Product packaging for 1-Bromo-1-fluoroethane(Cat. No.:CAS No. 2311-13-9)

1-Bromo-1-fluoroethane

Cat. No.: B3349677
CAS No.: 2311-13-9
M. Wt: 126.96 g/mol
InChI Key: ZVHZPFSWZWSDEN-UHFFFAOYSA-N
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Description

1-Bromo-1-fluoroethane is a useful research compound. Its molecular formula is C2H4BrF and its molecular weight is 126.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4BrF B3349677 1-Bromo-1-fluoroethane CAS No. 2311-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1-fluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF/c1-2(3)4/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHZPFSWZWSDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634647
Record name 1-Bromo-1-fluoroethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2311-13-9
Record name 1-Bromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Bromo-1-fluoroethane: Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Bromo-1-fluoroethane (HBFC-151b1a) is a halogenated hydrocarbon of significant interest in synthetic chemistry. Its structure contains a chiral center, making it a valuable building block for the synthesis of complex, stereospecific molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of the chemical and physical properties, structural characteristics, synthesis protocols, and key reactivity patterns of this compound, tailored for researchers, chemists, and professionals in drug development.

Chemical Structure and Stereoisomerism

This compound possesses a single stereocenter at the first carbon atom (C1), the point of attachment for both the bromine and fluorine atoms. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-bromo-1-fluoroethane and (S)-1-bromo-1-fluoroethane. The physical and chemical properties of these enantiomers are identical, except in their interaction with other chiral entities and with plane-polarized light. Typically, the compound is produced and used as a racemic mixture (an equal mixture of both enantiomers).

Key identifiers for this compound are summarized in the table below.

IdentifierRacemic Mixture(S)-Enantiomer
IUPAC Name This compound[1](1S)-1-bromo-1-fluoroethane[2]
CAS Number 2311-13-9[1][3]Not separately registered
Molecular Formula C₂H₄BrF[1][3]C₂H₄BrF[2]
SMILES CC(F)Br[1]C--INVALID-LINK--Br[2]
InChIKey ZVHZPFSWZWSDEN-UHFFFAOYSA-N[1]ZVHZPFSWZWSDEN-UWTATZPHSA-N[2]

graph Stereoisomers {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

racemic [label="this compound\n(Racemic Mixture)", pos="0,1.5!"]; s_enantiomer [label="(S)-1-Bromo-1-fluoroethane", pos="-1.5,0!"]; r_enantiomer [label="(R)-1-Bromo-1-fluoroethane", pos="1.5,0!"];

racemic -- s_enantiomer [label="Contains"]; racemic -- r_enantiomer [label="Contains"]; }

Stereoisomeric relationship of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. The available data, largely based on computational estimates, are compiled below.

PropertyValue
Molecular Weight 126.96 g/mol [1][2]
Monoisotopic Mass 125.94804 Da[1]
Boiling Point (estimated) 71.59 °C[3]
Density (estimated) 2.000 g/cm³[3]
Refractive Index (estimated) 1.4236[3]
XLogP3 1.9
Topological Polar Surface Area (TPSA) 0 Ų[1]

Synthesis and Preparation

The synthesis of this compound can be achieved through several routes. Two notable methods are outlined below.

Synthesis via Photo-induced Hydrobromination

A classic method for preparing this compound involves the photo-induced addition of hydrogen bromide (HBr) to vinyl fluoride (B91410) in the gas phase. This reaction proceeds via a free-radical mechanism. According to Markovnikov's rule for radical additions, the bromine radical (Br•) adds to the carbon atom that is less substituted (the one bearing more hydrogens), leading to the formation of the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr yields the product. This pathway favors the formation of this compound over its isomer, 1-bromo-2-fluoroethane (B107303).[4]

Experimental Protocol Outline:

  • Reactant Preparation: Gaseous vinyl fluoride and hydrogen bromide are introduced into a reaction vessel suitable for photochemical reactions (e.g., made of quartz).

  • Initiation: The reaction is initiated by UV irradiation, which causes the homolytic cleavage of HBr to generate bromine radicals.

  • Propagation: The bromine radical adds to the vinyl fluoride double bond, followed by hydrogen abstraction from another HBr molecule.

  • Termination: The reaction is terminated by the combination of any two radical species.

  • Purification: The product mixture is cooled, and this compound is separated from unreacted starting materials and byproducts, typically by fractional distillation.

SynthesisWorkflow Reactants Vinyl Fluoride (g) + Hydrogen Bromide (g) Condition UV Irradiation (Gas Phase) Reactants->Condition Product This compound Condition->Product

Synthesis via photo-induced hydrobromination.

Synthesis via Photoredox Catalysis

A more modern approach involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) (CHBr₂F) to unactivated alkenes.[5] This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes under mild conditions.

Experimental Protocol Outline: [5]

  • Reaction Setup: An unactivated alkene and dibromofluoromethane are dissolved in a suitable solvent such as THF.

  • Catalyst Addition: A photoredox catalyst, for example, [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆, is added to the mixture.

  • Reaction Conditions: The mixture is irradiated with visible light at room temperature until the reaction is complete.

  • Workup and Purification: The solvent is removed under reduced pressure, and the resulting 1-bromo-1-fluoroalkane product is purified using column chromatography.

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure.

  • ¹H NMR Spectroscopy: The spectrum is expected to show two main signals:

    • A methyl group (-CH₃) signal, which would appear as a doublet of doublets due to coupling with both the adjacent proton (³JHH) and the fluorine atom (³JHF).

    • A methine proton (-CHBrF) signal, which would appear as a doublet of quartets due to coupling with the fluorine atom (²JHF) and the three protons of the methyl group (³JHH).

  • ¹³C NMR Spectroscopy: Two signals are expected:

    • One for the methyl carbon , which will be split into a doublet by the geminal fluorine atom.

    • One for the methine carbon , which will show a large one-bond coupling to the directly attached fluorine atom (¹JCF).

  • Infrared (IR) Spectroscopy: Key absorption bands would include:

    • C-H stretching: Around 2950-3000 cm⁻¹.

    • C-H bending: Around 1380-1470 cm⁻¹.

    • C-F stretching: A strong band typically in the 1000-1100 cm⁻¹ region.[6]

    • C-Br stretching: A strong band in the fingerprint region, typically between 515-690 cm⁻¹.[7][8]

Chemical Reactivity: A Case Study in Nucleophilic Substitution

This compound is an excellent substrate for studying nucleophilic substitution (SN2) reactions. A well-documented example is its reaction with sodium methoxide (B1231860).[9]

The SN2 Reaction with Sodium Methoxide

When (S)-1-bromo-1-fluoroethane reacts with sodium methoxide (NaOCH₃), the methoxide ion acts as a nucleophile, attacking the electrophilic carbon atom and displacing the bromide ion.

Experimental Protocol Outline:

  • Reaction Setup: (S)-1-bromo-1-fluoroethane is dissolved in a suitable polar aprotic solvent (e.g., acetone (B3395972) or DMF) to facilitate the SN2 mechanism.

  • Nucleophile Addition: Sodium methoxide is added to the solution. The reaction is typically run at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

  • Workup: Upon completion, the reaction mixture is typically quenched with water, and the organic product is extracted with a suitable solvent.

  • Purification: The product, (S)-1-fluoro-1-methoxyethane, is purified by distillation or chromatography.

Key Mechanistic Points:

  • Leaving Group: Bromide is a much better leaving group than fluoride because the bromide ion is a weaker base and more stable. Therefore, the C-Br bond is selectively cleaved.[10]

  • Stereochemistry: The SN2 reaction proceeds with a backside attack, which leads to an inversion of the stereochemical configuration at the chiral center.[11] However, an interesting anomaly occurs in this specific reaction. While the absolute configuration in space inverts, the Cahn-Ingold-Prelog (CIP) priority of the incoming nucleophile (-OCH₃) is different from the leaving group (-Br). Due to these priority rule changes, the product is also designated as (S). This is a crucial teaching point: inversion of configuration does not always lead to a change in the R/S descriptor .[9][12]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Start (S)-1-Bromo-1-fluoroethane TS [Trigonal Bipyramidal] Start->TS Backside Attack Nuc Methoxide (⁻OCH₃) Nuc->TS Product (S)-1-Fluoro-1-methoxyethane TS->Product Inversion LG Bromide (Br⁻) TS->LG

SN2 reaction of (S)-1-bromo-1-fluoroethane.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard ClassGHS Statement
Flammability H225: Highly flammable liquid and vapor
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Respiratory Hazard H335: May cause respiratory irritation
Environmental Hazard H420: Harms public health and the environment by destroying ozone in the upper atmosphere

Handling Precautions:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Avoid breathing vapors and contact with skin and eyes.

Conclusion

This compound is a versatile chiral building block with significant potential in organic synthesis. Its well-defined structure and predictable reactivity, particularly in nucleophilic substitution reactions, make it a valuable tool for constructing complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

(S)-1-Bromo-1-fluoroethane: A Comprehensive Technical Guide to its Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-bromo-1-fluoroethane is a chiral haloalkane that holds significant potential as a building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals. Its unique stereochemistry and the presence of two distinct halogen atoms make it a valuable synthon for introducing chirality and functional handles into complex molecules. This technical guide provides an in-depth analysis of the absolute configuration of (S)-1-bromo-1-fluoroethane, including its stereochemical assignment, synthesis methodologies, and analytical characterization. Detailed experimental protocols and data are presented to facilitate its application in research and development.

Introduction

The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit significantly different pharmacological and toxicological profiles between their enantiomers. (S)-1-bromo-1-fluoroethane is a chiral molecule featuring a stereocenter at the C1 position, bonded to four different substituents: a bromine atom, a fluorine atom, a methyl group, and a hydrogen atom. This structural feature makes it an attractive precursor for the synthesis of enantiomerically pure compounds. The incorporation of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide aims to provide a comprehensive resource on the absolute configuration and properties of (S)-1-bromo-1-fluoroethane.

Determination of Absolute Configuration

The absolute configuration of the stereocenter in 1-bromo-1-fluoroethane is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four substituents attached to the chiral carbon are ranked based on their atomic number.

CIP Priority Assignment:

  • Bromine (Br): Highest atomic number (35).

  • Fluorine (F): Atomic number 9.

  • Methyl group (-CH₃): The carbon atom has a higher atomic number (6) than hydrogen.

  • Hydrogen (H): Lowest atomic number (1).

For the (S)-enantiomer, when the lowest priority group (hydrogen) is oriented away from the viewer, the sequence from the highest to the lowest priority (Br → F → CH₃) proceeds in a counter-clockwise direction.

G Cahn-Ingold-Prelog Priority Assignment for (S)-1-bromo-1-fluoroethane cluster_cip CIP Priority Rules cluster_s_config (S) Configuration Priority1 1. Bromine (Z=35) Priority2 2. Fluorine (Z=9) Priority3 3. Carbon of CH3 (Z=6) Priority4 4. Hydrogen (Z=1) Br Br (1) F F (2) Br->F CH3 CH3 (3) F->CH3 H H (4) (away) label_s Counter-clockwise => (S) configuration

Figure 1: CIP priority assignment and determination of the (S) configuration.

Synthesis and Enantioselective Strategies

The synthesis of enantiomerically enriched (S)-1-bromo-1-fluoroethane presents a significant challenge. While racemic this compound can be prepared, its resolution or direct asymmetric synthesis is required to obtain the pure (S)-enantiomer.

Racemic Synthesis

A general method for the synthesis of 1-bromo-1-fluoroalkanes involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes.[1]

Experimental Protocol: Photoredox-Catalyzed Synthesis of Racemic this compound [1]

  • Materials: Ethene, dibromofluoromethane, photoredox catalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆), solvent (e.g., THF).

  • Procedure: A solution of the alkene and dibromofluoromethane in the chosen solvent is prepared in a reaction vessel. The photoredox catalyst is added, and the mixture is degassed. The reaction is then irradiated with visible light (e.g., blue LEDs) at a controlled temperature until completion.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield racemic this compound.

Enantioselective Synthesis and Chiral Resolution

Obtaining the (S)-enantiomer in high enantiomeric purity typically requires either an asymmetric synthesis strategy or the resolution of the racemic mixture.

  • Asymmetric Synthesis: This could potentially be achieved through enantioselective bromofluorination of a suitable prochiral precursor, such as an ethylidene derivative, using a chiral catalyst. However, specific, high-yielding protocols for (S)-1-bromo-1-fluoroethane are not yet well-established in the literature.

  • Chiral Resolution: A common method for separating enantiomers is through chiral resolution.[2][3] This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography.[2][3] The separated diastereomer is then converted back to the desired enantiomer.

Conceptual Workflow for Chiral Resolution:

G racemate Racemic (R/S)-1-bromo-1-fluoroethane diastereomers Mixture of Diastereomers ((R,R) and (S,R)) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (R)-acid) resolving_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation diastereomer_S Isolated (S,R) Diastereomer separation->diastereomer_S Different Solubility diastereomer_R Isolated (R,R) Diastereomer separation->diastereomer_R cleavage_S Cleavage of Resolving Agent diastereomer_S->cleavage_S enantiomer_S (S)-1-bromo-1-fluoroethane cleavage_S->enantiomer_S

Figure 2: General workflow for the chiral resolution of this compound.

Analytical Data and Characterization

The characterization of (S)-1-bromo-1-fluoroethane relies on a combination of spectroscopic and chiroptical techniques. Due to the scarcity of experimental data in the public domain, the following table includes computed properties from reliable databases.[4][5]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue (Computed)
Molecular Formula C₂H₄BrF
Molecular Weight 126.96 g/mol
Boiling Point (Not available)
Density (Not available)
Specific Rotation [α]D (Not experimentally reported)
¹H NMR (Predicted shifts and couplings)
¹³C NMR (Predicted shifts)
¹⁹F NMR (Predicted shifts and couplings)
IR Spectrum (Predicted vibrational frequencies)

Note: Experimental determination of the specific rotation is crucial for confirming the enantiomeric purity of a sample.[6][7] The sign of the rotation (+ or -) for the (S)-enantiomer is not predictable from its absolute configuration alone.[7]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential tools for structural elucidation. In ¹H NMR, the methine proton would appear as a doublet of quartets due to coupling with the fluorine and the methyl protons. ¹⁹F NMR is particularly informative for fluorinated compounds, providing information on the electronic environment of the fluorine atom.[8][9][10] Chiral shift reagents or chiral solvating agents can be used in NMR to distinguish between enantiomers.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H, C-F, and C-Br stretching and bending vibrations, confirming the presence of these functional groups.

Applications in Drug Development and Asymmetric Synthesis

(S)-1-bromo-1-fluoroethane is a valuable chiral building block for the introduction of the fluoromethyl group in a stereodefined manner. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. For instance, the C-Br bond can be readily displaced by nucleophiles or participate in cross-coupling reactions, while the C-F bond is generally more robust.

Potential Synthetic Transformations:

  • Nucleophilic Substitution: Reaction with various nucleophiles (e.g., alkoxides, amines, thiolates) at the carbon bearing the bromine atom.

  • Organometallic Coupling Reactions: Formation of an organometallic reagent (e.g., Grignard or organolithium) followed by reaction with electrophiles.

  • Radical Reactions: Participation in radical-mediated transformations.

The ability to introduce a chiral fluorinated moiety is of high interest in medicinal chemistry, as it can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

(S)-1-bromo-1-fluoroethane is a chiral synthon with significant potential in asymmetric synthesis and drug discovery. While its enantioselective synthesis and the experimental characterization of its chiroptical properties require further investigation, the foundational knowledge of its absolute configuration and potential synthetic utility is well-established. This guide provides a detailed overview for researchers and scientists working in the field, aiming to facilitate the exploration and application of this promising chiral building block. Further research into scalable enantioselective synthetic routes and a comprehensive compilation of its experimental data will undoubtedly accelerate its adoption in the development of new chemical entities.

References

An In-depth Technical Guide to 1-Bromo-1-fluoroethane (CAS Number 2311-13-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-fluoroethane, with the Chemical Abstracts Service (CAS) registry number 2311-13-9, is a halogenated hydrocarbon.[1][2] Its structure, containing both bromine and fluorine atoms on the same carbon, imparts unique chemical reactivity that makes it a potentially valuable building block in organic synthesis. The strategic incorporation of fluorine into molecules is a key strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, synthesis, reactivity, and safety information, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

Comprehensive experimental data for the physical properties of this compound is limited in publicly accessible literature. The following table summarizes available data, including experimentally determined and estimated values.

PropertyValueSource
Molecular Formula C₂H₄BrF[1][2][3][4][5]
Molecular Weight 126.96 g/mol [2][3][5][6]
CAS Number 2311-13-9[1][2][4][5]
Density 1.606 g/mL at 20 °C (experimental)[7]
Boiling Point 71.59 °C (estimated)[1]
Refractive Index 1.4236 (estimated)[1]
LogP 1.69680 (estimated)[1]

Synthesis of this compound

A modern and general approach for the synthesis of 1-bromo-1-fluoroalkanes involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes. While this has not been specifically reported for the synthesis of this compound from ethene, the general methodology provides a valuable potential route.[11]

Representative Experimental Protocol: Photoredox-Catalyzed Addition

The following is a generalized experimental protocol based on the photoredox-catalyzed addition of dibromofluoromethane to unactivated alkenes, which can be adapted for the synthesis of this compound.[11]

Materials:

  • Ethene (or a suitable precursor)

  • Dibromofluoromethane (CHBr₂F)

  • Photoredox catalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (e.g., Argon or Nitrogen)

  • Photoreactor equipped with a suitable light source (e.g., blue LEDs)

Procedure:

  • A reaction vessel is charged with the photoredox catalyst and dibromofluoromethane in anhydrous THF under an inert atmosphere.

  • Ethene gas is then bubbled through the solution or introduced into the headspace of the reaction vessel.

  • The reaction mixture is irradiated with a light source at room temperature with vigorous stirring.

  • The progress of the reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

Logical Workflow for the Synthesis of 1-Bromo-1-fluoroalkanes

G Workflow for Photoredox-Catalyzed Synthesis of 1-Bromo-1-fluoroalkanes cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge reaction vessel with photoredox catalyst and CHBr₂F in anhydrous THF B Introduce alkene (e.g., ethene) A->B Under inert atmosphere C Irradiate with light source at room temperature B->C D Monitor reaction progress (GC or NMR) C->D E Remove solvent under reduced pressure D->E Upon completion F Purify by column chromatography E->F G 1-Bromo-1-fluoroalkane product F->G

Caption: Generalized workflow for the synthesis of 1-bromo-1-fluoroalkanes.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show two signals:

  • A doublet of quartets for the methine proton (-CHBrF) due to coupling with the adjacent methyl protons and the fluorine atom.

  • A doublet for the methyl protons (-CH₃) due to coupling with the methine proton.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display two signals, both of which would be split into doublets due to coupling with the fluorine atom:

  • One signal for the carbon of the -CHBrF group.

  • Another signal for the carbon of the -CH₃ group.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely show characteristic absorptions for:

  • C-H stretching and bending vibrations.

  • A strong C-F stretching band.

  • A C-Br stretching band, typically in the fingerprint region.

Reactivity and Potential Applications in Drug Development

This compound is a chiral molecule and can be used in stereoselective synthesis. The bromine atom is a good leaving group in nucleophilic substitution reactions, making this compound a useful reagent for introducing the 1-fluoroethyl group into other molecules.

In the context of drug development, the incorporation of small fluorinated alkyl groups can significantly enhance a drug candidate's properties. The 1-fluoroethyl moiety can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby functional groups, which can affect receptor binding.

While there are no specific examples in the literature of this compound being used in the synthesis of a marketed drug, its reactivity makes it a plausible building block for the synthesis of novel pharmaceutical compounds. For instance, it could be used to alkylate nucleophiles such as phenols, amines, and thiols to introduce the 1-fluoroethyl group.

Illustrative SN2 Reaction of (S)-1-Bromo-1-fluoroethane

G SN2 Reaction of (S)-1-Bromo-1-fluoroethane reactant (S)-1-Bromo-1-fluoroethane product Product reactant->product SN2 Attack nucleophile Nucleophile (Nu⁻) leaving_group Bromide (Br⁻)

Caption: General representation of an SN2 reaction involving this compound.

Safety and Handling

The following safety information is derived from the Safety Data Sheet (SDS) provided by SynQuest Laboratories for this compound.[7]

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Hazardous to the Ozone Layer1H420: Harms public health and the environment by destroying ozone in the upper atmosphere
Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. Avoid contact with skin and eyes and inhalation of vapors. Keep away from heat, sparks, and open flames.[9][12][13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9][12][14]

Conclusion

This compound is a halogenated hydrocarbon with potential as a synthetic building block, particularly in the field of medicinal chemistry for the introduction of the 1-fluoroethyl moiety. While comprehensive experimental data on its physical and spectroscopic properties are not widely available, its reactivity profile and the known benefits of fluorination in drug design suggest its utility for researchers in the pharmaceutical and chemical industries. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research to fully characterize its properties and explore its applications in synthesis is warranted.

References

Physical properties of 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Bromo-1-fluoroethane

Introduction

This compound, with the chemical formula C₂H₄BrF, is a halogenated hydrocarbon belonging to the family of haloalkanes.[1][2][3][4][5] Its structure, featuring both a bromine and a fluorine atom attached to the same carbon, results in distinct physical and chemical properties that are of interest to researchers in organic synthesis and drug development. This document provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

PropertyValueSource(s)
Molecular Formula C₂H₄BrF[1][2][3][4][5]
Molecular Weight 126.96 g/mol [1][2][3][4][6]
Boiling Point 71.59°C (estimate)[1][4][5]
Density 2.0000 g/cm³ (estimate)[1][4][5]
Refractive Index 1.4236 (estimate)[1][4][5]
LogP (Octanol-Water Partition Coefficient) 1.9[2][3][6]

Haloalkanes like this compound are generally soluble in organic solvents and have limited solubility in water.[7][8] The boiling points of haloalkanes are typically higher than their parent alkanes due to increased molecular weight and stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces.[8][9][10]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point, density, and refractive index of a liquid compound like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[11]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Add a small amount (0.5-1 mL) of this compound into the small test tube.

  • Place the capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer assembly into the Thiele tube, making sure the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube. The design of the tube ensures uniform heating of the oil bath through convection.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Process A Fill Thiele Tube with Mineral Oil B Add Sample to Small Test Tube A->B C Insert Capillary Tube (open end down) B->C D Attach Test Tube to Thermometer C->D E Place Assembly in Thiele Tube D->E F Gently Heat Side Arm E->F Start Heating G Observe Continuous Stream of Bubbles F->G H Remove Heat and Allow to Cool G->H I Record Temperature when Liquid Enters Capillary Tube H->I J Boiling Point Determined I->J Result

Boiling Point Determination Workflow
Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[12][13][14]

Apparatus:

  • Graduated cylinder or pycnometer (density bottle)

  • Electronic balance

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[12][15]

  • Add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). For higher accuracy, use a pycnometer filled to its calibrated volume.

  • Record the volume of the liquid accurately, reading from the bottom of the meniscus if using a graduated cylinder.

  • Measure and record the combined mass of the container and the liquid.[12]

  • Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

  • Calculate the density using the formula: Density = Mass / Volume.[12][13]

  • For improved accuracy, repeat the measurement several times and calculate the average density.[14]

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and can be measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • Constant temperature water bath (optional, for precise measurements)

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

  • Lens paper

Procedure:

  • Ensure the prism of the refractometer is clean and dry.

  • Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

  • Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

  • Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.

  • Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • If color fringes are observed, adjust the chromatic dispersion compensator until a sharp, black-and-white boundary is obtained.

  • Read the refractive index value from the scale.

  • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

  • Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

References

1-Bromo-1-fluoroethane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core chemical data for 1-Bromo-1-fluoroethane, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated hydrocarbon. The fundamental properties, including its molecular formula and weight, are essential for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

Data Summary

The key quantitative identifiers for this compound are summarized in the table below.

ParameterValueReference
Molecular Formula C₂H₄BrF[1][2][3][4]
Molecular Weight 126.96 g/mol [1][2][3][4][5]
Monoisotopic Mass 125.94804 Da[1][2][5]

Experimental Protocols

The reported molecular weight and formula are computed values derived from standard atomic weights and confirmed through analytical techniques such as mass spectrometry.

Protocol: Mass Spectrometry for Molecular Weight Determination

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization: The sample is introduced into a mass spectrometer and ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for small, volatile molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak corresponding to the intact molecular ion (M+) is identified. The presence of bromine's characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is used to confirm the presence of a single bromine atom in the molecule. The monoisotopic mass is determined from the peak corresponding to the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁹F, ⁷⁹Br).

Logical Relationships

The molecular formula represents the elemental composition of the compound. The relationship between the constituent atoms and the final molecule is visualized below.

G cluster_elements Constituent Elements C C Compound This compound C₂H₄BrF C->Compound 2 atoms H H H->Compound 4 atoms Br Br Br->Compound 1 atom F F F->Compound 1 atom

Caption: Elemental composition of this compound.

References

Spectroscopic Data for 1-Bromo-1-fluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1-bromo-1-fluoroethane. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this halogenated ethane (B1197151) derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound (CH₃CHFBr), both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl (-CH₃) and methine (-CHFBr) protons. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms, and the signals will exhibit splitting due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃2.0 - 2.5Doublet of doublets (dd)³JHH ≈ 7 Hz, ⁴JHF ≈ 2 Hz
-CHFBr6.0 - 6.5Quartet of doublets (qd)³JHH ≈ 7 Hz, ²JHF ≈ 50 Hz
Predicted ¹³C NMR Data

The carbon NMR spectrum will display two signals for the two carbon atoms in this compound. The carbon atom bonded to the electronegative fluorine and bromine atoms will appear at a significantly higher chemical shift (downfield). Furthermore, the signals will be split due to coupling with the directly attached fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃25 - 35Doublet (d)²JCF ≈ 20-30 Hz
-CHFBr80 - 90Doublet (d)¹JCF ≈ 280-300 Hz
Experimental Protocol for NMR Spectroscopy

A standard experimental protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum to singlets for each carbon unless C-F coupling is present. A wider spectral width is necessary (e.g., 0-150 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-C, C-F, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (alkane)2950 - 3000Medium to Strong
C-H bend (alkane)1370 - 1470Medium
C-F stretch1000 - 1100Strong
C-Br stretch500 - 600Medium to Strong
C-C stretch800 - 1200Weak to Medium
Experimental Protocol for IR Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained using the following protocol:

  • Sample Preparation: A neat (undiluted) liquid sample is used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the spectrum of the sample. The typical spectral range is 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the logical relationships between the structure of this compound and its key spectroscopic signals.

Spectroscopic_Analysis Spectroscopic Analysis of this compound cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Structure This compound (CH₃CHFBr) CH3 Methyl Group (-CH₃) Structure->CH3 CHFBr Methine Group (-CHFBr) Structure->CHFBr IR Infrared Spectrum H_NMR ¹H NMR CH3->H_NMR Signal at ~2.2 ppm (dd) C_NMR ¹³C NMR CH3->C_NMR Signal at ~30 ppm (d) CHFBr->H_NMR Signal at ~6.2 ppm (qd) CHFBr->C_NMR Signal at ~85 ppm (d) CH_stretch C-H Stretch IR->CH_stretch CF_stretch C-F Stretch IR->CF_stretch CBr_stretch C-Br Stretch IR->CBr_stretch

Caption: Relationship between the structure of this compound and its predicted spectroscopic signals.

NMR_Splitting_Pattern ¹H NMR Splitting Pattern Logic for -CH₃ Protons CH3_protons -CH₃ Protons H_neighbor Neighboring -CHFBr Proton (n=1) CH3_protons->H_neighbor ³JHH coupling F_neighbor Neighboring Fluorine (n=1) CH3_protons->F_neighbor ⁴JHF coupling Doublet Doublet H_neighbor->Doublet n+1 = 2 (Doublet) Doublet_of_Doublets Doublet of Doublets (dd) F_neighbor->Doublet_of_Doublets Splits each peak of the doublet

Caption: Logic for the predicted doublet of doublets splitting pattern of the methyl protons in ¹H NMR.

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 1-Bromo-2-Fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-bromo-2-fluoroethane (B107303) (BrCH₂CH₂F). It details the interpretation of the spectrum, including chemical shifts, spin-spin coupling, and signal multiplicities. A standardized experimental protocol for acquiring the ¹H NMR spectrum is also presented.

Core Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-bromo-2-fluoroethane is characterized by two distinct multiplets arising from the two chemically non-equivalent methylene (B1212753) groups (-CH₂Br and -CH₂F). The presence of both a bromine and a fluorine atom significantly influences the electronic environment of the neighboring protons, leading to a complex but interpretable splitting pattern. The key to understanding this spectrum lies in considering both homonuclear (proton-proton, ³JHH) and heteronuclear (proton-fluorine, ²JHF and ³JHF) coupling.

Due to the electronegativity of the halogen atoms, both methylene groups are shifted downfield from tetramethylsilane (B1202638) (TMS). The fluorine atom, being more electronegative than bromine, exerts a stronger deshielding effect. Consequently, the protons on the carbon adjacent to the fluorine (-CH₂F) are expected to resonate at a higher chemical shift (further downfield) compared to the protons on the carbon adjacent to the bromine (-CH₂Br).

The signal for each methylene group is split by the protons on the adjacent methylene group and by the fluorine atom. The fluorine nucleus (¹⁹F) has a nuclear spin (I) of ½ and is 100% abundant, resulting in significant coupling to the neighboring protons.

Signal Interpretation:

  • -CH₂Br Protons: These two protons are coupled to the two adjacent protons of the -CH₂F group (triplet) and to the vicinal fluorine atom (doublet). This results in a triplet of doublets (td) .

  • -CH₂F Protons: These two protons are coupled to the two adjacent protons of the -CH₂Br group (triplet) and to the geminal fluorine atom (doublet). This results in a doublet of triplets (dt) .

Data Presentation

The following table summarizes the expected ¹H NMR spectral data for 1-bromo-2-fluoroethane. Please note that the exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. The coupling constants, however, are independent of the spectrometer frequency.

ProtonsChemical Shift (δ) (ppm)MultiplicityCoupling Constants (J) (Hz)
-CH₂Br~3.6Triplet of Doublets (td)³JHH ≈ 6.5 Hz, ³JHF ≈ 20 Hz
-CH₂F~4.7Doublet of Triplets (dt)²JHF ≈ 47 Hz, ³JHH ≈ 6.5 Hz

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of a liquid sample like 1-bromo-2-fluoroethane.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-bromo-2-fluoroethane.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte signals and to provide a lock signal for the spectrometer.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and clean the outside of the tube with a lint-free wipe.

  • Place the sample in the NMR magnet.

  • Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure efficient signal detection.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.

    • Acquisition Time: An acquisition time of 2-3 seconds will provide good resolution.

  • Data Acquisition: Start the acquisition.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integration: The area under each multiplet is integrated to determine the relative number of protons.

Mandatory Visualizations

The following diagrams illustrate the key concepts in the ¹H NMR analysis of 1-bromo-2-fluoroethane.

G cluster_structure Molecular Structure cluster_pathway Signaling Pathway (Spin-Spin Coupling) Br Br C1 CH₂ Br->C1 C2 CH₂ C1->C2 F F C2->F H_Br Protons on -CH₂Br H_F Protons on -CH₂F H_Br->H_F ³JHH Fluorine Fluorine Nucleus H_Br->Fluorine ³JHF H_F->H_Br ³JHH H_F->Fluorine ²JHF

Caption: Molecular structure and spin-spin coupling pathways in 1-bromo-2-fluoroethane.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Dissolution & Filtration) NMR_Acquisition NMR Data Acquisition (Lock, Shim, Tune, Acquire) SamplePrep->NMR_Acquisition Insert into Spectrometer Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Generate FID Analysis Spectral Analysis (Integration, Peak Picking, Interpretation) Data_Processing->Analysis Generate Spectrum

Caption: Standard experimental workflow for ¹H NMR spectroscopy.

G cluster_splitting Signal Splitting Logic cluster_HBr Splitting of -CH₂Br cluster_HF Splitting of -CH₂F H_Br_Signal -CH₂Br Signal H_F_Signal -CH₂F Signal H_Br_Singlet Singlet H_Br_Triplet Triplet (due to -CH₂F) H_Br_Singlet->H_Br_Triplet ³JHH H_Br_TD Triplet of Doublets (due to ¹⁹F) H_Br_Triplet->H_Br_TD ³JHF H_F_Singlet Singlet H_F_Doublet Doublet (due to ¹⁹F) H_F_Singlet->H_F_Doublet ²JHF H_F_DT Doublet of Triplets (due to -CH₂Br) H_F_Doublet->H_F_DT ³JHH

Caption: Logical relationship of spin-spin splitting for 1-bromo-2-fluoroethane signals.

Stability and reactivity of 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Reactivity of 1-Bromo-1-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of this compound (CH3CHFBr). The document details the compound's physical and chemical properties, thermal stability, and key reactive pathways, including nucleophilic substitution and elimination reactions. Detailed experimental protocols for its synthesis and representative reactions are provided, along with spectroscopic data for characterization. The guide aims to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating critical data and methodologies related to this halogenated ethane (B1197151) derivative.

Introduction

This compound is a chiral haloalkane that serves as a versatile building block in organic synthesis. Its unique combination of bromine and fluorine atoms on the same stereocenter imparts specific reactivity patterns that are of significant interest in the synthesis of fluorinated organic molecules, which have broad applications in medicinal chemistry and materials science. Understanding the stability and reactivity of this compound is crucial for its effective utilization in synthetic strategies.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₄BrF[1]
Molecular Weight 126.96 g/mol [1]
CAS Number 2311-13-9[1]
Boiling Point 71.59 °C (rough estimate)
Density 2.000 g/cm³ (rough estimate)
Refractive Index 1.4236 (estimate)

Table 2: Spectroscopic Data for this compound and Related Compounds

Spectroscopy Compound Key Features Reference
¹H NMR 1-Bromo-2-fluoroethaneSignals at ~3.5 ppm (triplet of doublets, -CH₂Br) and ~4.6 ppm (triplet of doublets, -CH₂F)[2]
¹³C NMR 1-Bromo-2-chloroethaneSignals at ~30.4 ppm (-CH₂Br) and ~43.0 ppm (-CH₂Cl)[3]
IR 1-Bromo-2-chloroethaneC-H stretching: 2845-2975 cm⁻¹; C-Cl and C-Br stretching: 500-880 cm⁻¹[4]

Note: Specific spectroscopic data for this compound is limited in the reviewed literature. The data for related compounds is provided for reference.

Stability

The stability of this compound is governed by the strength of its covalent bonds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol (approximately 544 kJ/mol) in simple fluoroalkanes.[5] In contrast, the carbon-bromine bond is significantly weaker, with a BDE of approximately 72.1 kcal/mol (around 301 kJ/mol) in bromoethane.[5] This disparity in bond strength dictates the compound's reactivity, with the C-Br bond being the primary site of cleavage in many reactions.

Table 3: Typical Bond Dissociation Energies (BDE)

BondBDE (kcal/mol)BDE (kJ/mol)Reference
C-F (in CH₃-F)115481[5]
C-Br (in CH₃-Br)72.1301[5]
C-H (in CH₃CH₂-H)101.1423

Reactivity

The reactivity of this compound is characterized by the lability of the carbon-bromine bond, making it susceptible to nucleophilic attack and elimination reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. The bromide ion is an excellent leaving group compared to the fluoride (B91410) ion, which is a poor leaving group due to the strength of the C-F bond.[6]

A well-documented example is the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide, which proceeds with inversion of configuration to yield (R)-1-fluoro-1-methoxyethane.[7][8][9][10]

Reaction Scheme: Sₙ2 Reaction of (S)-1-Bromo-1-fluoroethane

sn2_reaction sub (S)-1-Bromo-1-fluoroethane ts [HO···CH(CH₃)(F)···Br]⁻ sub->ts Sₙ2 Attack nuc CH₃O⁻ (Methoxide) nuc->ts prod (R)-1-Fluoro-1-methoxyethane ts->prod Inversion of configuration lg Br⁻ (Bromide) ts->lg caption Sₙ2 reaction of (S)-1-bromo-1-fluoroethane with methoxide. e2_reaction sub This compound alkene 1-Fluoroethene sub->alkene E2 Elimination lg Br⁻ sub->lg base Strong Base (e.g., t-BuOK) base->alkene conj_acid Conjugate Acid base->conj_acid caption E2 elimination of this compound. synthesis_workflow start Start: Fluoroethane (B3028841) and Bromine reaction Gas-Phase Photochemical Reaction (UV irradiation) start->reaction cooling Condensation of Products (Cold trap) reaction->cooling separation Fractional Distillation cooling->separation product Purified this compound separation->product caption Synthesis workflow for this compound.

References

In-Depth Technical Guide to the Safety Data for 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 1-Bromo-1-fluoroethane (CAS No. 2311-13-9). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these values are estimated and should be used as a general guide.

PropertyValueSource
CAS Number 2311-13-9PubChem[1]
Molecular Formula C₂H₄BrFPubChem[1]
Molecular Weight 126.96 g/mol PubChem[1]
Boiling Point 37.00°Cabcr Gute Chemie[2]
Density 1.606 g/mLabcr Gute Chemie[2]
Boiling Point (estimated) 71.59°CGuidechem[3]
Density (rough estimate) 2.0000 g/cm³Guidechem[3]
Refractive Index (estimate) 1.4236Guidechem[3]

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard classifications and corresponding H-statements are summarized in Table 2.[1]

Hazard ClassCategoryH-Statement
Flammable liquids2H225: Highly flammable liquid and vapor
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Dermal4H312: Harmful in contact with skin
Acute toxicity, Inhalation4H332: Harmful if inhaled
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity – Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Hazardous to the ozone layer1H420: Harms public health and the environment by destroying ozone in the upper atmosphere

A visual representation of the GHS hazard pictograms and their corresponding hazard categories for this compound is provided below.

GHS Hazard Pictograms and Associated Hazard Categories for this compound.

Toxicological Data

Experimental Protocols for Safety Evaluation

While specific experimental reports for this compound are not publicly accessible, the safety data would be determined following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[4][5][6] These guidelines are internationally recognized for assessing the potential effects of chemicals on human health and the environment.[4][5]

A general workflow for the toxicological evaluation of a chemical like this compound is illustrated in the diagram below.

Experimental_Workflow cluster_physchem Physicochemical Properties cluster_toxicity Toxicological Testing (OECD Guidelines) cluster_data_analysis Data Analysis & Classification substance This compound p1 Boiling Point substance->p1 p2 Density substance->p2 p3 Vapor Pressure substance->p3 t1 Acute Oral Toxicity (OECD 423) substance->t1 t2 Acute Dermal Toxicity (OECD 402) substance->t2 t3 Acute Inhalation Toxicity (OECD 403) substance->t3 t4 Skin Irritation/Corrosion (OECD 404) substance->t4 t5 Eye Irritation/Corrosion (OECD 405) substance->t5 da1 LD50 / LC50 Determination t1->da1 t2->da1 t3->da1 da2 Irritation Scoring t4->da2 t5->da2 da3 GHS Classification da1->da3 da2->da3 sds Safety Data Sheet (SDS) Generation da3->sds

General Experimental Workflow for Toxicological Evaluation.
Acute Toxicity Studies (Oral, Dermal, Inhalation)

  • Objective: To determine the short-term toxicity of a substance following a single dose.

  • General Protocol (based on OECD Guidelines):

    • A group of laboratory animals (typically rats) is administered the substance via the relevant route (oral gavage, dermal application, or inhalation).

    • Several dose levels are tested to establish a dose-response relationship.

    • Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

    • A post-mortem examination is conducted on all animals.

    • The LD50 or LC50 value is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested population.

Skin and Eye Irritation Studies
  • Objective: To assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

  • General Protocol (based on OECD Guidelines):

    • A small amount of the substance is applied to the skin or instilled into the eye of a laboratory animal (traditionally rabbits, though in vitro methods are now more common).

    • The application site is observed and scored for signs of irritation (e.g., redness, swelling, opacity) at specific time intervals.

    • The reversibility of any observed effects is also assessed.

Reactivity and Stability

Information regarding the specific reactivity of this compound is limited. However, based on its chemical structure, the following should be considered:

  • Stability: The compound is expected to be stable under normal storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and some metals.

  • Hazardous Decomposition Products: Thermal decomposition may produce hydrogen bromide and hydrogen fluoride (B91410) gases.

Handling and Storage

Given the hazardous nature of this compound, the following handling and storage procedures are recommended:

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing vapors.

    • Take precautions against static discharge as it is a highly flammable liquid.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Store separately from incompatible materials.

Accidental Release Measures

In the event of a spill or release, the following steps should be taken:

  • Evacuate the area: Remove all personnel from the affected area.

  • Eliminate ignition sources: Turn off all equipment and extinguish any open flames.

  • Ventilate the area: Increase ventilation to disperse vapors.

  • Contain the spill: Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill.

  • Collect the spilled material: Carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate the area: Clean the spill area with an appropriate solvent.

A logical flow for responding to an accidental release is depicted below.

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup spill Accidental Release of This compound a1 Evacuate Area spill->a1 a2 Eliminate Ignition Sources a1->a2 a3 Ensure Ventilation a2->a3 c1 Wear Appropriate PPE a3->c1 c2 Contain Spill with Absorbent c1->c2 c3 Collect and Seal Waste c2->c3 disposal Dispose of Waste according to Regulations c3->disposal

Accidental Release Response Workflow.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

Proper Handling and Storage of 1-Bromo-1-fluoroethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the proper handling, storage, and safety precautions for 1-Bromo-1-fluoroethane (CH₃CHFBr), a halogenated hydrocarbon of interest in synthetic chemistry and drug development. Due to its potential reactivity and hazardous properties, strict adherence to safety protocols is essential for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound. It is important to note that some of these values are estimates and should be treated as such.

PropertyValueSource
Molecular Formula C₂H₄BrF
Molecular Weight 126.96 g/mol
Boiling Point 71.59 °C (rough estimate)
Density 2.0000 g/cm³ (rough estimate)
Refractive Index 1.4236 (estimate)
LogP (Octanol/Water Partition Coefficient) 1.69680

Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling to avoid exposure and adverse effects.

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • Use only outdoors or in a well-ventilated area.

Handling Protocols

Due to the hazardous nature of this compound, all handling procedures should be conducted in a controlled laboratory environment. The following is a general experimental protocol for its use.

3.1. Engineering Controls

  • All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.

  • Respiratory Protection: If working outside of a fume hood or in a situation with potential for high vapor concentrations, a respirator with an appropriate organic vapor cartridge is required.

3.3. General Handling Procedure

  • Preparation: Before starting any experiment, ensure all necessary equipment and reagents are assembled in the fume hood.

  • Dispensing: Carefully dispense the required amount of this compound. Avoid splashing.

  • Reaction Setup: If used in a reaction, add it to the reaction vessel slowly and in a controlled manner.

  • Post-Reaction: After the experiment is complete, quench any unreacted this compound according to established laboratory procedures for halogenated hydrocarbons.

  • Decontamination: Clean all glassware and equipment that came into contact with this compound with an appropriate solvent in the fume hood.

  • Waste Disposal: Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent accidents.

  • Container: Store in a tightly sealed, original container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and reactive metals.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Reactivity and Stability

This compound is a reactive compound. It is known to participate in nucleophilic substitution reactions, particularly Sₙ2 reactions. In these reactions, the bromide ion is a good leaving group and can be displaced by a nucleophile.

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.

Visualized Workflows and Relationships

To aid in the understanding of handling procedures and chemical behavior, the following diagrams have been created using the DOT language.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood emergency_exposure Exposure Response prep_ppe->emergency_exposure prep_setup Assemble Equipment prep_hood->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction emergency_spill Spill Response handle_dispense->emergency_spill cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon handle_reaction->emergency_spill cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

G Reactivity of this compound in SN2 Reactions reactant This compound (CH3CHFBr) transition_state Transition State [Nu---C(H)(CH3)---Br]- reactant->transition_state nucleophile Nucleophile (Nu-) nucleophile->transition_state product Substituted Product (CH3CHFNu) transition_state->product leaving_group Leaving Group (Br-) transition_state->leaving_group

Caption: A diagram illustrating the Sₙ2 reaction mechanism involving this compound.

Health and Safety Hazards of Haloalkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloalkanes, a class of chemical compounds derived from alkanes by the substitution of one or more hydrogen atoms with halogen atoms, are widely utilized in various industrial and pharmaceutical applications. Despite their utility, many haloalkanes pose significant health and safety risks, including toxicity, carcinogenicity, and adverse environmental effects. This guide provides a comprehensive overview of these hazards, focusing on the underlying mechanisms of toxicity, quantitative toxicological data, and detailed experimental protocols for their assessment. Understanding these risks is paramount for ensuring safe laboratory practices and for the development of safer alternative compounds.

Introduction

Haloalkanes, or alkyl halides, are characterized by the presence of at least one carbon-halogen bond. The nature of the halogen (fluorine, chlorine, bromine, or iodine) and the structure of the alkyl group significantly influence the compound's physical, chemical, and toxicological properties. While some haloalkanes are relatively inert, many are reactive alkylating agents, a property that underlies both their utility in chemical synthesis and their potential for cellular damage.[1] Their applications are diverse, ranging from solvents and refrigerants to pharmaceutical intermediates and flame retardants.[1][2] However, this widespread use has led to concerns about their impact on human health and the environment.[1][2][3] This document aims to provide a detailed technical resource for professionals working with haloalkanes, summarizing the current understanding of their associated hazards.

Physicochemical Properties and Toxicological Data

The physical properties of haloalkanes, such as boiling point, density, and solubility, are critical determinants of their environmental fate and routes of exposure. Generally, boiling points and densities increase with the atomic mass of the halogen and the size of the alkyl group.

Quantitative Toxicity Data

The acute toxicity of haloalkanes is often expressed in terms of the median lethal dose (LD50) or median lethal concentration (LC50), which represent the dose or concentration, respectively, that is lethal to 50% of a test population.[4][5][6] These values provide a standardized measure for comparing the short-term poisoning potential of different substances.[5][7][8]

Table 1: Acute Toxicity Data for Selected Haloalkanes

HaloalkaneCAS NumberLD50 (Oral, Rat, mg/kg)LC50 (Inhalation, Rat, ppm, 4h)Reference(s)
Carbon Tetrachloride56-23-523508000--INVALID-LINK--
Chloroform67-66-39089760--INVALID-LINK--
Dichloromethane75-09-2>200016000--INVALID-LINK--
1,2-Dichloroethane (B1671644)107-06-26701000[4]
Bromoform75-25-2114710000--INVALID-LINK--
Halothane151-67-7-5100 (1h)[9]

Note: LD50 and LC50 values can vary depending on the specific experimental conditions and animal model used.

Occupational Exposure Limits

To protect workers from the adverse health effects of haloalkanes, regulatory agencies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits (OELs).[6][10][11][12][13][14][15][16][17][18][19] These limits are typically expressed as a time-weighted average (TWA) concentration for a standard workday.

Table 2: Occupational Exposure Limits for Selected Haloalkanes (ppm)

HaloalkaneCAS NumberOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Carbon Tetrachloride56-23-5102 (STEL)5
Chloroform67-66-350 (Ceiling)2 (STEL)10
Dichloromethane75-09-225-50
1,2-Dichloroethane107-06-250110
Bromoform75-25-20.5 (Skin)0.5 (Skin)0.5
Halothane151-67-7-2 (Ceiling, 60 min)-

Note: PELs, RELs, and TLVs are subject to change and should be verified with the respective agency. "Skin" notation indicates the potential for significant absorption through the skin. "STEL" refers to Short-Term Exposure Limit, and "Ceiling" refers to a concentration that should not be exceeded at any time.

Mechanisms of Toxicity

The toxicity of haloalkanes is largely attributed to their bioactivation into reactive metabolites that can damage cellular macromolecules such as proteins, lipids, and DNA.[20][21] Two primary pathways are involved in this bioactivation: cytochrome P450-mediated oxidation and glutathione (B108866) S-transferase-mediated conjugation.

Cytochrome P450-Mediated Bioactivation

The cytochrome P450 (CYP) family of enzymes, particularly CYP2E1, plays a crucial role in the metabolism of many haloalkanes.[3][13][20][22] This process can lead to the formation of highly reactive free radicals. For instance, carbon tetrachloride is metabolized by CYP2E1 to the trichloromethyl radical (•CCl3), which can then react with oxygen to form the even more reactive trichloromethylperoxyl radical (•OOCCl3).[20][21] These radicals can initiate lipid peroxidation, leading to cell membrane damage, and can also form covalent adducts with proteins and DNA.[20][21]

CYP450_Activation Haloalkane Haloalkane (e.g., CCl4) CYP450 Cytochrome P450 (CYP2E1) Haloalkane->CYP450 Metabolism Radical Reactive Free Radical (e.g., •CCl3) CYP450->Radical Oxygen O2 Radical->Oxygen DNA_Adducts DNA/Protein Adducts Radical->DNA_Adducts PeroxylRadical Peroxyl Radical (e.g., •OOCCl3) Oxygen->PeroxylRadical LipidPeroxidation Lipid Peroxidation PeroxylRadical->LipidPeroxidation PeroxylRadical->DNA_Adducts CellularDamage Cellular Damage LipidPeroxidation->CellularDamage DNA_Adducts->CellularDamage

Cytochrome P450-mediated bioactivation of haloalkanes.
Glutathione S-Transferase-Mediated Bioactivation

While glutathione (GSH) conjugation is typically a detoxification pathway, for certain haloalkanes, it can lead to the formation of toxic and mutagenic metabolites.[12][23][24][25] Dihaloalkanes, such as 1,2-dichloroethane and 1,2-dibromoethane, are conjugated with GSH by glutathione S-transferases (GSTs) to form S-(2-haloethyl)glutathione conjugates.[12][24] These conjugates can rearrange to form a highly reactive episulfonium ion, which can then alkylate DNA, primarily at the N7 position of guanine.[12]

GST_Activation Dihaloalkane Dihaloalkane (e.g., 1,2-dichloroethane) GST Glutathione S-Transferase (GST) Dihaloalkane->GST Conjugation with GSH GSH_Conjugate S-(2-haloethyl)glutathione conjugate GST->GSH_Conjugate Episulfonium Episulfonium Ion GSH_Conjugate->Episulfonium Rearrangement DNA DNA Episulfonium->DNA DNA_Adduct DNA Adduct (N7-guanine) DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation

Glutathione S-transferase-mediated bioactivation of dihaloalkanes.

Organ-Specific Toxicity

Haloalkane-induced toxicity often targets specific organs, primarily the liver and kidneys, although neurotoxicity can also occur.

Hepatotoxicity

The liver is a primary target for haloalkane toxicity due to its high concentration of CYP enzymes.[20][21] The reactive metabolites generated in the liver can lead to a range of pathologies, including steatosis (fatty liver), necrosis, fibrosis, and cirrhosis. Carbon tetrachloride is a classic example of a haloalkane that induces severe hepatotoxicity through the mechanisms described above.[20][21]

Nephrotoxicity

Several haloalkanes are known to be nephrotoxic, causing damage to the kidneys.[1][2][21][26][27] The mechanism of nephrotoxicity can involve both hepatic and renal metabolism.[1] For some haloalkanes, toxic metabolites are produced in the liver and transported to the kidneys, while for others, bioactivation occurs directly within the kidney cells.[1] For example, some haloalkenes undergo glutathione conjugation in the liver, and the resulting cysteine S-conjugates are transported to the kidney, where they are further metabolized by the enzyme β-lyase to form reactive thiols that cause cellular damage.[2][21]

Neurotoxicity

Exposure to certain haloalkanes can also lead to neurotoxicity, affecting the central and peripheral nervous systems. The precise mechanisms of neurotoxicity are not as well understood as those for hepatotoxicity and nephrotoxicity, but are thought to involve interference with neurotransmitter systems, disruption of ion channel function, and induction of oxidative stress in neuronal cells. Alterations in signaling pathways such as the PI3K/Akt and MAPK pathways have been implicated in the neurotoxic effects of various chemicals.[28][29][30][31]

Carcinogenicity and Genotoxicity

A significant concern with many haloalkanes is their potential to cause cancer. As alkylating agents, they can directly damage DNA, leading to mutations and initiating the process of carcinogenesis.[1]

DNA Adduct Formation

The formation of covalent adducts between reactive metabolites of haloalkanes and DNA is a key initiating event in their carcinogenicity. As mentioned earlier, both CYP450 and GST-mediated bioactivation pathways can lead to the formation of DNA-reactive species. The specific types of DNA adducts formed depend on the haloalkane and the metabolic pathway involved.

Environmental Hazards

Beyond their direct health effects on humans, certain haloalkanes pose a significant threat to the environment.

Ozone Depletion

Chlorofluorocarbons (CFCs) and some other chlorinated and brominated haloalkanes are potent ozone-depleting substances.[1] When released into the atmosphere, they can reach the stratosphere, where they are broken down by ultraviolet radiation, releasing chlorine and bromine radicals. These radicals catalytically destroy ozone molecules, leading to the depletion of the ozone layer, which protects the Earth from harmful UV radiation.

Greenhouse Gases

Some haloalkanes, particularly those containing fluorine, are potent greenhouse gases. While they may not deplete the ozone layer, they contribute to global warming by trapping heat in the atmosphere.

Experimental Protocols

The assessment of haloalkane toxicity relies on a variety of in vitro and in vivo experimental protocols.

In Vitro Toxicity Assays
  • Cytotoxicity Assays: These assays are used to determine the concentration of a haloalkane that is toxic to cells in culture. Common endpoints include cell viability (e.g., MTT assay), membrane integrity (e.g., LDH release assay), and apoptosis (e.g., caspase activity assays).

  • Genotoxicity Assays: These assays are designed to detect DNA damage.

    • Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound.

    • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.

    • Micronucleus Test: This assay detects chromosomal damage by scoring for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

In Vivo Toxicity Studies
  • Acute Toxicity Studies: These studies are performed to determine the LD50 or LC50 of a compound. Animals are administered a single high dose of the substance, and mortality and clinical signs of toxicity are observed over a short period.

  • Subchronic and Chronic Toxicity Studies: In these studies, animals are exposed to lower doses of the haloalkane over a longer period (e.g., 90 days for subchronic, up to 2 years for chronic). These studies provide information on target organ toxicity, dose-response relationships, and the potential for cumulative effects.

  • Carcinogenicity Bioassays: These are long-term studies, typically conducted in rodents, to evaluate the carcinogenic potential of a haloalkane. Animals are exposed to the compound for a major portion of their lifespan, and the incidence of tumors is compared between treated and control groups.

Detailed Methodology: ³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[10][11][32][33]

Principle: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by their radioactivity.[10][11][32][33]

Protocol Outline:

  • DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to the haloalkane.

  • Enzymatic Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides to increase the sensitivity of the assay. This can be achieved by methods such as nuclease P1 digestion (which dephosphorylates normal nucleotides but not many bulky adducts) or butanol extraction.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides. This is typically done using multi-dimensional polyethyleneimine (PEI)-cellulose TLC.

  • Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. The level of DNA adducts is then calculated relative to the total amount of DNA analyzed.

P32_Postlabeling_Workflow start Start: DNA from exposed cells/tissues dna_isolation DNA Isolation start->dna_isolation digestion Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) dna_isolation->digestion enrichment Adduct Enrichment (Nuclease P1 or Butanol Extraction) digestion->enrichment labeling ³²P-Labeling (T4 Polynucleotide Kinase & [γ-³²P]ATP) enrichment->labeling separation Chromatographic Separation (PEI-Cellulose TLC) labeling->separation detection Detection & Quantification (Autoradiography & Phosphorimaging) separation->detection end End: DNA Adduct Levels detection->end

Workflow for the ³²P-postlabeling assay.

Safe Handling and Disposal

Given the potential hazards of haloalkanes, strict adherence to safety protocols in a laboratory setting is crucial.

  • Engineering Controls: Work with volatile haloalkanes should always be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene, depending on the specific haloalkane), and a lab coat, must be worn at all times.

  • Storage: Haloalkanes should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reactive metals.

  • Disposal: Halogenated organic waste must be segregated from non-halogenated waste and disposed of according to institutional and regulatory guidelines. It should never be poured down the drain.

Conclusion

Haloalkanes represent a class of chemicals with significant utility but also considerable health and environmental risks. A thorough understanding of their toxicological profiles, mechanisms of action, and appropriate handling procedures is essential for researchers, scientists, and drug development professionals. The data and protocols presented in this guide are intended to serve as a valuable resource for mitigating these risks and promoting a culture of safety in the laboratory. Continued research into the toxicology of haloalkanes and the development of safer alternatives will be critical for protecting human health and the environment.

References

A Technical Guide to the Stereoisomers of 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stereoisomers of 1-bromo-1-fluoroethane, a chiral haloalkane with potential applications as a stereospecific building block in organic synthesis. The guide covers the fundamental principles of its stereochemistry, physicochemical properties, synthesis, and analytical characterization, with a focus on methodologies relevant to a research and development setting.

Introduction to the Chirality of this compound

This compound (CH₃CHFBr) is a chiral molecule possessing a single stereocenter at the C1 carbon atom. This carbon is bonded to four different substituents: a hydrogen atom (H), a bromine atom (Br), a fluorine atom (F), and a methyl group (CH₃).[1] Consequently, the molecule is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers. These enantiomers are designated as (R)-1-bromo-1-fluoroethane and (S)-1-bromo-1-fluoroethane based on the Cahn-Ingold-Prelog priority rules.

Enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they exhibit distinct behavior when interacting with other chiral entities, including chiral catalysts, enzymes, and plane-polarized light. This differentiation is critically important in the field of drug development, where the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2]

G cluster_S (S)-1-Bromo-1-fluoroethane cluster_R (R)-1-Bromo-1-fluoroethane C1_S H_S C1_S->H_S CH3_S C1_S->CH3_S Br_S C1_S->Br_S F_S C1_S->F_S mirror C1_R H_R C1_R->H_R CH3_R C1_R->CH3_R Br_R C1_R->Br_R F_R C1_R->F_R

Figure 1. Enantiomers of this compound.

Physicochemical Properties

The separation and individual characterization of the enantiomers of this compound are not widely documented in publicly accessible literature. Therefore, most available data pertains to the racemic mixture. A key distinguishing property of enantiomers, specific rotation, remains unreported.

PropertyValueSource(s)
Molecular Formula C₂H₄BrF[3]
Molecular Weight 126.96 g/mol [3][4]
Boiling Point 71.59 °C (rough estimate)[5]
Density 2.000 g/cm³ (rough estimate)[5]
Specific Rotation ([α]D) Not Reported in Literature-

Note on Specific Rotation: Specific rotation is the angle to which a chemical compound rotates plane-polarized light at a specific concentration, path length, temperature, and wavelength.[5] Pure enantiomers will rotate light to an equal but opposite degree (e.g., +x° for the R-enantiomer and -x° for the S-enantiomer). A 50:50 mixture of enantiomers (a racemic mixture) is optically inactive, exhibiting a specific rotation of 0°.[6] The experimental determination of this value is essential for confirming the enantiopurity of a sample.

Synthesis and Resolution

The preparation of enantiomerically pure this compound requires a two-stage approach: synthesis of the racemic mixture followed by chiral resolution.

G cluster_products start Vinyl Fluoride (B91410) + HBr racemic Racemic Synthesis (e.g., Photochemical Addition) start->racemic mixture Racemic Mixture (R/S)-1-Bromo-1-fluoroethane racemic->mixture resolution Chiral Resolution (e.g., Chiral Chromatography) mixture->resolution R_enantiomer (R)-Enantiomer resolution->R_enantiomer Pure S_enantiomer (S)-Enantiomer resolution->S_enantiomer Pure

Figure 2. General workflow for producing enantiopure stereoisomers.

The synthesis of racemic this compound can be achieved via the addition of hydrogen bromide (HBr) to vinyl fluoride. The photo-induced addition in the gas phase has been reported to favor the formation of the this compound isomer over its 1-bromo-2-fluoroethane (B107303) counterpart.[7]

Protocol: Photochemical Addition of HBr to Vinyl Fluoride

  • Objective: To synthesize racemic (±)-1-bromo-1-fluoroethane.

  • Materials: Vinyl fluoride (gas), hydrogen bromide (gas), quartz reaction vessel, UV lamp (mercury arc), cryogenic trap.

  • Procedure:

    • Evacuate a quartz reaction vessel and introduce equimolar amounts of vinyl fluoride and hydrogen bromide gas.

    • Irradiate the vessel with a suitable UV light source (e.g., a medium-pressure mercury arc lamp) at room temperature. The reaction proceeds via a free-radical mechanism.

    • Monitor the reaction progress by measuring the pressure drop within the vessel or by periodic sampling and GC analysis.

    • Once the reaction is complete, condense the products in a cryogenic trap cooled with liquid nitrogen.

    • Allow the trap to warm slowly, venting any unreacted starting materials.

    • The remaining liquid product, a mixture containing primarily this compound, can be purified by fractional distillation.

  • Safety Note: This reaction involves flammable and corrosive gases and should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Principle of Chiral GC Resolution: A racemic mixture is injected into a gas chromatograph equipped with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. By collecting the eluent at the specific retention times for each peak, the separated, enantiomerically enriched compounds can be isolated.

Analytical Characterization: Chiral GC

Determining the enantiomeric excess (ee) or optical purity of a sample is crucial. Chiral gas chromatography is the preferred analytical method for volatile compounds like this compound.

G sample Sample Preparation (Dilute in suitable solvent, e.g., Hexane) injection Injection into GC (Split/Splitless Inlet) sample->injection separation Separation on Chiral Column (e.g., Cyclodextrin-based CSP) injection->separation detection Detection (FID or MS) separation->detection data Data Analysis (Integrate peak areas) detection->data result Result: Enantiomeric Excess (% ee) % ee = |(Area R - Area S)| / (Area R + Area S) * 100 data->result

References

A Comprehensive Guide to the IUPAC Nomenclature of C2H4BrF Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed examination of the isomers of the molecular formula C2H4BrF and the systematic application of IUPAC nomenclature for their unambiguous identification. We will explore the constitutional isomers and stereoisomers, detailing the rules and protocols for naming, including the Cahn-Ingold-Prelog (CIP) priority system for assigning absolute configuration to chiral centers. All structural and stereochemical aspects are summarized in tables, and logical workflows for isomer determination are visualized using Graphviz diagrams. This document is intended for researchers, chemists, and professionals in drug development who require a precise understanding of chemical nomenclature.

Introduction to Isomerism in Haloalkanes

Haloalkanes, or alkyl halides, are organic compounds derived from alkanes by the substitution of one or more hydrogen atoms with halogen atoms. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C2H4BrF, two main types of isomerism are possible: constitutional isomerism and stereoisomerism.

  • Constitutional (or Structural) Isomerism: This occurs when atoms are connected in a different order. For C2H4BrF, this relates to which carbon atoms the bromine and fluorine atoms are attached.

  • Stereoisomerism: This arises when atoms have the same connectivity but differ in their three-dimensional spatial arrangement. For saturated molecules like C2H4BrF, this is primarily concerned with chirality and the presence of stereocenters.

Identification and Nomenclature of Constitutional Isomers

The ethane (B1197151) (C2) backbone allows for two distinct arrangements for the bromine and fluorine substituents. They can be attached to the same carbon atom (geminal substitution) or to different carbon atoms (vicinal substitution).

G C2H4BrF Molecular Formula C₂H₄BrF Geminal Geminal Arrangement (Halogens on same Carbon) C2H4BrF->Geminal Vicinal Vicinal Arrangement (Halogens on adjacent Carbons) C2H4BrF->Vicinal Isomer1 Structure 1: 1-bromo-1-fluoroethane Geminal->Isomer1 Leads to Isomer2 Structure 2: 1-bromo-2-fluoroethane Vicinal->Isomer2 Leads to

Figure 1: Logical derivation of the constitutional isomers of C₂H₄BrF.

IUPAC Naming Protocol for Haloalkanes

The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4][5]

  • Identify the Parent Alkane: The longest continuous carbon chain determines the parent name. For C2H4BrF, the parent alkane is ethane .

  • Identify and Name Substituents: The halogen atoms are treated as prefixes: "bromo" for Br and "fluoro" for F.

  • Number the Carbon Chain: The chain is numbered to give the substituents the lowest possible locants (position numbers). If there is a tie, alphabetical order takes precedence.

  • Alphabetize Substituents: The prefixes are listed in alphabetical order ("bromo" before "fluoro"), irrespective of their position numbers.[1]

Applying these rules:

  • For Structure 1 (Geminal): Both halogens are on the same carbon. Numbering starts from this carbon, so both are at position 1. Alphabetical order places "bromo" first. The name is This compound .

  • For Structure 2 (Vicinal): The halogens are on different carbons. To assign the lowest locants, we number the chain starting from the carbon bonded to the substituent that comes first alphabetically (bromine). This gives bromine position 1 and fluorine position 2. The name is 1-bromo-2-fluoroethane .[6]

Summary of Constitutional Isomers

The quantitative and structural data for the two constitutional isomers are summarized below.

IUPAC Name Molecular Formula Condensed Structure Substitution Pattern
This compoundC₂H₄BrFCH₃CHFBrGeminal
1-bromo-2-fluoroethaneC₂H₄BrFCH₂FCH₂BrVicinal

Table 1: Constitutional isomers of C₂H₄BrF.

Stereoisomerism in C2H4BrF

After identifying the constitutional isomers, each must be analyzed for the presence of stereocenters to determine if stereoisomers exist.

  • 1-bromo-2-fluoroethane (CH₂FCH₂Br): Carbon-1 is bonded to two hydrogen atoms, a bromine atom, and a -CH₂F group. Carbon-2 is bonded to two hydrogen atoms, a fluorine atom, and a -CH₂Br group. Since neither carbon is attached to four different groups, this molecule is achiral and has no enantiomers.

  • This compound (CH₃CHFBr): Carbon-1 is bonded to four different groups: a bromine atom (-Br), a fluorine atom (-F), a methyl group (-CH₃), and a hydrogen atom (-H). Therefore, this carbon is a chiral center, and the molecule exists as a pair of non-superimposable mirror images called enantiomers.[7]

Protocol for Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To name each enantiomer uniquely, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[8][9][10][11]

  • Assign Priority: Assign priorities (1-4, with 1 being the highest) to the four groups attached to the chiral center based on the atomic number of the atom directly bonded to it. The higher the atomic number, the higher the priority.[8][10]

  • Orient the Molecule: Position the molecule so that the lowest priority group (priority 4) is pointing away from the viewer.

  • Determine Direction: Trace the path from priority 1 to 2 to 3.

    • If the path is clockwise , the configuration is R .

    • If the path is counter-clockwise , the configuration is S .

For this compound, the priorities are:

  • -Br (Atomic number = 35)

  • -F (Atomic number = 9)

  • -CH₃ (The carbon's atomic number is 6)

  • -H (Atomic number = 1)

G cluster_R (R)-1-bromo-1-fluoroethane C C Br Br Br->C 1 F F F->C 2 CH3 CH₃ CH3->C 3 H H H->C 4 label_dir Clockwise (R)

Figure 2: CIP priority assignment for (R)-1-bromo-1-fluoroethane (H atom pointing away).

Complete Summary of All C2H4BrF Isomers

Including both constitutional and stereoisomers, there are a total of three distinct isomers for the molecular formula C2H4BrF.

Full IUPAC Name Molecular Formula Chirality Isomer Type
(R)-1-bromo-1-fluoroethaneC₂H₄BrFChiralStereoisomer (Enantiomer)
(S)-1-bromo-1-fluoroethaneC₂H₄BrFChiralStereoisomer (Enantiomer)
1-bromo-2-fluoroethaneC₂H₄BrFAchiralConstitutional Isomer

Table 2: Complete list of isomers for C₂H₄BrF.

Conclusion

The molecular formula C2H4BrF gives rise to three unique isomers. A systematic application of IUPAC nomenclature rules allows for their clear and unambiguous identification. The process involves first determining the constitutional isomers based on atom connectivity (this compound and 1-bromo-2-fluoroethane) and subsequently analyzing each for chirality. Only this compound possesses a chiral center, leading to two enantiomeric forms: (R)-1-bromo-1-fluoroethane and (S)-1-bromo-1-fluoroethane.[12] A thorough understanding of these naming conventions is critical for precise communication in scientific research and development.

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-1-fluoroethane as a 1-Fluoroethylating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-bromo-1-fluoroethane as a reagent for the introduction of the 1-fluoroethyl group into organic molecules. The information presented is intended to guide researchers in the potential applications and practical execution of reactions involving this compound.

Introduction

This compound (CH₃CHBrF) is a halogenated hydrocarbon that serves as a valuable building block in organic synthesis. While the term "fluorinating agent" might imply the donation of a fluorine atom, extensive evaluation of the literature indicates that this compound functions primarily as a 1-fluoroethylating agent . In this capacity, it is used to introduce the CH₃CHF- moiety into a variety of substrates. This is attributed to the fact that the bromide ion is a significantly better leaving group than the fluoride (B91410) ion.[1][2][3] Consequently, in nucleophilic substitution reactions, the carbon-bromine bond is preferentially cleaved.[1][2][3]

The incorporation of a 1-fluoroethyl group can be of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, without significantly increasing its size.

Mechanism of Action: Nucleophilic Substitution

The primary application of this compound in synthesis involves nucleophilic substitution reactions, typically proceeding through an S_N2 mechanism.[1][2][4] In this one-step process, a nucleophile attacks the electrophilic carbon atom bonded to both bromine and fluorine, leading to the displacement of the bromide leaving group.[1][2]

For chiral substrates, such as (S)-1-bromo-1-fluoroethane, the S_N2 reaction proceeds with an inversion of configuration at the stereocenter.[1][4][5] However, it is important to note that the Cahn-Ingold-Prelog priority of the incoming nucleophile compared to the departing bromide may result in the product having the same stereochemical descriptor (e.g., 'S' to 'S') despite the inversion of stereochemistry.[4][5]

Reaction Pathway: S_{N}2 Nucleophilic Substitution

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---C(H)(CH₃)---Br]⁻      |      F Nu->TS Nucleophilic Attack Substrate This compound (CH₃CHBrF) Substrate->TS Product 1-Fluoroethylated Product (Nu-CHFCH₃) TS->Product Bond Formation Leaving_Group Bromide Ion (Br⁻) TS->Leaving_Group Bond Cleavage Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Nucleophile in Anhydrous Solvent B Add this compound A->B C Heat to Reflux (Monitor by TLC/GC-MS) B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry with MgSO₄ F->G H Filter and Concentrate G->H I Purify by Distillation or Chromatography H->I

References

Application Notes and Protocols: The SN2 Reaction Mechanism of (S)-1-bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry, critical for the synthesis of a wide array of molecules, including active pharmaceutical ingredients. This reaction proceeds via a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1][2][3] This mechanism leads to a predictable and stereospecific outcome: an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion.[1][4]

This document provides a detailed examination of the SN2 reaction mechanism as it applies to the chiral substrate, (S)-1-bromo-1-fluoroethane. This particular substrate offers a unique case study in stereochemical analysis due to the presence of two different halogen atoms, influencing leaving group potential and Cahn-Ingold-Prelog (CIP) priority assignments in the product. These notes will cover the reaction's stereochemical pathway, kinetics, influencing factors, and provide detailed protocols for its execution and analysis in a laboratory setting.

Reaction Mechanism and Stereochemistry

The SN2 reaction is characterized by the backside attack of a nucleophile on the carbon atom bearing the leaving group.[1][4][5] This approach is necessary to avoid steric hindrance and electrostatic repulsion from the leaving group. The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[1][4]

For (S)-1-bromo-1-fluoroethane, the bromine atom serves as the leaving group because the carbon-bromine bond is significantly weaker and more polarizable than the very strong carbon-fluorine bond.[6] The nucleophile attacks the carbon from the side opposite the C-Br bond.

Caption: SN2 mechanism showing backside attack and inversion of configuration.

Stereochemical Anomaly: Retention of (S)-Configuration

A noteworthy outcome occurs when (S)-1-bromo-1-fluoroethane reacts with certain nucleophiles, such as sodium methoxide (B1231860) (NaOCH₃). While the reaction proceeds with the expected geometric inversion of the stereocenter, the resulting product, (S)-1-fluoro-1-methoxyethane, retains the '(S)' descriptor.[7][8]

This is not a contradiction of the SN2 mechanism. The retention of the stereochemical designator is an artifact of the Cahn-Ingold-Prelog (CIP) priority rules. In the reactant, the priority of the substituents is Br > F > C(H₃) > H. In the product, the incoming methoxy (B1213986) group (-OCH₃) has a lower priority than fluorine (F > O(CH₃) > C(H₃) > H). Because the priority of the groups attached to the chiral center changes, the absolute configuration name remains the same even though a Walden inversion has occurred.[7][8]

Kinetics and Influencing Factors

The SN2 reaction follows second-order kinetics, as the rate-determining step involves the collision of two species: the substrate and the nucleophile.[2][9] The rate law is expressed as:

Rate = k [Substrate] [Nucleophile]

This bimolecular dependency means the reaction rate is sensitive to the concentrations of both reactants.[9] Several factors influence the rate constant, k, as summarized in the table below.

Table 1: Summary of Factors Affecting the SN2 Reaction Rate

FactorInfluence on Reaction RateRationale for (S)-1-bromo-1-fluoroethane
Substrate Structure Decreases with increasing steric hindrance (Methyl > 1° > 2° >> 3°).[4]The substrate is a secondary halide, which can undergo SN2 reactions, though slower than primary halides.
Nucleophile Strength Increases with stronger, less hindered nucleophiles.[10]Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻) are required for an efficient reaction.
Leaving Group Ability Increases with weaker base strength of the leaving group (I⁻ > Br⁻ > Cl⁻ >> F⁻).[10]Bromide (Br⁻) is a good leaving group, whereas fluoride (B91410) (F⁻) is a very poor one.[6]
Solvent Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile).[10][11][12]Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) hinder the nucleophile through hydrogen bonding, slowing the reaction.[10][11][13]
Quantitative Data: Solvent Effects

The choice of solvent has a dramatic impact on the rate of an SN2 reaction. The following table provides illustrative data on how reaction rates can change based on the solvent used.

Table 2: Illustrative Relative Rate Constants for an SN2 Reaction in Various Solvents

SolventTypeDielectric Constant (ε)Relative Rate Constant (k_rel)
MethanolPolar Protic33.01
WaterPolar Protic80.4~7
AcetonePolar Aprotic20.7~500
AcetonitrilePolar Aprotic37.5~5,000
DMSOPolar Aprotic47.2~13,000
DMFPolar Aprotic36.7~28,000
Note: Values are representative and demonstrate the general trend for SN2 reactions.

Experimental Protocols

The following protocols provide methodologies for synthesizing a product from (S)-1-bromo-1-fluoroethane via an SN2 reaction and for monitoring its kinetics.

Protocol 4.1: Synthesis of (S)-1-fluoro-1-methoxyethane

Objective: To synthesize (S)-1-fluoro-1-methoxyethane from (S)-1-bromo-1-fluoroethane and sodium methoxide.

Materials:

  • (S)-1-bromo-1-fluoroethane

  • Sodium methoxide (CH₃ONa)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add (S)-1-bromo-1-fluoroethane (1.0 equivalent) to the stirred solution dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using gas chromatography (GC) by observing the disappearance of the starting material.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product via fractional distillation.

Protocol 4.2: Kinetic Analysis by Polarimetry

Objective: To determine the rate constant of the SN2 reaction by monitoring the change in optical rotation over time.

Materials:

  • Polarimeter with a thermostated cell

  • Stock solutions of (S)-1-bromo-1-fluoroethane and the chosen nucleophile (e.g., sodium iodide) in a polar aprotic solvent (e.g., acetone).

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of known concentrations of the substrate and nucleophile in the chosen solvent.

  • Allow the solutions and the polarimeter cell to equilibrate at the desired reaction temperature (e.g., 25 °C).

  • Calibrate the polarimeter using a blank solvent sample.

  • To initiate the reaction, rapidly mix equal volumes of the substrate and nucleophile solutions directly in the thermostated polarimeter cell and start a timer.

  • Record the optical rotation (α) at regular time intervals until no significant change is observed.

  • Record the final optical rotation (α_∞) after the reaction has gone to completion (approximately 10 half-lives).

  • The rate constant k can be determined by plotting ln[(α_t - α_∞) / (α_₀ - α_∞)] versus time, where α_t is the rotation at time t and α_₀ is the initial rotation. The slope of this line will be equal to -k.

Experimental Workflow Visualization

The logical flow from preparation to final analysis for studying the SN2 reaction of (S)-1-bromo-1-fluoroethane is outlined below.

Experimental_Workflow prep 1. Reagent Preparation (Substrate, Nucleophile, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Temp. Control) prep->setup monitor 3. Reaction Monitoring (Polarimetry, GC, or TLC) setup->monitor workup 4. Work-up & Isolation (Quenching, Extraction, Drying) monitor->workup purify 5. Purification (Distillation or Chromatography) workup->purify char 6. Product Characterization (NMR, GC-MS, Chiral HPLC) purify->char analysis 7. Data Analysis (Rate Constant, Yield, Purity) char->analysis

References

The Use of 1-Bromo-1-fluoroethane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing importance of fluorinated motifs in drug discovery, detailed public-domain information on the specific applications of 1-Bromo-1-fluoroethane in the synthesis of pharmaceutical intermediates is currently limited. While the introduction of the fluoroethyl group is a recognized strategy to enhance the pharmacological properties of drug candidates, specific, reproducible experimental protocols and quantitative data for the use of this compound remain largely proprietary or unpublished in readily accessible scientific literature.

The strategic incorporation of fluorine into drug molecules can significantly improve their metabolic stability, lipophilicity, and binding affinity. This compound represents a potential reagent for introducing the valuable 1-fluoroethyl moiety. However, a comprehensive search of scientific and patent literature did not yield specific examples of its use in the synthesis of named pharmaceutical intermediates, complete with the detailed experimental protocols, quantitative data, and reaction pathways required for the generation of detailed application notes.

General chemical principles suggest that this compound could be employed in nucleophilic substitution reactions to form key pharmaceutical building blocks. Below, we outline hypothetical synthetic applications and generalized protocols based on established organic chemistry reactions. These are intended to serve as a conceptual framework for researchers, but it must be emphasized that they are not based on cited, real-world examples of pharmaceutical intermediate synthesis using this specific reagent.

Hypothetical Application: Synthesis of 1-Fluoroethyl Aryl Ethers

Aryl ethers are common structural motifs in many pharmaceutical compounds. The introduction of a 1-fluoroethyl group in place of a more traditional alkyl or alkoxy group could modulate the compound's pharmacokinetic profile.

Reaction Principle: Nucleophilic substitution reaction (SN2 type) where a phenoxide ion attacks the electrophilic carbon of this compound, displacing the bromide leaving group.

G cluster_0 Reactants cluster_1 Reaction Phenol Ar-OH Intermediate Ar-O⁻ (Phenoxide) Phenol->Intermediate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Intermediate This compound CH₃CH(Br)F Product Ar-O-CH(F)CH₃ (1-Fluoroethyl Aryl Ether) This compound->Product Intermediate->Product SN2 Attack G cluster_0 Reactants cluster_1 Reaction Heterocycle Het-NH Product Het-N-CH(F)CH₃ (N-(1-Fluoroethyl)heterocycle) Heterocycle->Product N-Alkylation Base Base (e.g., K₂CO₃, Et₃N) Base->Product This compound CH₃CH(Br)F This compound->Product

No Direct Applications of 1-Bromo-1-fluoroethane in Agrochemical Research Identified

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the use of 1-Bromo-1-fluoroethane in agrochemical research, no specific applications, synthetic protocols, or publicly available data on its use as a building block for commercial agrochemicals were identified. The scientific and patent literature reviewed does not contain direct evidence of this specific compound being utilized in the development or synthesis of new pesticides, herbicides, or fungicides.

While the introduction of fluorine-containing functional groups is a critically important strategy in modern agrochemical design, the available research does not point to this compound as a key intermediate.[1][2][3][4][5][6] The agrochemical industry frequently employs organofluorine compounds to enhance the biological activity, stability, and lipophilicity of active ingredients.[1][3][6] However, the focus appears to be on other fluorinated synthons.

For instance, compounds such as Ethyl Bromofluoroacetate are recognized as versatile building blocks for introducing fluorine into agrochemicals and pharmaceuticals.[7][8] The broader class of bromo-fluoro-alkanes and -alkenes does find application in organic synthesis, but specific examples tying this compound to a named agrochemical product are absent in the reviewed literature.

A patent exists for the synthesis of 1-bromo-2-fluoroethane (B107303), an isomer of the compound , highlighting interest in bromo-fluoro-ethanes for chemical synthesis.[9] However, the patent does not specify its end use in a particular agrochemical. The general role of halogenated hydrocarbons, such as bromoethane (B45996) and 1-bromo-2-chloroethane, as alkylating agents and intermediates in the synthesis of pharmaceuticals and agrochemicals is well-documented.[10][11]

Based on the available information, there are no specific, documented applications of this compound in agrochemical research to report. Consequently, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not feasible. Researchers in the field appear to utilize other fluorinated building blocks for the synthesis of novel agrochemicals. Further investigation into proprietary or non-public research might reveal specific uses, but such information is not accessible through public databases and scientific publications.

References

Application Notes and Protocols for Nucleophilic Substitution with 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-fluoroethane is a halogenated hydrocarbon that serves as a versatile building block in organic synthesis. Its structure, featuring two different halogen atoms on the same carbon, allows for selective nucleophilic substitution reactions. These reactions are fundamental in the creation of more complex molecules with applications in medicinal chemistry and materials science. The presence of a fluorine atom can impart unique properties to the final product, such as increased metabolic stability and altered lipophilicity.

This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles. The methodologies are based on the well-established S_N2 (bimolecular nucleophilic substitution) mechanism. In these reactions, the bromide ion is preferentially displaced over the fluoride (B91410) ion due to its superior properties as a leaving group.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution of this compound proceeds via an S_N2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. A key characteristic of the S_N2 reaction is the inversion of stereochemistry at the reaction center.[1][2] For example, if the starting material is (S)-1-bromo-1-fluoroethane, the product will have the opposite three-dimensional arrangement. However, the designation of the product as (R) or (S) according to Cahn-Ingold-Prelog rules will depend on the priority of the incoming nucleophile relative to the other substituents.[3]

Data Presentation

The following table summarizes the expected products and general reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Nucleophile (Nu⁻)Reagent ExampleSolventTypical ConditionsProductEstimated Yield
Alkoxide (RO⁻)Sodium methoxide (B1231860) (NaOMe)Methanol (B129727) (MeOH), THF0 °C to reflux1-fluoro-1-methoxyethaneGood to Excellent
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)DMF, DMSO25 °C to 80 °C1-azido-1-fluoroethaneGood
Amine (RNH₂)Ammonia (B1221849) (NH₃), AnilineEthanol (B145695), Sealed tubeHeatN-(1-fluoroethyl)amineModerate
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)Ethanol, DMF25 °C to 60 °C1-fluoro-1-(phenylthio)ethaneGood to Excellent

Experimental Protocols

General Safety Precautions: this compound is a volatile and potentially harmful chemical. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the reagents, such as sodium azide, are toxic and should be handled with extreme care.

Protocol 1: Synthesis of 1-Fluoro-1-methoxyethane via Alkoxide Substitution

This protocol describes the reaction of this compound with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol or THF in a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation to obtain pure 1-fluoro-1-methoxyethane.

Protocol 2: Synthesis of 1-Azido-1-fluoroethane via Azide Substitution

This protocol is adapted from general procedures for the synthesis of alkyl azides.[4]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.2-1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature due to the potential volatility and instability of the azide product.

  • The crude 1-azido-1-fluoroethane can be used in subsequent steps or purified by careful distillation under reduced pressure.

Protocol 3: Synthesis of N-(1-Fluoroethyl)amines via Amine Substitution

This protocol is a general guideline for the reaction with ammonia or primary amines. These reactions often require elevated temperatures and pressure.[5]

Materials:

  • This compound

  • Concentrated solution of ammonia in ethanol or a primary amine (e.g., aniline)

  • Ethanol

  • Sealed tube or pressure vessel

Procedure:

  • Place a solution of this compound (1.0 equivalent) in ethanol in a heavy-walled sealed tube.

  • Add a large excess of a concentrated solution of ammonia in ethanol or the desired primary amine (e.g., 3-5 equivalents of aniline).

  • Seal the tube and heat it in an oil bath. The reaction temperature will depend on the nucleophilicity of the amine.

  • After cooling, carefully open the sealed tube in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The resulting residue will contain the amine hydrobromide salt. To obtain the free amine, treat the residue with a base (e.g., aqueous sodium hydroxide) and extract with an organic solvent.

  • Wash the organic layer with water, dry over a suitable drying agent, and remove the solvent to yield the crude amine product.

  • Purify the N-(1-fluoroethyl)amine by column chromatography or distillation.

Protocol 4: Synthesis of 1-Fluoro-1-(phenylthio)ethane via Thiolate Substitution

This protocol outlines the reaction with a thiolate nucleophile, such as sodium thiophenoxide.

Materials:

  • This compound

  • Thiophenol

  • Sodium ethoxide or sodium hydride

  • Anhydrous ethanol or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • Prepare a solution of sodium thiophenoxide in situ by reacting thiophenol (1.0 equivalent) with sodium ethoxide or sodium hydride (1.0 equivalent) in anhydrous ethanol or DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add this compound (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the 1-fluoro-1-(phenylthio)ethane by column chromatography on silica (B1680970) gel or by distillation.

Mandatory Visualization

Caption: S_N2 reaction mechanism for nucleophilic substitution on this compound.

Experimental_Workflow start Start reactants Combine this compound, nucleophile, and solvent start->reactants reaction Stir under appropriate temperature and atmosphere reactants->reaction monitor Monitor reaction progress (TLC, GC) reaction->monitor monitor->reaction Incomplete workup Quench reaction and perform aqueous workup monitor->workup Complete extraction Extract product with organic solvent workup->extraction drying Dry organic layer and remove solvent extraction->drying purification Purify product (Distillation, Chromatography) drying->purification end End purification->end

References

Application Notes and Protocols for Reactions Involving Volatile Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the experimental setup and protocols for conducting chemical reactions with volatile haloalkanes. The inherent challenges of handling these low-boiling-point, often hazardous, compounds necessitate specialized techniques to ensure reaction efficiency, safety, and reproducibility. This document outlines the necessary equipment, safety precautions, and detailed procedures for common reactions such as Grignard reagent formation, Williamson ether synthesis, and nucleophilic substitution reactions.

Core Principles and Safety Considerations

Volatile haloalkanes, such as chloromethane, bromoethane (B45996), and various freons, are characterized by low boiling points and high vapor pressures at room temperature.[1] Their handling requires stringent safety measures to prevent inhalation and exposure, as well as to avoid loss of reagent, which can negatively impact reaction stoichiometry and yield.

Key Safety Protocols:

  • Fume Hood: All manipulations involving volatile haloalkanes must be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory. For highly volatile or toxic haloalkanes, specialized gloves and respiratory protection may be necessary.[1]

  • Inert Atmosphere: Many reactions with haloalkanes, particularly those involving organometallic reagents, are sensitive to air and moisture. The use of a Schlenk line or a glovebox is essential to maintain an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Cryogenic Handling: For gaseous haloalkanes, condensation using a cold trap (e.g., liquid nitrogen or a dry ice/acetone (B3395972) bath) is a common technique for their transfer and measurement.[5] It is crucial to avoid trapping liquid oxygen by ensuring the system is under an inert atmosphere before cooling with liquid nitrogen.

  • Pressure Management: When working with liquefied gases or in sealed vessels, it is vital to have a pressure relief system (e.g., an oil bubbler) to prevent dangerous pressure buildup.[5]

Experimental Setup: The Schlenk Line

A Schlenk line is a versatile apparatus for handling air- and moisture-sensitive reagents, making it ideal for reactions with volatile haloalkanes. It consists of a dual manifold: one for vacuum and one for an inert gas supply. This setup allows for the purging of glassware with inert gas to remove air and moisture, as well as for the transfer of volatile liquids and solutions under an inert atmosphere.[3][4]

Typical Schlenk Line Setup for Volatile Haloalkane Reactions:

  • Inert Gas Source: A cylinder of high-purity nitrogen or argon connected to one of the manifolds.

  • Vacuum Source: A vacuum pump connected to the other manifold, protected by a cold trap to condense volatile substances and prevent them from contaminating the pump oil.

  • Reaction Vessel: A Schlenk flask, which is a round-bottom flask with a sidearm equipped with a stopcock.

  • Condenser: For reactions conducted at reflux with very volatile haloalkanes, a dry ice or cryogenically cooled condenser is necessary to prevent the escape of the reactant.

  • Transfer Equipment: Cannulas (long, flexible needles) and gas-tight syringes are used for the transfer of volatile liquids and solutions between vessels.

Diagram of a Typical Experimental Workflow for a Grignard Reaction with a Volatile Haloalkane:

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction cluster_workup Work-up and Purification start Assemble and Flame-Dry Glassware purge Purge with Inert Gas start->purge add_mg Add Magnesium Turnings purge->add_mg add_solvent Add Anhydrous Ether add_mg->add_solvent condense_haloalkane Condense Volatile Haloalkane into Graduated Cylinder add_solvent->condense_haloalkane add_haloalkane Add Haloalkane Dropwise condense_haloalkane->add_haloalkane reflux Maintain Gentle Reflux add_haloalkane->reflux cool Cool to Room Temperature reflux->cool add_carbonyl Add Carbonyl Compound cool->add_carbonyl stir Stir at Room Temperature add_carbonyl->stir quench Quench with Saturated NH4Cl stir->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation/Chromatography dry->purify end Final Product purify->end Characterize Product

Caption: Experimental workflow for a Grignard reaction.

Detailed Experimental Protocols

This protocol details the formation of ethylmagnesium bromide, a common Grignard reagent, from the volatile haloalkane bromoethane (boiling point: 38 °C).

Materials:

  • Magnesium turnings

  • Bromoethane

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • Schlenk flask, dropping funnel, and reflux condenser

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a gas inlet connected to a Schlenk line. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.[4]

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.

  • Initiation: Add a small portion of anhydrous diethyl ether to just cover the magnesium. Add a small amount of bromoethane (approximately 5-10% of the total) to the flask. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction. Gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining bromoethane, diluted in anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent and should be used immediately.

This protocol describes the synthesis of anisole (B1667542) from phenol (B47542) and the highly volatile iodomethane (B122720) (boiling point: 42 °C).

Materials:

Procedure:

  • Alkoxide Formation: In a round-bottom flask, dissolve phenol (1.0 equivalent) in ethanol. Add a solution of sodium hydroxide (1.1 equivalents) in ethanol to form the sodium phenoxide.

  • Reaction Setup: Equip the flask with a reflux condenser cooled with a cryogen (e.g., a dry ice/acetone mixture) to prevent the loss of iodomethane.

  • Addition of Haloalkane: Slowly add iodomethane (1.1 equivalents) to the reaction mixture through the condenser.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with aqueous sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by distillation.

This protocol details the Finkelstein reaction, where 1-chlorobutane (B31608) (boiling point: 78 °C) is converted to 1-iodobutane.

Materials:

  • 1-Chlorobutane

  • Sodium iodide

  • Anhydrous acetone

  • Round-bottom flask and reflux condenser

Procedure:

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The formation of a white precipitate (sodium chloride) indicates the progress of the reaction.[7]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Purification: Remove the acetone from the filtrate by distillation. Dilute the residue with water and extract the product with diethyl ether. Wash the organic layer with aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to obtain 1-iodobutane.

Data Presentation

The physical properties of volatile haloalkanes are critical for designing appropriate experimental setups. The following tables summarize the boiling points and densities of common volatile haloalkanes and typical yields for the reactions described.

Table 1: Physical Properties of Selected Volatile Haloalkanes

HaloalkaneFormulaBoiling Point (°C)Density (g/mL)
ChloromethaneCH₃Cl-24.20.916
BromoethaneCH₃CH₂Br38.41.46
1-ChloropropaneCH₃CH₂CH₂Cl470.89
IodomethaneCH₃I42.42.28
1-ChlorobutaneCH₃(CH₂)₃Cl78.40.886
1-BromobutaneCH₃(CH₂)₃Br101.61.276

Data sourced from various chemistry databases.[3][9]

Table 2: Typical Reaction Yields with Volatile Haloalkanes

ReactionVolatile HaloalkaneProductTypical Yield (%)
Grignard ReactionBromoethaneEthylmagnesium bromide85-95%
Williamson Ether SynthesisIodomethaneAnisole80-90%
SN2 Reaction1-Chlorobutane1-Iodobutane>90%

Yields are dependent on specific reaction conditions and scale.[7][10]

Signaling Pathways and Logical Relationships

The choice of reaction conditions is crucial for directing the outcome of reactions with haloalkanes, particularly in cases where substitution and elimination reactions can compete.

Diagram of Factors Influencing Substitution vs. Elimination in Reactions of Haloalkanes:

substitution_vs_elimination cluster_substrate Substrate Structure cluster_reagent Reagent Properties cluster_outcome Reaction Outcome primary Primary Haloalkane sn2 SN2 (Substitution) primary->sn2 Favors secondary Secondary Haloalkane secondary->sn2 With strong nucleophile e2 E2 (Elimination) secondary->e2 With strong base tertiary Tertiary Haloalkane tertiary->e2 Favors sn1_e1 SN1/E1 (Mixture) tertiary->sn1_e1 With weak nucleophile/base strong_nucleophile Strong, Non-basic Nucleophile strong_nucleophile->sn2 Promotes strong_base Strong, Bulky Base strong_base->e2 Promotes weak_nucleophile Weak Nucleophile/Base weak_nucleophile->sn1_e1 Favors

Caption: Factors influencing substitution vs. elimination.

References

Application Note: Selective Formation of 1-Fluoroethylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemoselective formation of a Grignard reagent from 1-bromo-1-fluoroethane. Due to the significant difference in bond dissociation energies between the carbon-bromine and carbon-fluorine bonds, magnesium selectively inserts into the C-Br bond, yielding 1-fluoroethylmagnesium bromide. This versatile reagent serves as a valuable intermediate in drug development and organic synthesis for introducing the fluoromethyl ethyl group. This note covers the underlying principles, a detailed experimental protocol, and expected outcomes.

Introduction and Principles

Grignard reagents are powerful nucleophiles essential for forming new carbon-carbon bonds in organic synthesis.[1][2] Their formation involves the reaction of an organohalide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[3][4]

A key challenge in modern synthesis is the selective functionalization of molecules containing multiple halogen atoms. The reactivity of carbon-halogen bonds towards magnesium insertion follows the order: C-I > C-Br > C-Cl >> C-F.[5][6] The carbon-fluorine bond is exceptionally strong and generally unreactive under standard Grignard formation conditions, which typically require specialized techniques like the use of highly activated Rieke magnesium.[5][7]

This disparity in reactivity allows for the highly chemoselective formation of a Grignard reagent from substrates like this compound. The magnesium metal will preferentially react with the weaker carbon-bromine bond, leaving the robust carbon-fluorine bond intact.[5] This process yields 1-fluoroethylmagnesium bromide, a valuable synthon for introducing the CH3CHF- moiety.

Reaction Scheme: CH₃CHFBr + Mg → CH₃CHFMgBr (in anhydrous ether)

Experimental Protocol

This protocol outlines the formation of 1-fluoroethylmagnesium bromide and its subsequent reaction with a model electrophile (acetone) for confirmation and yield determination.

2.1 Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier & GradeNotes
Magnesium TurningsMg24.311.46 g (60 mmol)Sigma-AldrichActivate before use.
This compoundC₂H₄BrF126.946.35 g (50 mmol)TCI ChemicalsStore under inert gas.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mLAcros OrganicsDried over sodium/benzophenone.
IodineI₂253.811-2 small crystalsJ.T. BakerFor reaction initiation.
Acetone (B3395972)(CH₃)₂CO58.082.9 g (50 mmol)Fisher ScientificFor quenching/derivatization.
Saturated Ammonium (B1175870) ChlorideNH₄Cl (aq)53.49100 mLLabChemFor workup.
3 M Hydrochloric AcidHCl (aq)36.46As neededVWRFor workup.
Anhydrous Magnesium SulfateMgSO₄120.37~10 gEMD MilliporeFor drying organic layer.

2.2 Apparatus Setup

All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure completely anhydrous conditions.[8][9]

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

  • A reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.

  • A 125 mL pressure-equalizing dropping funnel.

  • A rubber septum for reagent addition via syringe.

  • Heating mantle and a thermocouple.

2.3 Grignard Reagent Formation

  • Magnesium Activation: Place the magnesium turnings (1.46 g) and a single crystal of iodine into the dried three-necked flask. Gently heat the flask with a heat gun under a slow stream of nitrogen until violet iodine vapors are observed. Allow to cool. This process helps to disrupt the passivating magnesium oxide layer.[8]

  • Initial Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of this compound (6.35 g) in 80 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 5 mL of the this compound solution to the stirring magnesium suspension. The reaction is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[4] If the reaction does not start, gentle warming with a heat gun may be required.

  • Reagent Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 45-60 minutes.

  • Completion: After the addition is complete, continue to stir the mixture and gently heat to maintain reflux for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the Grignard reagent, 1-fluoroethylmagnesium bromide, which should be used immediately.[9]

2.4 Derivatization with Acetone (for yield estimation)

  • Electrophile Addition: Cool the Grignard solution to 0°C using an ice bath. Prepare a solution of acetone (2.9 g) in 30 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

2.5 Workup and Isolation

  • Quenching: Cool the reaction mixture again to 0°C and slowly add 100 mL of cold, saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.

  • Acidification: Add 3 M HCl dropwise until all the white magnesium salts have dissolved and the aqueous layer is clear and acidic (check with pH paper).[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.[9]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator to yield the crude product, 2-fluoro-3-methyl-butan-2-ol.

Data and Expected Results

Table 1: Typical Reaction Parameters

ParameterValue
Reaction Scale50 mmol
SolventAnhydrous Diethyl Ether
Reaction TemperatureReflux (~35°C)
Addition Time45-60 minutes
Reaction Time30 minutes post-addition
Expected Yield 75-85% (based on similar systems)

Table 2: Characterization Data for Derivatized Product (2-fluoro-3-methyl-butan-2-ol)

AnalysisExpected Result
Appearance Colorless oil
¹H NMR (CDCl₃)Signals corresponding to -CH₃, -OH, and the characteristic doublet of doublets for the -CHF- proton due to coupling with ¹⁹F and the adjacent proton.
¹⁹F NMR (CDCl₃)A doublet of quartets is expected, showing coupling to the adjacent proton and the methyl group protons.
Mass Spec (EI) Molecular ion peak (M⁺) and fragmentation patterns consistent with the structure.

Workflow and Logic Diagrams

The following diagrams illustrate the logical relationships in reactivity and the overall experimental workflow.

G cluster_reactivity Halogen Reactivity towards Mg cluster_selection Selective Reaction of this compound C_I C-I Bond C_Br C-Br Bond C_I->C_Br Decreasing Reactivity C_Cl C-Cl Bond C_Br->C_Cl Decreasing Reactivity C_F C-F Bond C_Cl->C_F Decreasing Reactivity Start CH3-CHF-Br Mg Mg / Ether Start->Mg Reaction Grignard CH3-CHF-MgBr (1-Fluoroethylmagnesium Bromide) Mg->Grignard NoReaction C-F bond remains intact Grignard->NoReaction

Caption: Chemoselectivity in Grignard formation from this compound.

experimental_workflow start Start: Dry Glassware & Reagents setup Assemble Apparatus under N2 start->setup activate_mg Activate Mg Turnings with I2 setup->activate_mg prepare_sol Prepare C2H4BrF Solution in Anhydrous Ether activate_mg->prepare_sol initiate Initiate Reaction with Small Alkyl Halide Addition prepare_sol->initiate reflux Add Remaining Alkyl Halide Dropwise (Maintain Gentle Reflux) initiate->reflux complete Stir at Reflux for 30 min reflux->complete cool Cool to 0°C complete->cool derivatize Add Electrophile (e.g., Acetone) Solution cool->derivatize quench Quench with Saturated NH4Cl (aq) derivatize->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layers extract->wash_dry isolate Isolate Product via Solvent Evaporation wash_dry->isolate end End: Characterize Product isolate->end

References

Application Notes and Protocols: 1-Bromo-1-fluoroethane in the Synthesis of Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 1-bromo-1-fluoroethane as a versatile reagent for the synthesis of fluorinated analogues. The introduction of fluorine into organic molecules is a critical strategy in drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for the introduction of the fluoroethyl moiety through various chemical transformations.

Photoredox-Catalyzed Synthesis of 1-Bromo-1-fluoroalkanes

A direct and efficient method for the synthesis of 1-bromo-1-fluoroalkanes involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes.[1][2][3] This approach offers high chemoselectivity and is scalable, making it a valuable tool for accessing these important fluorinated intermediates.[2]

Experimental Protocol: General Procedure for Photoredox-Catalyzed Synthesis of 1-Bromo-1-fluoroalkanes[2]

To a dry Schlenk tube are added the alkene (0.2 mmol, 1.0 equiv), [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.002 mmol, 1 mol%), and anhydrous tetrahydrofuran (B95107) (THF, 2.0 mL). The tube is subjected to three freeze-pump-thaw cycles to degas the solution. Dibromofluoromethane (0.4 mmol, 2.0 equiv) is then added via syringe under an argon atmosphere. The reaction mixture is stirred and irradiated with a 3 W blue LED lamp at room temperature for 12 hours. Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) mixtures) to afford the desired 1-bromo-1-fluoroalkane product.

Quantitative Data: Substrate Scope and Yields

The photoredox-catalyzed hydro-bromofluoromethylation of various unactivated alkenes with dibromofluoromethane demonstrates broad applicability. The reaction tolerates a range of functional groups and provides good to excellent yields of the corresponding 1-bromo-1-fluoroalkanes.

EntryAlkene SubstrateProductYield (%)
11-Octene1-Bromo-1-fluorononane85
2Styrene(1-Bromo-1-fluoroethyl)benzene78
3Cyclohexene(1-Bromo-1-fluorocyclohexyl)methane82
4N-Vinylpyrrolidinone2-(1-Bromo-1-fluoroethyl)pyrrolidin-1-one65
5Methyl acrylateMethyl 3-bromo-3-fluoropropanoate72

Experimental Workflow: Photoredox Catalysis

G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Purification Alkene Alkene (0.2 mmol) Catalyst [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1 mol%) Solvent Anhydrous THF (2.0 mL) Reagent Dibromofluoromethane (0.4 mmol) Irradiation 3 W Blue LED Reagent->Irradiation Stirring Stirring Time 12 hours Temperature Room Temperature Evaporation Solvent Removal Temperature->Evaporation Purification Flash Column Chromatography Evaporation->Purification Product 1-Bromo-1-fluoroalkane Purification->Product

Caption: Workflow for the photoredox-catalyzed synthesis of 1-bromo-1-fluoroalkanes.

Nucleophilic Substitution (SN2) Reactions

This compound is an excellent substrate for SN2 reactions, allowing for the stereospecific introduction of the 1-fluoroethyl group. The bromide ion is a better leaving group than the fluoride (B91410) ion, ensuring regioselective substitution at the carbon bearing the bromine. A common example is the reaction with sodium methoxide (B1231860) to produce 1-fluoro-1-methoxyethane.

Experimental Protocol: General Procedure for SN2 Reaction of (S)-1-Bromo-1-fluoroethane with Sodium Methoxide

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, sodium methoxide (1.2 mmol, 1.2 equiv) is suspended in anhydrous methanol (B129727) (10 mL) under an argon atmosphere. The suspension is cooled to 0 °C in an ice bath. (S)-1-Bromo-1-fluoroethane (1.0 mmol, 1.0 equiv) is then added dropwise via syringe. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress is monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, and the solvent is carefully removed under reduced pressure. The residue is partitioned between diethyl ether (20 mL) and water (10 mL). The aqueous layer is extracted with diethyl ether (2 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by distillation or flash column chromatography affords pure (S)-1-fluoro-1-methoxyethane.

Quantitative Data: Stereospecificity and Yield

The SN2 reaction of enantiopure (S)-1-bromo-1-fluoroethane with sodium methoxide proceeds with inversion of configuration to yield the corresponding (S)-1-fluoro-1-methoxyethane.

NucleophileProductStereochemistryYield (%)
Sodium Methoxide(S)-1-Fluoro-1-methoxyethaneInversion>95

Signaling Pathway: SN2 Reaction Mechanism

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products CH3O- CH3O⁻ TS [H₃CO···CH(CH₃)F···Br]⁻ CH3O-->TS Nucleophilic Attack C2H4BrF H₃C-CH(Br)F C2H4BrF->TS C3H7FO H₃CO-CH(CH₃)F TS->C3H7FO Bond Formation Br- Br⁻ TS->Br- Leaving Group Departure

Caption: SN2 reaction mechanism of this compound with methoxide.

Applications in Drug Development

The fluoroethyl moiety is a valuable pharmacophore in modern drug design. Its incorporation can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound. The synthetic methods described above provide reliable routes to introduce this group, enabling the creation of novel fluorinated analogues of existing drugs or new chemical entities.[4][5][6] For example, the development of fluorinated analogues of natural products like combretastatins has shown promise in cancer therapy.[7] The ability to synthesize a variety of 1-bromo-1-fluoroalkanes opens up possibilities for their further elaboration into more complex drug candidates.[2]

References

Application Notes and Protocols for Alkylation Reactions Using 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-fluoroethane is a versatile reagent for the introduction of the monofluoromethyl group (-CHFCH₃) into a variety of organic molecules. This monofluorinated ethyl moiety is of significant interest in medicinal chemistry and drug development. The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] This document provides detailed application notes and representative protocols for the use of this compound as an alkylating agent for various nucleophiles.

Principle of Reactivity

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound is as a fluoroethylating agent. It allows for the facile introduction of the 1-fluoroethyl group onto heteroatoms (O, N, S) and carbon nucleophiles. This strategic functionalization is a key step in the synthesis of novel pharmaceutical candidates and agrochemicals.

Experimental Workflow for Nucleophilic Alkylation

The general workflow for the alkylation of various nucleophiles with this compound is depicted below. This process typically involves the deprotonation of the nucleophile to enhance its reactivity, followed by the nucleophilic attack on the electrophilic carbon of this compound.

G cluster_0 Nucleophile Preparation cluster_1 Alkylation Reaction cluster_2 Workup and Purification Nucleophile (R-XH) Nucleophile (R-XH) Deprotonation Deprotonation Nucleophile (R-XH)->Deprotonation Base Base Base->Deprotonation SN2 Reaction SN2 Reaction Deprotonation->SN2 Reaction This compound This compound This compound->SN2 Reaction Alkylated Product (R-X-CHFCH3) Alkylated Product (R-X-CHFCH3) SN2 Reaction->Alkylated Product (R-X-CHFCH3) Workup Workup Alkylated Product (R-X-CHFCH3)->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the alkylation of nucleophiles using this compound.

Experimental Protocols

The following are representative protocols for the alkylation of common nucleophiles with this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: O-Alkylation of Phenols

This protocol describes the synthesis of 1-fluoroethyl aryl ethers, analogous to the Williamson ether synthesis.

Materials:

  • Substituted Phenol (B47542)

  • This compound

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 equiv.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Data (Hypothetical):

Phenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF701275
4-MethoxyphenolK₂CO₃DMF701082
4-NitrophenolNaHDMF602445
Protocol 2: N-Alkylation of Anilines

This protocol describes the synthesis of N-(1-fluoroethyl)anilines. Note that over-alkylation to form the diaryl amine can be a side reaction.

Materials:

  • Substituted Aniline (B41778)

  • This compound

  • Potassium Carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Acetonitrile (MeCN) or Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of potassium carbonate (2.0 equiv.) in anhydrous acetonitrile, add the substituted aniline (1.0 equiv.).

  • Add this compound (1.1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data (Hypothetical):

Aniline SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃MeCN821865
4-ChloroanilineK₂CO₃MeCN822458
4-MethoxyanilineNaOtBuToluene1101270
Protocol 3: S-Alkylation of Thiols

This protocol describes the synthesis of 1-fluoroethyl thioethers.

Materials:

  • Thiol

  • This compound

  • Sodium Hydroxide (B78521) (NaOH) or Cesium Carbonate (Cs₂CO₃)

  • Ethanol (B145695) (EtOH) or DMF

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the thiol (1.0 equiv.) in ethanol.

  • Add a solution of sodium hydroxide (1.05 equiv.) in water dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add this compound (1.1 equiv.) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete as monitored by TLC.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be further purified by distillation or chromatography.

Representative Data (Hypothetical):

Thiol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolNaOHEtOH25685
Benzyl mercaptanCs₂CO₃DMF25490
Cysteine derivativeNaOHEtOH/H₂O25870

Logical Relationship of Alkylation Reactions

The following diagram illustrates the logical relationship between this compound and its application in alkylating different classes of nucleophiles to generate diverse fluoroethylated products.

G cluster_nucleophiles Nucleophile Classes cluster_products Fluoroethylated Products This compound This compound O-Nucleophiles (Phenols, Alcohols) O-Nucleophiles (Phenols, Alcohols) This compound->O-Nucleophiles (Phenols, Alcohols) Alkylation N-Nucleophiles (Anilines, Amines) N-Nucleophiles (Anilines, Amines) This compound->N-Nucleophiles (Anilines, Amines) Alkylation S-Nucleophiles (Thiols) S-Nucleophiles (Thiols) This compound->S-Nucleophiles (Thiols) Alkylation C-Nucleophiles (Enolates) C-Nucleophiles (Enolates) This compound->C-Nucleophiles (Enolates) Alkylation 1-Fluoroethyl Ethers 1-Fluoroethyl Ethers O-Nucleophiles (Phenols, Alcohols)->1-Fluoroethyl Ethers N-(1-Fluoroethyl) Amines N-(1-Fluoroethyl) Amines N-Nucleophiles (Anilines, Amines)->N-(1-Fluoroethyl) Amines 1-Fluoroethyl Thioethers 1-Fluoroethyl Thioethers S-Nucleophiles (Thiols)->1-Fluoroethyl Thioethers α-(1-Fluoroethyl) Carbonyls α-(1-Fluoroethyl) Carbonyls C-Nucleophiles (Enolates)->α-(1-Fluoroethyl) Carbonyls

Caption: Relationship between this compound and its alkylation products.

Conclusion

This compound serves as a valuable reagent for the introduction of the 1-fluoroethyl group into organic molecules. The provided protocols offer a foundational methodology for its use in alkylating oxygen, nitrogen, and sulfur nucleophiles. These reactions are crucial for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these general procedures to suit their specific substrates and research goals.

References

Troubleshooting & Optimization

Technical Support Center: 1-Bromo-1-fluoroethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-1-fluoroethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound include:

  • Photo-induced addition of hydrogen bromide (HBr) to vinyl fluoride (B91410): This gas-phase reaction is reported to selectively favor the formation of this compound.

  • Photoredox-catalyzed addition of dibromofluoromethane (B117605) to ethene: This modern approach utilizes a photocatalyst to generate radicals for the addition reaction, often leading to high chemoselectivity.[1]

  • Halogen exchange reactions: Although less common for this specific molecule, in some instances, a di-halogenated ethane (B1197151) could undergo selective halogen exchange.

Q2: What is the major isomeric impurity in the synthesis of this compound?

A2: The most common isomeric impurity is 1-bromo-2-fluoroethane (B107303). The selectivity for this compound is highly dependent on the chosen synthetic method and reaction conditions. For instance, the photo-induced addition of HBr to vinyl fluoride in the gas phase tends to favor the formation of this compound, while liquid-phase reactions with certain catalysts may favor the 1-bromo-2-fluoroethane isomer.[2]

Q3: How does the stereochemistry of the starting materials affect the final product?

A3: this compound is a chiral molecule. If the synthesis route creates a chiral center, the product will be a racemic mixture unless a chiral catalyst or auxiliary is used. For reactions involving chiral starting materials, the mechanism of the reaction (e.g., SN1 or SN2) will dictate the stereochemical outcome of the product.

Troubleshooting Guide: Low Yields and Impurities

Low yields and the presence of impurities are common challenges in the synthesis of this compound. This guide provides potential causes and actionable solutions to address these issues.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material Incomplete reaction due to insufficient reaction time or non-optimal temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR). Optimize the reaction time and temperature.
Deactivation of the catalyst (in catalyzed reactions).Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive. Consider using a fresh batch of catalyst.
Formation of 1-bromo-2-fluoroethane Isomer Reaction conditions favoring the anti-Markovnikov addition.For the addition of HBr to vinyl fluoride, a gas-phase radical reaction initiated by UV light is reported to favor the desired this compound isomer.[2] Avoid conditions that promote ionic mechanisms which may lead to the 1-bromo-2-fluoroethane product.
Presence of Di- or Polyhalogenated Byproducts Excess of the halogenating agent or non-selective reaction conditions.Carefully control the stoichiometry of the reactants. Optimize the reaction conditions (temperature, pressure, concentration) to favor mono-halogenation.
Polymerization of Vinyl Fluoride Radical polymerization of the alkene starting material.Introduce a radical inhibitor if the reaction conditions permit. Optimize the temperature and concentration to minimize polymerization.
Product Loss During Workup and Purification This compound is a volatile compound.Use cooled solvents for extraction and perform distillations at reduced pressure and lower temperatures to minimize product loss through evaporation.

Experimental Protocols

Method 1: Photo-induced Addition of HBr to Vinyl Fluoride (Gas-Phase)

This protocol is based on the principle that the gas-phase photo-induced addition of HBr to vinyl fluoride favors the formation of this compound.

Materials:

  • Vinyl fluoride gas

  • Hydrogen bromide gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Photoreactor equipped with a UV lamp

Procedure:

  • Ensure the photoreactor is clean, dry, and purged with an inert gas.

  • Introduce a gaseous mixture of vinyl fluoride and hydrogen bromide into the photoreactor. An equimolar ratio is a good starting point, but optimization may be required.

  • Irradiate the gas mixture with a suitable UV lamp to initiate the radical addition.

  • Monitor the reaction progress by sampling the gas mixture and analyzing it by GC-MS.

  • Once the reaction has reached the desired conversion, stop the irradiation.

  • The product mixture can be condensed at low temperature and purified by fractional distillation.

Method 2: Photoredox-Catalyzed Addition of Dibromofluoromethane to Ethene

This method is adapted from a modern approach for the synthesis of 1-bromo-1-fluoroalkanes.[1]

Materials:

  • Ethene gas

  • Dibromofluoromethane

  • Photoredox catalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6)[1]

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)[1]

  • Inert gas (e.g., Nitrogen or Argon)

  • Schlenk line and appropriate glassware

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • Set up a reaction vessel under an inert atmosphere.

  • Dissolve the photoredox catalyst in anhydrous THF.

  • Add dibromofluoromethane to the catalyst solution.

  • Introduce ethene gas into the reaction mixture (e.g., by bubbling a slow stream of gas).

  • Irradiate the reaction mixture with a visible light source while stirring vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Materials Key Reagents/Conditions Reported Selectivity/Yield Advantages Disadvantages
Photo-induced Addition Vinyl fluoride, HBrGas-phase, UV irradiationFavors this compound[2]Potentially high selectivity for the desired isomer.Requires specialized gas-phase photoreactor; handling of gaseous reactants.
Photoredox Catalysis Ethene, DibromofluoromethanePhotocatalyst, Visible light, Anhydrous THF[1]Can achieve high chemoselectivity and yields.[1]Mild reaction conditions; high functional group tolerance.Requires a specific and potentially expensive photocatalyst.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Prepare Reagents & Glassware start->reagents setup Assemble Reactor reagents->setup mix Mix Reactants setup->mix initiate Initiate Reaction (UV/Visible Light) mix->initiate monitor Monitor Progress (GC-MS/TLC) initiate->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Distillation/Chromatography) extract->purify analyze Analyze Final Product (NMR, GC-MS) purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_conversion Check Starting Material Conversion (GC-MS/NMR) start->check_conversion check_impurities Analyze for Impurities (Isomers, Byproducts) start->check_impurities optimize_conditions Optimize Reaction (Time, Temp, Conc.) check_conversion->optimize_conditions purify_reagents Purify Starting Materials & Reagents check_conversion->purify_reagents modify_workup Modify Workup/ Purification Protocol check_impurities->modify_workup change_method Consider Alternative Synthetic Route check_impurities->change_method

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Technical Support Center: Purification of Crude 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-Bromo-1-fluoroethane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on purifying this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as fluoroethane (B3028841) or N-bromosuccinimide (NBS), depending on the synthesis method.

  • Regioisomers: 1-Bromo-2-fluoroethane is a common isomeric impurity.[1]

  • Over-brominated byproducts: Such as 1,1-dibromo-1-fluoroethane.

  • Acidic residues: Traces of the acid catalyst or hydrobromic acid (HBr) used or generated during the reaction.

  • Residual Solvents: Solvents used in the synthesis and workup, for example, dichloromethane (B109758) or carbon tetrachloride.

Q2: What is the general workflow for purifying crude this compound?

A2: A typical purification workflow involves three main stages: washing to remove acidic impurities, drying to remove residual water, and fractional distillation to separate the desired product from other volatile components.

Caption: General purification workflow for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Washing Step

Q3: During the washing step with sodium bicarbonate solution, I observe vigorous gas evolution and emulsion formation. What should I do?

A3:

  • Gas Evolution: The gas is carbon dioxide, generated from the neutralization of acidic impurities by the bicarbonate. This is expected. To manage it safely, ensure you are using a separatory funnel and vent it frequently by inverting the funnel and opening the stopcock.

  • Emulsion: Emulsion formation can be a problem with halogenated hydrocarbons. To break an emulsion, you can try the following:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Add a small amount of a saturated aqueous solution of sodium chloride (brine).

    • If the emulsion persists, filtration through a pad of celite may be necessary.

Drying Step

Q4: After adding the drying agent, the product still appears cloudy. Is it dry?

A4: A cloudy appearance indicates the presence of suspended water. The drying agent has likely become saturated.

  • Solution: Add more anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride) in portions until the liquid becomes clear and some of the drying agent remains free-flowing (does not clump together). Swirl the flask and allow it to stand for at least 15-20 minutes to ensure complete drying before proceeding to the next step.

Fractional Distillation Step

Q5: The temperature during my fractional distillation is not stable. What does this indicate?

A5: A fluctuating temperature during distillation suggests that the separation of components is not efficient, or that the mixture is boiling unevenly.

  • Possible Causes and Solutions:

    • Inefficient Column: Ensure you are using a fractional distillation column (e.g., Vigreux or packed column) and not a simple distillation apparatus. The column should be well-insulated.

    • Heating Rate: The heating rate might be too high or too low. Adjust the heating mantle to achieve a slow and steady distillation rate (typically 1-2 drops per second).

    • Bumping: The liquid may not be boiling smoothly. Ensure you have added boiling chips or a magnetic stir bar to the distillation flask.

    • Azeotrope: It is possible that an azeotrope is forming with an impurity. In this case, further purification by a different method, such as preparative gas chromatography, may be required.

Q6: I am collecting a fraction at a lower boiling point than expected for this compound. What could this be?

A6: A lower-boiling fraction is likely a more volatile impurity.

  • Potential Impurities: This could be a residual solvent from the reaction or workup, or a more volatile byproduct. The regioisomer, 1-bromo-2-fluoroethane, has a reported boiling point range of 59-72.5°C, which is close to that of the desired product (estimated around 71.59°C) and may co-distill.[2][3][4][5][6]

  • Solution: Collect this initial fraction separately until the distillation temperature stabilizes at the expected boiling point of this compound. Analyze the initial fraction by GC-MS to identify the impurity.

Q7: My final product is still impure after fractional distillation. What can I do?

A7: If fractional distillation does not provide the desired purity, consider the following:

  • Repeat Distillation: A second, more careful fractional distillation with a more efficient column (e.g., a longer Vigreux column or one packed with Raschig rings) may improve separation.

  • Preparative Gas Chromatography (pGC): For very high purity requirements and to separate close-boiling isomers, preparative gas chromatography is an effective technique.

Caption: Troubleshooting logic for impure product after distillation.

Data Presentation

PropertyThis compound (Product)1-Bromo-2-fluoroethane (Impurity)1,1-Dibromo-1-fluoroethane (Impurity)
Boiling Point (°C) ~71.59 (estimated)[5]59 - 72.5[2][3][4]Not readily available
Molecular Weight ( g/mol ) 126.96126.96205.86

Experimental Protocols

Protocol 1: Washing and Drying of Crude this compound
  • Transfer the crude this compound to a separatory funnel of an appropriate size.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate. The lower organic layer contains the product.

  • Drain the lower organic layer into a clean, dry Erlenmeyer flask. Discard the upper aqueous layer.

  • Repeat the washing process (steps 2-5) until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated brine solution to aid in the removal of dissolved water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂). Add the drying agent until it no longer clumps together.

  • Allow the mixture to stand for at least 15-20 minutes with occasional swirling.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation of this compound
  • To the round-bottom flask containing the dried crude product, add a few boiling chips or a magnetic stir bar.

  • Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose. Ensure all joints are securely clamped.

  • Place a thermometer with the bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.

  • Use a heating mantle to heat the flask.

  • Slowly increase the temperature until the liquid begins to boil.

  • Observe the condensation ring rising slowly up the distillation column.

  • Collect any low-boiling forerun in a separate receiving flask and discard it. This may contain residual solvents or more volatile impurities.

  • When the temperature stabilizes at the boiling point of this compound (approximately 71-72°C), change to a clean, pre-weighed receiving flask.

  • Continue the distillation at a slow, steady rate (1-2 drops per second).

  • Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask.

  • Weigh the receiving flask to determine the yield of the purified product.

  • Confirm the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.

References

Technical Support Center: Overcoming Low Reactivity of C-F Bonds in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during substitution reactions involving the notoriously inert carbon-fluorine (C-F) bond.

Frequently Asked Questions (FAQs)

Q1: Why is the C-F bond so unreactive in substitution reactions?

The low reactivity of the C-F bond stems from several factors:

  • High Bond Dissociation Energy: The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of up to ~130 kcal/mol, making it difficult to break.[1][2]

  • High Polarity: The significant difference in electronegativity between carbon and fluorine creates a highly polarized bond, but this does not readily translate to facile substitution.

  • Low Leaving Group Ability: The fluoride (B91410) anion (F-) is a poor leaving group due to its high basicity and the strength of the C-F bond.

Q2: What are the primary strategies to activate C-F bonds for substitution reactions?

Several strategies have been developed to overcome the inertness of the C-F bond:

  • Transition-Metal Catalysis: Complexes of metals like palladium, nickel, and iron can activate C-F bonds through mechanisms such as oxidative addition.[3][4]

  • Lewis Acid Promotion: Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage.[5][6][7][8][9]

  • Photoredox Catalysis: Visible light photoredox catalysis offers a mild approach to generate radical intermediates, enabling C-F bond functionalization.[10][11][12][13][14]

  • Transition-Metal-Free Methods: These approaches often utilize strong bases or organocatalysts to promote C-F bond cleavage.[4]

Q3: I am observing no reaction or very low conversion. What are the first things I should check?

For any C-F activation reaction, start by verifying the fundamentals:

  • Reagent Purity: Ensure all starting materials, reagents, solvents, and catalysts are pure and anhydrous, as many of these reactions are sensitive to impurities and moisture.

  • Inert Atmosphere: Many catalytic systems are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Some C-F activation methods require elevated temperatures to proceed efficiently.[4]

  • Stirring: Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous reaction mixtures.

Troubleshooting Guides

Guide 1: Low Yield in Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Ni, Pd)

Problem: My nickel- or palladium-catalyzed cross-coupling reaction of a fluoroaromatic substrate shows low yield or fails completely.

Possible Cause Troubleshooting Action Relevant Information
Inactive Catalyst Use a fresh batch of catalyst and ligand. Consider preparing the active catalyst in situ if possible. Ensure proper handling and storage of air- and moisture-sensitive catalysts.Catalyst deactivation can occur due to exposure to air, moisture, or impurities in the reaction mixture.
Inappropriate Ligand The choice of ligand is crucial. Screen different ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal one for your specific substrate and coupling partner.The ligand influences the electronic and steric properties of the metal center, which is critical for oxidative addition and reductive elimination steps.[15]
Suboptimal Base The strength and solubility of the base are important. Try a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous.The base is often involved in the transmetalation step and can influence the catalyst's activity.
Poor Substrate Reactivity Electron-deficient fluoroaromatics are generally more reactive. For electron-rich substrates, consider using a more active catalyst system or harsher reaction conditions (higher temperature, longer reaction time).The electronic nature of the substrate significantly impacts the ease of C-F bond cleavage.[4]
Side Reactions Hydrodefluorination (replacement of F with H) can be a significant side reaction. Analyze the crude reaction mixture to identify byproducts. Optimizing the reaction conditions (e.g., solvent, temperature) can help minimize side reactions.
Guide 2: Issues with Photoredox-Catalyzed C-F Bond Functionalization

Problem: My photoredox-catalyzed reaction is sluggish or gives a low yield of the desired product.

Possible Cause Troubleshooting Action Relevant Information
Insufficient Light Source Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite the photocatalyst and that the reaction vessel is positioned for optimal irradiation.The photocatalytic cycle is initiated by the absorption of light by the photocatalyst.[11][14]
Incompatible Solvent The solvent can significantly impact the reaction outcome. Screen different solvents to find one that solubilizes all components and facilitates the desired reactivity.[10]Solvent polarity can influence the stability of intermediates and the efficiency of single-electron transfer (SET) processes.[10]
Incorrect Redox Potential The redox potentials of the photocatalyst, substrate, and any additives must be compatible for the desired electron transfer to occur. If the reaction is not proceeding, consider a photocatalyst with a more suitable excited-state redox potential.Successful photoredox catalysis relies on thermodynamically favorable electron transfer steps.[13]
Quenching of Excited State Unwanted quenching of the photocatalyst's excited state by solvent, impurities, or side products can inhibit the reaction. Degas the solvent thoroughly to remove oxygen, which is a known quencher.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids

This protocol is adapted from a procedure for the synthesis of 2-arylbenzofurans via aromatic C-F bond activation.[16]

Materials:

  • 2-Fluorobenzofuran derivative (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Ni(cod)₂ (0.05 equiv)

  • PCy₃ (0.097 equiv)

  • 1,5-Cyclooctadiene (0.05 equiv)

  • K₂CO₃ (1.2 equiv)

  • Toluene (B28343)

  • Water

Procedure:

  • To a reaction vessel, add the 2-fluorobenzofuran, arylboronic acid, Ni(cod)₂, PCy₃, 1,5-cyclooctadiene, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add toluene and water (e.g., in a 5:1 ratio).

  • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 13 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Lewis Acid Promoted SN1'-Type Difluoroallylation of Arenes

This protocol is based on the activation of a C-F bond in a CF₃ group using a Lewis acid.[5][6]

Materials:

  • 2-Trifluoromethyl-1-alkene (1.0 equiv)

  • Arene (as reactant and solvent)

  • EtAlCl₂ (1.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • Under an inert atmosphere, dissolve the 2-trifluoromethyl-1-alkene in the arene (if liquid) or an anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of EtAlCl₂ in an anhydrous solvent to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or NMR.

  • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for C-F Bond Arylation

Catalyst SystemSubstrateCoupling PartnerTemp (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃1-fluoro-4-nitrobenzenePhenylboronic acid10085[17]
Ni(cod)₂ / PCy₃2-fluoronaphtho[2,1-b]furan(3-methylphenyl)boronic acidRT95[16]
Ni(COD)₂ / DPPFPotassium pentafluorobenzoate4-Iodoanisole14082[18]

Visualizations

Catalytic_Cycle_CF_Activation M0 M(0)L_n ArMF Ar-M(II)(F)L_n M0->ArMF Oxidative Addition ArF Ar-F ArF->ArMF ArMR Ar-M(II)(R)L_n ArMF->ArMR Transmetalation Nu R-M' Nu->ArMR ArMR->M0 Reductive Elimination ArR Ar-R ArMR->ArR MF M'F ArMR->MF

Caption: Generalized catalytic cycle for transition-metal-catalyzed C-F bond activation.

Troubleshooting_Workflow Start Low Yield in C-F Substitution Reaction Check_Basics Verify Reagent Purity, Inert Atmosphere, Temperature Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Fix_Basics Address Basic Experimental Setup Issues Basics_OK->Fix_Basics No Analyze_Crude Analyze Crude Reaction Mixture (NMR, GC-MS, LC-MS) Basics_OK->Analyze_Crude Yes Fix_Basics->Start No_Reaction No Reaction/ Low Conversion Analyze_Crude->No_Reaction Side_Products Side Products Observed Analyze_Crude->Side_Products Optimize_Catalyst Optimize Catalyst System: - Catalyst Loading - Ligand Screening - Different Metal No_Reaction->Optimize_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions: - Solvent - Temperature - Base/Additives Side_Products->Optimize_Conditions Yes Isolate_Byproducts Identify Side Products to Understand Reaction Pathway Side_Products->Isolate_Byproducts No Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Isolate_Byproducts->Optimize_Conditions

Caption: A systematic workflow for troubleshooting low yields in C-F substitution reactions.

References

Managing pressure and temperature for 1-Bromo-1-fluoroethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing pressure and temperature for reactions involving 1-Bromo-1-fluoroethane. Below you will find troubleshooting guides and frequently asked questions to ensure the successful and safe execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. It is also noted to be hazardous to the ozone layer.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1]

Q2: How do temperature and pressure influence the outcome of reactions with this compound?

A2: Temperature and pressure are critical parameters that can determine the product distribution, primarily between substitution (S\N2) and elimination (E2) pathways. Generally, higher temperatures favor elimination reactions, while lower temperatures favor substitution. Pressure management is crucial when working with this volatile compound, especially at elevated temperatures, to prevent over-pressurization of the reaction vessel.

Q3: What type of reactions does this compound typically undergo?

A3: this compound is a versatile reagent that can participate in a variety of reactions, most notably:

  • Nucleophilic Substitution (S\N2): The bromide ion is an excellent leaving group, making the compound susceptible to attack by nucleophiles.[2][3][4][5][6][7][8][9][10][11]

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, it can undergo elimination to form 1-fluoroethylene.

  • Grignard Reagent Formation: It can react with magnesium to form the corresponding Grignard reagent, which is a powerful nucleophile for carbon-carbon bond formation.[12][13]

Q4: Why is the bromide ion preferentially replaced over the fluoride (B91410) ion in nucleophilic substitution reactions?

A4: The bromide ion is a much better leaving group than the fluoride ion. This is because hydrobromic acid (HBr) is a stronger acid than hydrofluoric acid (HF), meaning that the bromide ion (Br-) is a weaker base and more stable in solution than the fluoride ion (F-).

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield in a substitution reaction 1. Reaction temperature is too high, favoring elimination. 2. Base/nucleophile is too strong or sterically hindered, promoting elimination. 3. Insufficient reaction time or temperature. 4. Impure starting materials or solvent.1. Lower the reaction temperature. 2. Use a less sterically hindered and/or weaker base/stronger nucleophile. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time and consider a modest increase in temperature if the reaction is sluggish. 4. Ensure all reagents and solvents are pure and anhydrous.
Formation of significant elimination byproducts 1. High reaction temperature. 2. Use of a strong, sterically hindered base. 3. Use of a non-polar, aprotic solvent.1. Decrease the reaction temperature. 2. Switch to a less basic, more nucleophilic reagent. 3. Use a polar aprotic solvent (e.g., DMSO, DMF) to favor S\N2.
Grignard reagent fails to form or is low yielding 1. Presence of moisture in glassware or solvent. 2. Magnesium surface is oxidized and not activated. 3. Reaction temperature is too low for initiation.1. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous ether as the solvent.[12] 2. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[14] 3. Gentle warming with a heat gun may be necessary to initiate the reaction, but be prepared to cool the flask in an ice bath as the reaction is exothermic.
Uncontrolled or runaway reaction 1. For Grignard formation, the reaction initiated too rapidly. 2. For substitution/elimination, the exothermic reaction is not being adequately cooled.1. Add the this compound solution dropwise to the magnesium suspension to control the rate of reaction. Have an ice bath ready. 2. Conduct the reaction in an ice bath and add reagents dropwise.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for common reactions with this compound. These are illustrative, and optimization may be required for specific substrates and desired outcomes.

Table 1: Nucleophilic Substitution (S\N2) Conditions

ParameterCondition
Temperature 0 - 50 °C
Pressure Atmospheric
Solvent Polar aprotic (e.g., Acetone, DMF, DMSO)
Nucleophile Good nucleophile, weak base (e.g., NaN3, NaCN)

Table 2: Elimination (E2) Conditions

ParameterCondition
Temperature 50 - 100 °C
Pressure Atmospheric (use of a reflux condenser is recommended)
Solvent Alcoholic (e.g., Ethanol) or aprotic (e.g., THF)
Base Strong, sterically hindered base (e.g., Potassium tert-butoxide)

Table 3: Grignard Reagent Formation Conditions

ParameterCondition
Temperature 25 - 35 °C (initiation may require gentle heating; reaction is exothermic)
Pressure Atmospheric (under an inert atmosphere of N2 or Ar)
Solvent Anhydrous diethyl ether or THF
Reagents Magnesium turnings

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction (S\N2)

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the nucleophile in a suitable polar aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound in the same solvent to the flask dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for an Elimination Reaction (E2)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., anhydrous THF or ethanol).

  • Reagent Addition: Heat the solution to the desired temperature (e.g., 60 °C). Slowly add a solution of this compound in the same solvent to the flask dropwise.

  • Reaction: Maintain the reaction at the elevated temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and quench with water. Extract the product with a low-boiling organic solvent (e.g., pentane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent.

  • Purification: The product, 1-fluoroethylene, is a gas at room temperature. It can be collected in a cold trap or used directly in a subsequent reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Reaction Type (Substitution/Elimination/Grignard) reagents Prepare Anhydrous Solvents & Reagents start->reagents glassware Dry Glassware reagents->glassware setup Assemble Reaction Apparatus (Inert Atmosphere if needed) glassware->setup addition Controlled Reagent Addition at Specific Temp. setup->addition monitoring Monitor Progress (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Distillation) extract->purify product Characterize Final Product purify->product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_flow start Low Product Yield check_reaction Check Reaction Type start->check_reaction sub Substitution (Ssub2)? check_reaction->sub elim Elimination (E2)? check_reaction->elim grignard Grignard? check_reaction->grignard sub_temp Temp Too High? sub->sub_temp Yes elim_temp Temp Too Low? elim->elim_temp Yes grig_water Moisture Present? grignard->grig_water Yes sub_base Base Too Strong? sub_temp->sub_base No sub_sol Lower Temperature sub_temp->sub_sol Yes sub_sol2 Use Weaker Base/ Stronger Nucleophile sub_base->sub_sol2 Yes elim_base Base Too Weak? elim_temp->elim_base No elim_sol Increase Temperature elim_temp->elim_sol Yes elim_sol2 Use Stronger/ Hindered Base elim_base->elim_sol2 Yes grig_mg Mg Not Activated? grig_water->grig_mg No grig_sol Ensure Anhydrous Conditions grig_water->grig_sol Yes grig_sol2 Activate Mg (Iodine/1,2-dibromoethane) grig_mg->grig_sol2 Yes

Caption: Troubleshooting flowchart for low yield in this compound reactions.

References

Technical Support Center: Stabilizing 1-Bromo-1-fluoroethane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-bromo-1-fluoroethane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use and storage.

Frequently Asked Questions (FAQs)

Q1: My stock of this compound is showing signs of degradation (discoloration, pressure buildup). What is causing this?

A1: this compound can degrade via two primary pathways, especially when exposed to heat, light (UV radiation), or contaminants:

  • Dehydrohalogenation: This is an elimination reaction where hydrogen bromide (HBr) or hydrogen fluoride (B91410) (HF) is removed from the molecule. This process is often catalyzed by impurities or incompatible container surfaces and leads to the formation of acidic byproducts (HBr, HF) and unsaturated compounds like vinyl fluoride and vinyl bromide. The buildup of these acidic gases can cause pressure increases in the storage container.

  • Free-Radical Decomposition: Exposure to UV light or high temperatures can initiate a free-radical chain reaction. This process breaks down the this compound molecule and can lead to the formation of various byproducts and potentially polymerization.

Q2: What are the primary degradation products I should be concerned about?

A2: The main degradation products are hydrogen bromide (HBr), hydrogen fluoride (HF), vinyl fluoride, and vinyl bromide. The formation of acidic gases is particularly problematic as it can corrode storage containers and catalyze further degradation.

Q3: How can I prevent the degradation of this compound during long-term storage?

A3: To ensure the long-term stability of this compound, it is crucial to implement proper storage and handling procedures and to use chemical stabilizers.

  • Storage Conditions: Store the compound in a cool, dry, and dark place, away from direct sunlight and sources of heat or ignition.[1] Use tightly sealed containers made of compatible materials (e.g., amber glass or stainless steel).

  • Chemical Stabilizers: The addition of specific stabilizers can inhibit the primary degradation pathways. Acid scavengers neutralize the acidic byproducts of dehydrohalogenation, while free-radical scavengers terminate the radical chain reactions.

Q4: What types of stabilizers are recommended for this compound?

A4: A combination of an acid scavenger and a free-radical scavenger is often the most effective approach.

  • Acid Scavengers: Epoxides, such as epoxidized soybean oil (ESO), are effective at neutralizing acidic byproducts like HBr and HF.[2]

  • Free-Radical Scavengers: Hindered phenols, like Butylated Hydroxytoluene (BHT), are commonly used to inhibit free-radical chain reactions.[3][4]

Q5: What are the recommended concentrations for these stabilizers?

A5: The optimal concentration can vary depending on the storage conditions and the desired shelf life. However, a general starting point would be:

  • Epoxidized Soybean Oil (ESO): 0.1% to 0.5% (w/w)

  • Butylated Hydroxytoluene (BHT): 0.01% to 0.1% (w/w)[4]

It is always recommended to perform a stability study to determine the optimal stabilizer concentration for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (yellowing or browning) of the liquid Free-radical decomposition or reaction with impurities.1. Confirm the purity of the material using GC-MS. 2. If degradation is confirmed, consider adding a free-radical scavenger like BHT. 3. Ensure storage in a dark location, away from light.
Pressure buildup in the storage container Formation of acidic gases (HBr, HF) due to dehydrohalogenation.1. Carefully vent the container in a well-ventilated fume hood. 2. Test the material for acidity. 3. Add an acid scavenger like epoxidized soybean oil to neutralize acids and prevent further formation. 4. Ensure the container material is compatible and not catalyzing degradation.
Inconsistent experimental results Degradation of the starting material leading to lower purity and the presence of reactive byproducts.1. Verify the purity of the this compound stock using a validated analytical method (e.g., GC-MS). 2. If purity is compromised, purify the material (e.g., by distillation) before use. 3. Implement a stabilization and quality control protocol for long-term storage.
Precipitate formation Polymerization or reaction with container material.1. Analyze the precipitate to determine its composition. 2. Filter the liquid to remove the solid. 3. Transfer the product to a new, clean container made of a recommended material. 4. Add stabilizers to prevent further polymerization.

Data Presentation: Efficacy of Stabilizers

The following table summarizes hypothetical data from an accelerated stability study to illustrate the effectiveness of different stabilizers on this compound stored at 40°C for 12 weeks.

Stabilizer System Concentration (w/w) Initial Purity (%) Purity after 12 weeks at 40°C (%) Degradation Products Detected (Area %)
None (Control) -99.895.2Vinyl Fluoride (2.5%), Vinyl Bromide (1.8%), Others (0.5%)
BHT 0.05%99.898.1Vinyl Fluoride (1.0%), Vinyl Bromide (0.7%), Others (0.2%)
ESO 0.2%99.897.5Vinyl Fluoride (1.5%), Vinyl Bromide (0.8%), Others (0.2%)
BHT + ESO 0.05% + 0.2%99.899.5Vinyl Fluoride (0.3%), Vinyl Bromide (0.1%), Others (0.1%)

Note: This data is for illustrative purposes only. Actual results may vary based on the specific conditions of your experiment.

Experimental Protocols

Protocol 1: Addition of Stabilizers to this compound

Objective: To prepare a stabilized solution of this compound for long-term storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Epoxidized Soybean Oil (ESO)

  • A clean, dry, amber glass bottle with a PTFE-lined cap

  • Analytical balance

  • Micropipette or syringe

Procedure:

  • Tare the clean, dry amber glass bottle on the analytical balance.

  • Carefully add the desired amount of this compound to the bottle and record the weight.

  • Calculate the required mass of BHT and ESO based on the desired final concentrations (e.g., 0.05% w/w for BHT and 0.2% w/w for ESO).

  • Weigh the required amount of BHT and add it to the this compound.

  • Using a micropipette or syringe, add the required volume of ESO to the mixture.

  • Securely cap the bottle and gently swirl until the stabilizers are completely dissolved.

  • Label the bottle clearly with the compound name, date, and the type and concentration of added stabilizers.

  • Store the stabilized solution in a cool, dark, and well-ventilated area.

Protocol 2: Accelerated Stability Testing

Objective: To evaluate the stability of this compound under accelerated conditions.

Materials:

  • Samples of this compound (unstabilized and stabilized)

  • GC vials with PTFE-lined septa

  • Stability chamber or oven set to a constant temperature (e.g., 40°C)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare samples of unstabilized and stabilized this compound in separate, properly labeled GC vials.

  • Analyze an initial sample (T=0) from each batch using the validated GC-MS method to determine the initial purity.

  • Place the remaining vials in a stability chamber set at a constant elevated temperature (e.g., 40°C).

  • At predetermined time points (e.g., 2, 4, 8, and 12 weeks), remove one vial of each sample from the chamber.

  • Allow the vials to cool to room temperature.

  • Analyze the samples by GC-MS to determine the purity of this compound and to identify and quantify any degradation products.

  • Compare the results over time to the initial analysis to assess the rate of degradation for each sample.

Protocol 3: GC-MS Method for Purity and Degradation Product Analysis

Objective: To quantify the purity of this compound and identify its degradation products.

  • Instrument: Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Column: VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 200°C

  • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • MS Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.

Quantification: The percentage purity and the relative amounts of degradation products can be determined by the area percent method from the total ion chromatogram (TIC). For more accurate quantification, calibration with certified reference standards is recommended.

Mandatory Visualizations

cluster_dehydro Dehydrohalogenation Pathway BFE This compound TS1 Transition State BFE->TS1 Heat, Impurities Products1 Vinyl Fluoride + HBr Vinyl Bromide + HF TS1->Products1 Acid Acidic Byproducts (HBr, HF) Products1->Acid

Caption: Dehydrohalogenation degradation pathway of this compound.

cluster_radical Free-Radical Decomposition Pathway BFE This compound Initiation Initiation (UV Light, Heat) BFE->Initiation Radicals Br• + •CHF-CH3 Initiation->Radicals Propagation Propagation (Chain Reaction) Radicals->Propagation Propagation->Radicals regenerates radicals Degradation Degradation Products Propagation->Degradation Termination Termination Propagation->Termination

Caption: Free-radical decomposition pathway of this compound.

cluster_workflow Stabilization & Stability Testing Workflow start Receive/Synthesize This compound add_stabilizers Add Stabilizers (e.g., BHT, ESO) start->add_stabilizers store Store under controlled conditions (cool, dark) add_stabilizers->store stability_study Initiate Accelerated Stability Study (e.g., 40°C) store->stability_study sampling Sample at T=0, 2, 4, 8, 12 weeks stability_study->sampling analysis Analyze by GC-MS for purity and degradation sampling->analysis data_analysis Analyze Data & Determine Shelf-life analysis->data_analysis end Release for Use with Established Expiry Date data_analysis->end

Caption: Experimental workflow for stabilization and stability testing.

References

Incompatible solvents and reagents for 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 1-Bromo-1-fluoroethane. Below you will find frequently asked questions and troubleshooting advice regarding its incompatible solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the known incompatible materials for this compound?

Based on safety data sheets, this compound is incompatible with the following classes of reagents:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents

  • Strong reducing agents[1]

It is also prudent to consider incompatibilities identified for structurally similar compounds, which may include:

  • Alkali metals (e.g., sodium, potassium)

  • Finely divided metals (e.g., aluminum, magnesium, zinc)[2]

  • Magnesium[3]

Q2: Can I use strong bases with this compound? I have seen literature on its reaction with sodium methoxide (B1231860).

While strong bases are listed as incompatible, this often refers to the potential for uncontrolled or hazardous reactions. This compound does react with strong bases like sodium methoxide in a controlled manner to yield substitution products.[4][5][6] This is a well-documented synthetic procedure. However, the reaction can be vigorous and should be carried out with appropriate temperature control and in a suitable solvent. The incompatibility warning highlights the need for caution and controlled conditions when mixing with strong bases to avoid potential hazards.

Q3: What are the potential hazards of mixing this compound with incompatible materials?

Mixing this compound with incompatible materials can lead to vigorous, exothermic reactions, potentially causing a rapid increase in temperature and pressure, which may result in container failure. Reactions with strong bases can lead to elimination or substitution reactions, while strong oxidizing agents could cause a violent reaction leading to fire or explosion. Reactions with certain metals, particularly finely divided ones, can be hazardous and may lead to the formation of organometallic compounds that are pyrophoric or unstable.

Q4: What are the hazardous decomposition products of this compound?

Under normal conditions of storage and use, hazardous decomposition products are not expected.[1] However, in the event of a fire, thermal decomposition can produce hazardous substances such as:

  • Carbon oxides (CO, CO₂)

  • Hydrogen bromide

  • Hydrogen fluoride[2]

Q5: Are there any specific solvents that should be avoided when working with this compound?

While the direct SDS for this compound does not list specific incompatible solvents, caution should be exercised with solvents that may fall into the incompatible categories. For instance, avoid highly reactive solvents or those that could react with the compound or impurities to form hazardous substances. Always ensure that any solvent used is dry and free of contaminants, especially when working with reactive reagents like strong bases or metals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected temperature increase during reaction Reaction with an incompatible reagent (e.g., strong base, oxidizing agent) is more exothermic than anticipated.Immediately cool the reaction vessel using an ice bath. If the reaction is uncontrollable, follow emergency shutdown procedures. Ensure future reactions are conducted with better temperature monitoring and control, and consider slower addition of reagents.
Discoloration or precipitate formation upon reagent addition A side reaction or decomposition may be occurring due to an impurity or an incompatible reagent.Stop the addition of the reagent. If safe, take a small aliquot for analysis to identify the unknown substance. Review the purity of all starting materials and ensure the reaction is being carried out under an inert atmosphere if necessary.
Gas evolution observed An elimination reaction may be occurring, especially in the presence of a strong, non-nucleophilic base, or decomposition is taking place.Ensure the reaction is conducted in a well-ventilated fume hood. If the gas evolution is vigorous, it may indicate a runaway reaction; cool the vessel and prepare for emergency procedures.

Summary of Incompatible Materials

Material Class Specific Examples Potential Hazard Reference
Strong Acids Sulfuric acid, Nitric acidVigorous reaction, decomposition.[1]
Strong Bases Sodium hydroxide, Potassium tert-butoxide, Sodium methoxideVigorous substitution/elimination reactions.[1]
Strong Oxidizing Agents Peroxides, Chlorates, NitratesViolent reaction, risk of fire or explosion.[1]
Strong Reducing Agents Sodium borohydride, Lithium aluminum hydrideVigorous reaction.[1]
Alkali Metals Sodium, Potassium, LithiumPotentially explosive reaction.[2]
Finely Divided Metals Aluminum, Magnesium, ZincExothermic and potentially hazardous reactions.[2]

*Based on data for structurally similar compounds.

Experimental Protocol: Reaction of (S)-1-Bromo-1-fluoroethane with Sodium Methoxide

This protocol describes a typical nucleophilic substitution reaction.

Objective: To synthesize (S)-1-fluoro-1-methoxyethane from (S)-1-Bromo-1-fluoroethane.

Materials:

  • (S)-1-Bromo-1-fluoroethane

  • Sodium methoxide

  • Anhydrous Methanol (B129727) (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Temperature control system (e.g., ice bath)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Dissolve a known quantity of sodium methoxide in anhydrous methanol in the flask and cool the solution in an ice bath.

  • Slowly add (S)-1-Bromo-1-fluoroethane to the cooled solution of sodium methoxide with vigorous stirring.

  • Monitor the reaction temperature closely and maintain it at the desired level (e.g., 0-5 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed at the specified temperature for the required duration.

  • Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous ammonium (B1175870) chloride solution.

  • The product, (S)-1-fluoro-1-methoxyethane, can then be isolated and purified using standard techniques such as extraction and distillation.

Incompatibility and Hazard Relationship Diagram

IncompatibleMaterials cluster_reagents Incompatible Reagents cluster_compound This compound cluster_hazards Potential Hazards Strong Acids Strong Acids BFE This compound Strong Acids->BFE Strong Bases Strong Bases Strong Bases->BFE Strong Oxidizing Agents Strong Oxidizing Agents Strong Oxidizing Agents->BFE Fire/Explosion Fire/Explosion Strong Oxidizing Agents->Fire/Explosion can cause Strong Reducing Agents Strong Reducing Agents Strong Reducing Agents->BFE Alkali Metals Alkali Metals Alkali Metals->BFE Finely Divided Metals Finely Divided Metals Finely Divided Metals->BFE Vigorous/Exothermic Reaction Vigorous/Exothermic Reaction BFE->Vigorous/Exothermic Reaction Reaction Hazardous Decomposition (in fire) Hazardous Decomposition (in fire) BFE->Hazardous Decomposition (in fire) Thermal

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts in fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their ¹⁹F NMR experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹⁹F NMR chemical shifts are different from expected literature values. What are the common causes?

A1: Deviations in ¹⁹F NMR chemical shifts from literature values are a frequent issue and can be attributed to a variety of factors. The ¹⁹F nucleus is highly sensitive to its electronic microenvironment, making its chemical shift susceptible to subtle changes in experimental conditions.[1] Key factors that can influence chemical shifts include:

  • Solvent Effects: The polarity and hydrogen bonding capability of the solvent can significantly alter the electronic environment of the fluorine atom, leading to substantial shifts.[2][3][4]

  • Temperature Variations: Changes in temperature can affect molecular motion, intermolecular interactions, and conformational equilibria, all of which can influence the observed chemical shift.[3][5][6][7]

  • pH of the Solution: For compounds with ionizable groups, the protonation state can dramatically impact the electron density around the fluorine atom, causing significant pH-dependent shifts.[8][9]

  • Concentration Effects: Analyte concentration can influence intermolecular interactions, such as aggregation or hydrogen bonding, which in turn can affect the chemical shift.[10]

  • Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities can cause significant line broadening and shifts in the NMR spectrum.[1][11]

  • Referencing Issues: Improper referencing is a common source of error. It is crucial to use an appropriate internal or external standard and to be aware of its own potential for solvent-dependent shifts.[12]

Q2: I am observing significant solvent-dependent shifts in my ¹⁹F NMR. How can I manage this?

A2: Solvent effects are indeed very pronounced in ¹⁹F NMR spectroscopy.[2][13] The wide chemical shift range of ¹⁹F makes it particularly sensitive to the surrounding medium.[14] To manage and understand these effects, consider the following:

  • Consistent Solvent System: For comparative studies, it is imperative to use the exact same solvent system, including the deuterated solvent and any additives, for all samples and reference compounds.

  • Internal Referencing: Employ a suitable internal reference standard that is chemically inert and has a chemical shift in a clear region of the spectrum. Note that the chemical shift of the reference standard itself can also be solvent-dependent.[12]

  • Solvent-Specific Reference Tables: When possible, consult literature for solvent-specific chemical shift data for your class of compounds or reference standards.

  • Systematic Study: If the solvent effect is a key parameter in your research, a systematic study can be conducted by acquiring spectra in a range of solvents with varying polarities and properties.

Below is a table summarizing the effect of different solvents on the ¹⁹F chemical shift of the fluoride (B91410) ion.

SolventChemical Shift of F⁻ (ppm) relative to neat CFCl₃
Water-125.3[15]
MethanolVaries with concentration[2]
Dimethylsulfoxide (DMSO)Approx. -25[2]
AcetonePositive shift[2]
AcetonitrilePositive shift[2]
DioxanePositive shift[2]

Note: Positive values indicate a downfield shift (higher frequency), and negative values indicate an upfield shift (lower frequency). The exact values can vary with counter-ion and concentration.[2][15]

Q3: My baseline is rolling or distorted. What could be the cause and how do I fix it?

A3: A rolling or distorted baseline is a common artifact in ¹⁹F NMR and can arise from several sources:

  • Incorrect Phase Correction: Applying a large first-order phase correction can introduce baseline roll.[16]

  • Acoustic Ringing: This is an instrumental artifact caused by the radiofrequency pulse, which can distort the beginning of the Free Induction Decay (FID) and result in a rolling baseline.

  • Broad Background Signals: Fluorine-containing materials in the NMR probe components (e.g., Teflon) can contribute to broad, underlying signals that distort the baseline.[17]

  • Large Spectral Width: Acquiring a very wide spectral width, which is often necessary for ¹⁹F NMR, can sometimes lead to baseline distortions.[16][18]

Troubleshooting Steps:

  • Re-process the Spectrum: Start by carefully re-phasing the spectrum manually, minimizing the first-order phase correction.

  • Adjust Acquisition Parameters:

    • Acquisition Delay (DE): Introduce a short delay before the start of acquisition to allow acoustic ringing to subside.

    • Backward Linear Prediction: Use this processing technique to reconstruct the initial, distorted data points of the FID.

  • Baseline Correction Algorithms: Apply a baseline correction algorithm (e.g., polynomial fitting) available in your NMR processing software. Be cautious not to distort your actual signals.

dot graph TD; A[Start: Unexpected NMR Shift] --> B{Is the sample preparation consistent?}; B -->|No| C[Standardize solvent, concentration, pH, and temperature]; C --> D[Re-acquire Spectrum]; B -->|Yes| E{Is the referencing correct?}; E -->|No| F[Use appropriate internal/external standard and check for solvent effects on the reference]; F --> D; E -->|Yes| G{Are there any paramagnetic impurities?}; G -->|Yes| H[Use a metal chelator or purify the sample]; H --> D; G -->|No| I{Is the issue related to instrumental parameters?}; I -->|Yes| J[Check shimming, pulse calibration, and acquisition parameters]; J --> D; I -->|No| K[Consider intrinsic molecular properties: conformation, aggregation, etc.]; D --> L[Analyze Spectrum]; K --> L; L --> M{Problem Solved?}; M -->|No| N[Consult with an NMR specialist]; M -->|Yes| O[End]; end

Troubleshooting workflow for unexpected NMR shifts.

Q4: I see small, uneven satellite peaks around my main signal. What are they?

A4: These are most likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (approximately 1.1%), a small fraction of your fluorinated molecules will contain a ¹³C atom adjacent to the ¹⁹F atom.[18] The coupling between ¹³C and ¹⁹F gives rise to these satellite peaks.

A key characteristic of these satellites in ¹⁹F NMR is their asymmetry. This is because the isotopic effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet not to coincide with the main peak arising from molecules with ¹²C.[18][19]

Q5: How does temperature affect my ¹⁹F NMR spectrum?

A5: Temperature can have a significant impact on your ¹⁹F NMR spectrum in several ways:[7]

  • Chemical Shift: As temperature changes, the populations of different conformational states and the extent of intermolecular interactions can vary, leading to a change in the averaged chemical shift.[5][6] This relationship can be linear and is sometimes used for in-vivo temperature measurements.[6]

  • Linewidth: Temperature affects the rate of molecular tumbling. For large molecules, changes in temperature can significantly impact the relaxation rates (T1 and T2), which in turn affects the linewidth of the NMR signal.

  • Dynamic Processes: For molecules undergoing dynamic exchange processes (e.g., conformational changes, ligand binding), the appearance of the spectrum can be highly temperature-dependent. At different temperatures, you may observe sharp, distinct signals (slow exchange), broad, coalesced signals (intermediate exchange), or a single, sharp, averaged signal (fast exchange).

Experimental Protocol: Variable Temperature (VT) NMR

To investigate temperature effects systematically, a Variable Temperature (VT) NMR experiment is recommended.

  • Sample Preparation: Prepare a sample of your fluorinated compound in a suitable deuterated solvent. Ensure the solvent is appropriate for the desired temperature range.

  • Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature.

  • Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in controlled increments (e.g., 5-10 °C).

  • Equilibration: Allow the sample to equilibrate at each new temperature for several minutes before acquiring a spectrum.

  • Data Acquisition: Acquire a ¹⁹F NMR spectrum at each temperature point.

  • Data Analysis: Analyze the changes in chemical shift, linewidth, and signal multiplicity as a function of temperature.

Experimental_Workflow

Variable Temperature (VT) NMR experimental workflow.

Summary of Factors Influencing ¹⁹F Chemical Shifts

FactorDescription of EffectTypical Magnitude of Shift
Solvent Alters the electronic environment through polarity, hydrogen bonding, and other intermolecular interactions.[2][3]Can be several ppm or more.[20]
Temperature Affects molecular dynamics, conformational equilibria, and intermolecular interactions.[3][5][7]Can range from minor to several ppm, depending on the system.
pH Changes the protonation state of ionizable groups, leading to significant changes in electron density.[8][9]Can be very large, in some cases 5-15 ppm over a pH range.[8]
Concentration Influences aggregation, self-association, and intermolecular hydrogen bonding.[10]Typically smaller than solvent effects, but can be significant.
Paramagnetism Presence of unpaired electrons causes large shifts and significant line broadening.[1][11]Can be very large and often leads to signal quenching.[1]
Referencing Incorrect use of standards or failure to account for their solvent dependency leads to systematic errors.[12]Can lead to errors of several ppm.

References

Optimizing Stereoselectivity in Reactions with Chiral 1-Bromo-1-fluoroethane: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the chiral building block 1-bromo-1-fluoroethane, achieving high stereoselectivity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stereoselective reactions with this versatile compound.

Section 1: Troubleshooting Guides

Issue 1: Low Enantioselectivity in Nucleophilic Substitution (Sₙ2) Reactions

You are performing an Sₙ2 reaction with an enantiopure starting material of (S)-1-bromo-1-fluoroethane and a nucleophile, but the product shows low enantiomeric excess (e.e.).

Possible Causes and Solutions:

  • Reaction Mechanism Competition (Sₙ1 Pathway): The formation of a carbocation intermediate through an Sₙ1 pathway will lead to racemization.

    • Troubleshooting:

      • Solvent Choice: Avoid polar protic solvents (e.g., methanol, ethanol, water) which stabilize carbocations. Utilize polar aprotic solvents (e.g., THF, DMF, Acetone, DMSO) to favor the Sₙ2 mechanism.

      • Nucleophile Concentration: Ensure a high concentration of a strong nucleophile to promote the bimolecular Sₙ2 reaction over the unimolecular Sₙ1 pathway.

      • Temperature Control: Lowering the reaction temperature can disfavor the higher activation energy Sₙ1 pathway.

  • Leaving Group Ability: While bromide is a good leaving group, its departure might not be efficient enough under all conditions, potentially allowing for side reactions.

    • Troubleshooting:

      • Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC-MS). Incomplete reactions can lead to a lower e.e. of the isolated product.

  • Racemization of Starting Material or Product: The starting material or product may be racemizing under the reaction conditions.

    • Troubleshooting:

      • Base Strength: If a basic nucleophile is used, ensure it is not strong enough to cause elimination or epimerization at the stereocenter.

      • Reaction Time: Minimize reaction time to reduce the risk of racemization.

Illustrative Data: Effect of Solvent on Enantiomeric Excess in a Hypothetical Sₙ2 Reaction

SolventDielectric Constant (ε)Typical Enantiomeric Excess (e.e.)
Toluene2.4Low (~20%)
Tetrahydrofuran (THF)7.6Moderate (~60%)
Acetone21High (~85%)
Acetonitrile37Very High (~95%)
Dimethylformamide (DMF)37Very High (~96%)
Dimethyl Sulfoxide (DMSO)47Excellent (>98%)
Issue 2: Poor Diastereoselectivity in Reactions with Chiral Nucleophiles

You are reacting racemic or enantiopure this compound with a chiral nucleophile, but the desired diastereomer is not the major product.

Possible Causes and Solutions:

  • Mismatched Stereochemical Pairing: The inherent facial selectivity of the chiral nucleophile may not be compatible with the stereocenter of the this compound enantiomer being used.

    • Troubleshooting:

      • If using an enantiopure starting material, try the other enantiomer of this compound.

      • Screen a library of chiral nucleophiles with different steric and electronic properties.

  • Lack of Facial Discrimination: The transition state may not have sufficient steric or electronic differentiation to favor the formation of one diastereomer over the other.

    • Troubleshooting:

      • Use of Chiral Lewis Acids: Employing a chiral Lewis acid can create a more ordered and rigid transition state, enhancing facial selectivity.

      • Solvent Effects: The solvent can influence the conformation of the transition state. Screen a range of solvents from non-polar to polar aprotic.[1]

Experimental Workflow for Optimizing Diastereoselectivity

G cluster_start Start cluster_screening Screening cluster_analysis Analysis cluster_optimization Optimization start Racemic or Enantiopure This compound + Chiral Nucleophile solvent Vary Solvent (e.g., Toluene, THF, CH2Cl2) start->solvent temp Vary Temperature (e.g., -78°C, 0°C, RT) solvent->temp catalyst Add Chiral Lewis Acid (e.g., Sc(OTf)3-BOX) temp->catalyst analysis Determine Diastereomeric Ratio (e.g., NMR, HPLC) catalyst->analysis optimize Identify Optimal Conditions analysis->optimize

Caption: Workflow for optimizing diastereoselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: In the Sₙ2 reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide, the product is (S)-1-fluoro-1-methoxyethane. Why is the configuration retained when Sₙ2 reactions are known to proceed with inversion?

A1: This is a common point of confusion that arises from the Cahn-Ingold-Prelog (CIP) priority rules. The Sₙ2 reaction does indeed proceed with a backside attack, leading to an inversion of the three-dimensional arrangement of the substituents at the chiral center. However, the assignment of the 'R' or 'S' configuration depends on the relative priorities of the four groups attached to the stereocenter.

In the starting material, (S)-1-bromo-1-fluoroethane, the priorities are:

  • -Br

  • -F

  • -CH₃

  • -H

In the product, (S)-1-fluoro-1-methoxyethane, the priorities change:

  • -F

  • -OCH₃

  • -CH₃

  • -H

Although the spatial arrangement of the groups has inverted, the change in substituent priorities results in the product also being assigned the 'S' configuration.

Logical Relationship of Stereochemical Inversion vs. Configuration Retention

G cluster_process Reaction Process cluster_nomenclature Nomenclature start (S)-1-bromo-1-fluoroethane inversion Backside Attack (Sₙ2 Mechanism) start->inversion cip_start CIP Priorities: 1. Br > 2. F > 3. CH₃ start->cip_start product_geom Inverted Geometry inversion->product_geom cip_product CIP Priorities: 1. F > 2. OCH₃ > 3. CH₃ product_geom->cip_product config_product (S)-1-fluoro-1-methoxyethane cip_product->config_product

Caption: Inversion of geometry vs. retention of configuration.

Q2: How can I favor elimination (E2) over substitution (Sₙ2) when using chiral this compound?

A2: To favor the E2 pathway, you should use a strong, sterically hindered base. This will preferentially abstract a proton from the adjacent carbon rather than attacking the electrophilic carbon of the C-Br bond.

Conditions Favoring E2 over Sₙ2:

FactorCondition for E2Rationale
Base Strong, sterically hindered (e.g., potassium tert-butoxide, DBU)The bulkiness of the base makes it a poor nucleophile.
Solvent Less polar aprotic or a solvent that matches the polarity of the base (e.g., THF, tert-butanol)A less polar solvent can favor the less polar transition state of the E2 reaction.
Temperature Higher temperaturesElimination reactions are generally favored by higher temperatures as they are entropically more favorable.

Q3: Are there any catalytic methods to achieve high enantioselectivity in reactions with racemic this compound?

A3: Yes, a kinetic resolution can be employed. This involves using a chiral catalyst that reacts with one enantiomer of the racemic starting material significantly faster than the other. This leaves the unreacted starting material enriched in the slower-reacting enantiomer.

Illustrative Example: Kinetic Resolution of Racemic this compound

CatalystReacting EnantiomerUnreacted Enantiomer (Enriched)Product
Chiral Catalyst A(R)-1-bromo-1-fluoroethane(S)-1-bromo-1-fluoroethaneProduct from (R)-enantiomer
Chiral Catalyst B(S)-1-bromo-1-fluoroethane(R)-1-bromo-1-fluoroethaneProduct from (S)-enantiomer

To achieve a successful kinetic resolution, it is crucial to stop the reaction at approximately 50% conversion to obtain the unreacted enantiomer with the highest possible enantiomeric excess.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Stereoselective Nucleophilic Substitution (Sₙ2)

This protocol is a general guideline for a substitution reaction on chiral this compound aiming for high enantiomeric excess.

Materials:

  • (S)- or (R)-1-bromo-1-fluoroethane

  • Nucleophile (e.g., sodium azide, sodium cyanide, a deprotonated alcohol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven and cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the nucleophile (1.1 to 1.5 equivalents) and the anhydrous solvent.

  • Cooling: Cool the mixture to the desired temperature (typically 0 °C to room temperature, but lower temperatures may be required to improve selectivity).

  • Addition of Substrate: Slowly add the chiral this compound (1.0 equivalent) to the stirred solution of the nucleophile.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC).

  • Work-up: Once the starting material is consumed, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify the product by column chromatography or distillation.

  • Analysis: Determine the enantiomeric excess of the product using a chiral analytical technique (e.g., chiral HPLC or chiral GC).

Workflow for Sₙ2 Reaction Protocol

G A Dry Glassware & Establish Inert Atmosphere B Add Nucleophile & Anhydrous Solvent A->B C Cool Reaction Mixture B->C D Add Chiral this compound C->D E Monitor Reaction Progress D->E F Quench Reaction E->F G Extract & Purify Product F->G H Analyze Enantiomeric Excess G->H

Caption: Step-by-step workflow for a stereoselective Sₙ2 reaction.

References

Dehydrohalogenation of 1-Bromo-1-fluoroethane prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the unwanted dehydrohalogenation of 1-bromo-1-fluoroethane during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is dehydrohalogenation and why is it a concern with this compound?

A1: Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (like HBr or HF) from a substrate to form an alkene.[1] For this compound, this is a common side reaction, especially in the presence of a base, leading to the formation of undesired vinyl halide byproducts. This reduces the yield of the intended product and complicates the purification process. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making the elimination of HBr the more probable pathway.[2][3]

Q2: What are the primary conditions that promote the dehydrohalogenation of this compound?

A2: Dehydrohalogenation is primarily promoted by the following conditions:

  • Strong Bases: The use of strong bases, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide (NaOEt), significantly favors elimination reactions.[4] Bulky, sterically hindered bases like potassium tert-butoxide are particularly effective at promoting elimination.[5][6]

  • High Temperatures: Heat generally favors elimination reactions over substitution reactions.[6] Reactions are often heated under reflux to drive the dehydrohalogenation process.[7]

  • Solvent Choice: Using an alcohol (like ethanol) as a solvent for a strong base promotes the E2 elimination pathway.[8] In contrast, aqueous solutions tend to favor nucleophilic substitution (SN2).[9][10]

Q3: How can I minimize or prevent dehydrohalogenation during my experiments?

A3: To prevent dehydrohalogenation, you should aim to create conditions that favor nucleophilic substitution over elimination:

  • Use a Weaker Base: If a base is necessary, select a weaker, less-hindered one.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will disfavor the elimination pathway.[8]

  • Choose an Appropriate Solvent: Use aqueous solutions or polar aprotic solvents instead of alcoholic solvents when performing reactions with bases or nucleophiles.[9]

  • Control Stoichiometry: Use the minimum required amount of base to avoid excess that could promote side reactions.

Q4: I suspect dehydrohalogenation is occurring in my reaction. How can I confirm the presence of alkene byproducts?

A4: The formation of alkene byproducts such as vinyl fluoride (B91410) or vinyl bromide can be confirmed using standard analytical techniques. Spectroscopic methods are indispensable for identifying reaction products and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the volatile alkene byproducts from the starting material and desired product, and the mass spectrum will confirm their molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can identify the characteristic signals of the vinyl protons and carbons in the alkene byproducts.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can detect the presence of C=C double bonds, which are absent in the starting material.

Q5: What are the best practices for storing this compound to prevent decomposition?

A5: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place in a tightly sealed container. This minimizes exposure to heat, light, and moisture, which can potentially initiate or accelerate degradation pathways, including slow dehydrohalogenation.

Troubleshooting Guide

Problem: Low yield of the desired product with evidence of elimination byproducts.

Symptoms:

  • NMR or GC-MS analysis indicates the presence of vinyl fluoride and/or vinyl bromide.

  • The reaction mixture changes color unexpectedly.

  • Difficulty in purifying the final product due to closely related impurities.

Possible Causes and Solutions

Possible CauseRecommended SolutionRationale
Base is too strong or sterically hindered. Switch to a weaker base (e.g., sodium bicarbonate instead of potassium hydroxide) or a less hindered base (e.g., NaOH instead of potassium tert-butoxide).Strong and bulky bases are primary drivers for E2 elimination reactions.[5][6] Weaker or less hindered bases are less likely to abstract a proton, thus favoring substitution.
Reaction temperature is too high. Lower the reaction temperature. Run trials at 0 °C or room temperature if the desired reaction allows.Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[8]
Inappropriate solvent is being used. If using an alcoholic solvent (e.g., ethanolic KOH), switch to an aqueous solution (aqueous KOH) or a polar aprotic solvent (e.g., DMSO, DMF).Alcoholic solutions of strong bases strongly promote elimination.[8] Aqueous solutions favor nucleophilic substitution.[9]
Presence of catalytic impurities. Ensure the starting material is pure and the glassware is clean and dry. Consider purifying the this compound before use if its quality is uncertain.Acidic or basic impurities can catalyze the decomposition of haloalkanes.

Experimental Protocols

Protocol 1: Monitoring Dehydrohalogenation by GC-MS

This protocol outlines a method to detect and quantify the formation of volatile byproducts from the dehydrohalogenation of this compound.

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or diethyl ether) and a small amount of a neutral drying agent like anhydrous sodium sulfate.

    • If the reaction mixture contains a non-volatile base, a micro-filtration step may be necessary.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-1).

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the desired product, and potential byproducts (vinyl fluoride, vinyl bromide) by comparing their retention times and mass spectra to known standards or library data.

    • Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: General Procedure for Nucleophilic Substitution with Minimized Dehydrohalogenation

This protocol provides a general framework for reacting this compound with a nucleophile while minimizing the risk of elimination.

  • Reagent and Solvent Selection:

    • Choose a non-basic or weakly basic nucleophile.

    • Select a polar aprotic solvent (e.g., acetone, DMF, or DMSO) to facilitate the SN2 reaction. Avoid alcoholic solvents.

  • Reaction Setup:

    • Set up a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required, though cooling is preferred).

    • Purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Procedure:

    • Dissolve the nucleophile in the chosen solvent in the reaction flask.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add this compound to the cooled solution dropwise via a syringe.

    • Maintain the temperature at 0 °C or allow it to slowly warm to room temperature while monitoring the reaction progress by TLC or GC-MS (using Protocol 1).

    • Avoid heating the reaction unless absolutely necessary and only after confirming that the reaction does not proceed at lower temperatures.

  • Work-up and Purification:

    • Once the reaction is complete, perform a standard aqueous work-up to remove the solvent and any remaining salts.

    • Purify the product using column chromatography or distillation as appropriate.

Visualizations

G start This compound + Nucleophile/Base (Nu⁻) center_point start->center_point sub_product Substitution Product (SN2 Pathway) elim_product Elimination Product (E2 Pathway) (e.g., Vinyl Fluoride) center_point->sub_product Low Temp Weak Base Aqueous Solvent center_point->elim_product High Temp Strong/Bulky Base Alcoholic Solvent

Caption: Competing SN2 and E2 pathways for this compound.

G start Problem: Low Yield / Unexpected Byproducts check_alkene Analyze by GC-MS or NMR: Is an alkene byproduct present? start->check_alkene check_base Review Protocol: Is a strong or bulky base used? check_alkene->check_base Yes no_elim Problem is not dehydrohalogenation. Investigate other side reactions. check_alkene->no_elim No check_temp Review Protocol: Is the reaction run at high temp? check_base->check_temp No solution_base Solution: Use a weaker or less hindered base. check_base->solution_base Yes check_solvent Review Protocol: Is an alcoholic solvent used? check_temp->check_solvent No solution_temp Solution: Lower the reaction temperature (e.g., to 0°C or RT). check_temp->solution_temp Yes solution_solvent Solution: Switch to an aqueous or polar aprotic solvent. check_solvent->solution_solvent Yes end Re-run optimized experiment check_solvent->end No solution_base->end solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for dehydrohalogenation issues.

References

Technical Support Center: Safe Quenching Procedures for 1-Bromo-1-fluoroethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe quenching of reactions involving 1-Bromo-1-fluoroethane. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching reactions involving this compound?

A1: The primary hazards typically arise from the reagents used with this compound, rather than from the compound itself under quenching conditions. Reactions involving this compound often utilize highly reactive nucleophiles such as organolithium (e.g., n-BuLi, s-BuLi, t-BuLi) or Grignard reagents.[1][2][3][4] These reagents are often pyrophoric (ignite spontaneously in air) and react violently with water and other protic solvents.[5][6][7] Therefore, the main risks during quenching are uncontrolled exothermic reactions, fire, and the evolution of flammable gases. Additionally, this compound itself is a flammable liquid and can cause skin and eye irritation.[8] Thermal decomposition can produce hazardous gases like hydrogen bromide and hydrogen fluoride.[9][10]

Q2: What are the most common quenching agents for reactions involving organometallic reagents and this compound?

A2: The choice of quenching agent depends on the reactivity of the species being quenched. For highly reactive organometallic reagents, a stepwise quenching procedure is recommended to control the reaction rate and temperature.[5]

  • Initial Quenching (less reactive protic solvents): Isopropanol (B130326) or other alcohols are often used for the initial quench as they react less vigorously than water.[5][11]

  • Secondary Quenching: After the initial vigorous reaction has subsided, a mixture of alcohol and water can be added, followed by the slow addition of water.[5]

  • Aqueous Workup: Saturated aqueous solutions of ammonium (B1175870) chloride (NH₄Cl) or dilute acids (e.g., HCl) are commonly used to fully quench the reaction and protonate any formed alkoxides to the desired alcohol product.

Q3: How do I know when the quenching process is complete?

A3: The quenching process is generally considered complete when the addition of the quenching agent no longer produces an observable reaction (e.g., gas evolution, heat generation).[5] However, it is crucial to ensure that all reactive species have been consumed. After the initial quench, it is good practice to allow the reaction mixture to stir and slowly warm to room temperature.[5] A final aqueous wash is typically performed to ensure all reactive materials are neutralized.

Q4: Can I quench my reaction at room temperature?

A4: It is strongly recommended to cool the reaction mixture to a low temperature (typically 0 °C or -78 °C) before initiating the quench.[5][12] This helps to control the initial exotherm of the quenching reaction, which can be very vigorous, especially with residual organolithium or Grignard reagents. Adding the quenching agent slowly to the cooled and well-stirred reaction mixture is a critical safety measure.

Troubleshooting Guide

Problem Possible Cause Solution
Violent, uncontrolled reaction upon adding quenching agent. 1. Reaction mixture was not sufficiently cooled. 2. Quenching agent was added too quickly. 3. A highly reactive quenching agent (e.g., water) was used for the initial quench of a very reactive species.1. Ensure the reaction is thoroughly cooled in an ice or dry ice/acetone bath before quenching. 2. Add the quenching agent dropwise with vigorous stirring. 3. Begin the quench with a less reactive protic solvent like isopropanol before introducing water.[5]
Fire during quenching. 1. Pyrophoric reagent (e.g., t-BuLi) was exposed to air. 2. Flammable solvent ignited due to the heat of the quenching reaction.1. Maintain a positive pressure of an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and quenching process.[5] 2. Have a suitable fire extinguisher (Class B for flammable liquids, Class D for combustible metals) readily available. A container of sand or a watch glass to smother small fires can also be kept nearby.[13]
Incomplete reaction or low yield after workup. The quenching procedure was too harsh and decomposed the desired product.Consider using a milder quenching agent, such as a saturated aqueous solution of ammonium chloride, which is less acidic than strong acids and may prevent degradation of sensitive products.
Formation of an insoluble precipitate during quenching. Formation of metal hydroxides (e.g., Mg(OH)₂) in the aqueous layer.The addition of a dilute acid (e.g., 1 M HCl) can help to dissolve these salts by forming water-soluble metal chlorides.[2]

Experimental Protocol: General Quenching Procedure for a Reaction of this compound with an Organolithium Reagent

This protocol outlines a general and safe method for quenching a reaction mixture after the reaction of this compound with an organolithium reagent (e.g., n-BuLi) in an ethereal solvent (e.g., THF or diethyl ether).

Materials:

  • Reaction mixture at the completion of the reaction.

  • Inert atmosphere (Nitrogen or Argon).

  • Cooling bath (ice/water or dry ice/acetone).

  • Isopropanol.

  • Deionized water.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Separatory funnel.

  • Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves).[5]

Procedure:

  • Cool the Reaction Mixture: Ensure the reaction flask is under a positive pressure of an inert gas. Cool the reaction mixture to 0 °C using an ice/water bath. For more reactive organolithiums like t-BuLi, cooling to -78 °C with a dry ice/acetone bath is recommended.

  • Initial Quench with Alcohol: While maintaining vigorous stirring, slowly add isopropanol dropwise via a syringe or an addition funnel. Monitor the rate of addition to control any gas evolution or temperature increase. Continue the addition until no further vigorous reaction is observed.

  • Addition of Water: Once the initial vigorous reaction has ceased, slowly add deionized water dropwise. Again, control the rate of addition to manage the exotherm.

  • Warm to Room Temperature: After the addition of water is complete and no further reaction is apparent, remove the cooling bath and allow the mixture to slowly warm to room temperature while continuing to stir.[5]

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Add saturated aqueous NH₄Cl solution and shake. If a significant amount of insoluble salts is present, a dilute acid may be used instead.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Completed Reaction Mixture cool Cool to 0°C or -78°C under Inert Atmosphere start->cool add_ipa Slowly Add Isopropanol cool->add_ipa add_water Slowly Add Water add_ipa->add_water warm_rt Warm to Room Temperature add_water->warm_rt transfer Transfer to Separatory Funnel warm_rt->transfer add_aq Add Saturated aq. NH4Cl transfer->add_aq extract Extract with Organic Solvent add_aq->extract dry Dry and Concentrate extract->dry product Crude Product dry->product Decision_Tree start Initiate Quench vigorous_reaction Is the reaction vigorous? start->vigorous_reaction slow_addition Continue Slow Addition of Quenching Agent vigorous_reaction->slow_addition No stop_addition Stop Addition! Re-cool and dilute quenching agent. vigorous_reaction->stop_addition Yes reaction_subsides Reaction Subsides slow_addition->reaction_subsides proceed Proceed to Next Quenching Step reaction_subsides->proceed

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-1-fluoroethane and 1-Bromo-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 1-bromo-1-fluoroethane and 1-bromo-2-fluoroethane (B107303). Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemicals. This document outlines their behavior in nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions, supported by theoretical principles and illustrative experimental data.

Executive Summary

The positioning of the fluorine and bromine atoms in this compound and 1-bromo-2-fluoroethane significantly influences their reactivity. This compound, a secondary halide, is more susceptible to both unimolecular (S(_N)1, E1) and bimolecular (S(_N)2, E2) pathways, with the reaction outcome being highly dependent on the conditions. In contrast, 1-bromo-2-fluoroethane, a primary halide, predominantly undergoes S(_N)2 and E2 reactions. The strong electron-withdrawing effect of the fluorine atom plays a key role in modulating the reaction rates and pathways for both isomers.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution reactions are fundamental transformations for these bromo-fluoro-ethanes, allowing for the introduction of a wide range of functional groups.

S(_N)2 Reactivity

The S(_N)2 reaction is a single-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. The rate of this reaction is sensitive to steric hindrance at the reaction center.

1-Bromo-2-fluoroethane is a primary alkyl halide and is therefore more reactive in S(_N)2 reactions compared to its isomer. The primary carbon is less sterically hindered, allowing for easier backside attack by a nucleophile.

This compound , being a secondary alkyl halide, is less reactive in S(_N)2 reactions due to greater steric hindrance from the additional alkyl group on the carbon bearing the leaving group.

Compound Relative Rate of S(_N)2 Reaction with NaI in Acetone at 25°C (Illustrative)
1-Bromo-2-fluoroethane1.0
This compound0.05
S(_N)1 Reactivity

The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate.

This compound can undergo S(_N)1 reactions because it can form a secondary carbocation. This carbocation is destabilized by the adjacent electron-withdrawing fluorine atom, but the reaction can still proceed under favorable conditions (polar protic solvent, weak nucleophile).

1-Bromo-2-fluoroethane is highly unlikely to undergo S(_N)1 reactions as it would require the formation of a very unstable primary carbocation.

Compound Relative Rate of S(_N)1 Solvolysis in 80% Ethanol at 50°C (Illustrative)
This compound1.0
1-Bromo-2-fluoroethane~0

Elimination Reactions (E1 and E2)

Elimination reactions of these isomers lead to the formation of fluoro-substituted alkenes, which are valuable building blocks in synthesis.

E2 Reactivity

The E2 reaction is a concerted, one-step process requiring a strong base. The regioselectivity of the E2 reaction is governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), often influenced by the steric bulk of the base.

For This compound , elimination can lead to the formation of fluoroethene.

For 1-bromo-2-fluoroethane , elimination also yields fluoroethene. The presence of the electron-withdrawing fluorine atom on the beta-carbon in 1-bromo-2-fluoroethane increases the acidity of the beta-hydrogens, potentially leading to a faster E2 reaction rate compared to a non-fluorinated analogue.

Compound Relative Rate of E2 Reaction with KOtBu in t-BuOH at 50°C (Illustrative) Major Product
1-Bromo-2-fluoroethane1.0Fluoroethene
This compound0.8Fluoroethene
E1 Reactivity

The E1 reaction proceeds through a carbocation intermediate, similar to the S(_N)1 reaction, and is favored by weak bases and polar protic solvents.

This compound can undergo E1 elimination via the formation of a secondary carbocation, competing with the S(_N)1 pathway.

1-Bromo-2-fluoroethane will not undergo E1 elimination due to the high instability of the primary carbocation that would need to form.

Experimental Protocols

General Procedure for Comparative S(_N)2 Reaction Kinetics

This protocol describes a method to compare the S(_N)2 reaction rates of this compound and 1-bromo-2-fluoroethane with sodium iodide in acetone. The progress of the reaction can be monitored by the formation of the sodium bromide precipitate or by periodically analyzing the reaction mixture using gas chromatography (GC).

Materials:

  • This compound

  • 1-Bromo-2-fluoroethane

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Internal standard (e.g., undecane) for GC analysis

  • Reaction vials, magnetic stirrer, and thermostat-controlled water bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare 0.1 M solutions of this compound and 1-bromo-2-fluoroethane in anhydrous acetone, each containing a known concentration of the internal standard.

  • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • In separate reaction vials, place equal volumes of the haloalkane solutions.

  • Equilibrate the vials and the sodium iodide solution to the desired reaction temperature (e.g., 25°C) in a water bath.

  • To initiate the reactions, add an equal volume of the pre-heated sodium iodide solution to each vial simultaneously and start the timer.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing a large excess of cold water and a small amount of diethyl ether for extraction.

  • Analyze the organic layer of each quenched sample by GC-FID to determine the concentration of the remaining haloalkane relative to the internal standard.

  • Plot the natural logarithm of the haloalkane concentration versus time for each isomer. The slope of the resulting line will be the pseudo-first-order rate constant.

General Procedure for Comparative E2 Reaction and Product Analysis

This protocol outlines a method to compare the E2 elimination reactions of the two isomers with a strong, bulky base like potassium tert-butoxide (KOtBu) and to analyze the product distribution.

Materials:

  • This compound

  • 1-Bromo-2-fluoroethane

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Internal standard for GC analysis

  • Reaction flasks, magnetic stirrer, and oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In separate, dry reaction flasks under an inert atmosphere (e.g., nitrogen), dissolve a known amount of this compound and 1-bromo-2-fluoroethane in anhydrous tert-butanol.

  • Add a known amount of the internal standard to each flask.

  • In a separate flask, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous tert-butanol.

  • Heat the haloalkane solutions to the desired reaction temperature (e.g., 50°C) in an oil bath.

  • Add the potassium tert-butoxide solution to each flask to start the reactions.

  • After a set reaction time (e.g., 1 hour), quench the reactions by adding cold water.

  • Extract the products with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to identify the products and determine their relative amounts by comparing their peak areas to that of the internal standard.

Reaction Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms discussed.

SN2_Reaction reactant Nu⁻ + R-X transition_state [Nu---R---X]⁻ reactant->transition_state Backside Attack product Nu-R + X⁻ transition_state->product Inversion of Stereochemistry

Caption: S(_N)2 reaction mechanism.

SN1_Reaction reactant R-X carbocation R⁺ + X⁻ reactant->carbocation Slow, Rate-determining product Nu-R carbocation->product Fast, Nucleophilic Attack

Caption: S(_N)1 reaction mechanism.

E2_Reaction reactant Base⁻ + H-Cβ-Cα-X transition_state [Base---H---Cβ---Cα---X]⁻ reactant->transition_state Concerted product Base-H + C=C + X⁻ transition_state->product

Caption: E2 reaction mechanism.

Conclusion

The reactivity of this compound and 1-bromo-2-fluoroethane is a clear illustration of how isomeric structure dictates chemical behavior. For professionals in drug development and chemical synthesis, a thorough understanding of these differences is paramount for designing efficient synthetic routes and predicting reaction outcomes. While 1-bromo-2-fluoroethane is a prime candidate for S(_N)2 reactions, this compound offers a more complex reactivity profile where the choice of reagents and conditions can be tuned to favor substitution or elimination pathways. The illustrative data and experimental protocols provided in this guide serve as a valuable resource for further research and application of these versatile fluorinated building blocks.

A Comparative Analysis of Bromide and Fluoride as Leaving Groups in Haloethanes for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of these reactions is the nature of the leaving group. This guide provides an objective comparison of bromide and fluoride (B91410) as leaving groups in haloethanes, supported by established chemical principles and experimental data. The focus is on bimolecular nucleophilic substitution (SN2) reactions, which are fundamental to the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.

Executive Summary

In nucleophilic substitution reactions of haloethanes, bromide is a significantly better leaving group than fluoride . This difference in reactivity is primarily attributed to two factors: the basicity of the leaving group and the strength of the carbon-halogen bond. Bromide is a much weaker base and the carbon-bromine bond is weaker than the corresponding properties of fluoride, leading to a faster reaction rate for bromoethane (B45996).

Data Presentation: Quantitative Comparison

While the qualitative superiority of bromide as a leaving group is well-established, obtaining precise, directly comparable quantitative data for the SN2 reaction of bromoethane and fluoroethane (B3028841) under identical conditions is challenging due to the extremely low reactivity of fluoroalkanes in such reactions. However, the general trend is consistently observed and can be illustrated with relative rate data from analogous systems.

Leaving GroupSubstrateNucleophileSolventRelative Rate (approx.)
BromideR-Br (primary)I⁻Acetone~10,000
FluorideR-F (primary)I⁻Acetone~1

Note: This table provides an approximate comparison based on established principles and data from similar primary haloalkane systems. The reactivity of fluoroalkanes in SN2 reactions is so low that they are often considered unreactive for practical purposes.

Underlying Principles: Why Bromide is a Superior Leaving Group

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departing from the substrate.[1]

Basicity: The fluoride ion (F⁻) is a significantly stronger base than the bromide ion (Br⁻). This is because hydrofluoric acid (HF) is a much weaker acid (pKa ≈ 3.2) than hydrobromic acid (HBr) (pKa ≈ -9). A stronger conjugate acid corresponds to a weaker conjugate base. Therefore, the more stable, weaker base, bromide, is a better leaving group.

Carbon-Halogen Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. In contrast, the carbon-bromine (C-Br) bond is considerably weaker, at around 285 kJ/mol. In an SN2 reaction, the carbon-halogen bond is broken in the rate-determining step. The higher energy required to break the C-F bond results in a significantly higher activation energy and a much slower reaction rate for fluoroethane compared to bromoethane.[2]

Experimental Protocols: A Competitive SN2 Reaction

To empirically determine the relative leaving group ability of bromide and fluoride, a competition experiment can be designed. This protocol allows for a direct comparison of the reaction rates of two different haloalkanes with a limited amount of a common nucleophile.

Objective: To compare the relative reactivity of a bromoalkane and a chloroalkane (as a more reactive analog for the nearly inert fluoroalkane) in an SN2 reaction.

Materials:

  • 1-bromobutane (B133212)

  • 1-chlorobutane (B31608)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar)

  • Standard laboratory glassware (vials, syringes, etc.)

Procedure:

  • Preparation of Reaction Mixture: In a reaction vial, prepare a solution containing equimolar amounts of 1-bromobutane and 1-chlorobutane in anhydrous acetone. A known amount of an internal standard is also added.

  • Initiation of Reaction: To this mixture, add a limiting amount of sodium iodide (e.g., 0.5 molar equivalents relative to the total alkyl halides). The iodide ion will act as the nucleophile. The reaction is typically carried out at a constant temperature (e.g., 50°C) and stirred.

  • Reaction Monitoring: At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is quenched, for example, by dilution with a large volume of a solvent that will stop the reaction and is suitable for GC analysis.

  • Analysis: The composition of the quenched reaction mixture is analyzed by gas chromatography. The GC will separate the unreacted 1-bromobutane, unreacted 1-chlorobutane, and the product, 1-iodobutane.

  • Data Analysis: The relative amounts of the unreacted alkyl halides are determined by comparing their peak areas to that of the internal standard. A faster decrease in the concentration of one alkyl halide relative to the other indicates a faster reaction rate and, therefore, a better leaving group.

Expected Outcome: The concentration of 1-bromobutane will decrease significantly faster than that of 1-chlorobutane, demonstrating that bromide is a better leaving group. If fluoroethane were used, its concentration would remain virtually unchanged throughout the experiment, highlighting its extremely poor leaving group ability.

Mandatory Visualizations

Here are diagrams illustrating the key concepts discussed:

SN2_Reaction_Pathway cluster_legend Legend Reactants Nu⁻ + CH₃CH₂-X TS [Nu---CH₂(CH₃)---X]⁻ Reactants->TS k Products Nu-CH₂CH₃ + X⁻ TS->Products Nu⁻ Nucleophile X Leaving Group (Br or F) k Rate Constant

Caption: Generalized SN2 reaction pathway for a haloethane.

Leaving_Group_Ability cluster_0 Leaving Group Ability cluster_1 Basicity cluster_2 C-X Bond Strength Br Bromide (Br⁻) Good Leaving Group Weak_Base Weak Base Br->Weak_Base is a Weaker_Bond Weaker C-Br Bond Br->Weaker_Bond has a F Fluoride (F⁻) Poor Leaving Group Strong_Base Strong Base F->Strong_Base is a Stronger_Bond Stronger C-F Bond F->Stronger_Bond has a

Caption: Factors influencing the leaving group ability of bromide vs. fluoride.

Conclusion

For drug development and other synthetic applications involving nucleophilic substitution on haloethanes, bromoethane is the far superior substrate compared to fluoroethane. The significantly better leaving group ability of bromide, rooted in its lower basicity and the weaker carbon-bromine bond, ensures faster and more efficient reactions. Fluoroethanes are generally unreactive in SN2 reactions and would require harsh conditions or alternative synthetic strategies to achieve the desired transformation. This fundamental understanding of leaving group ability is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

References

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical task in the pharmaceutical and chemical industries. 1-Bromo-1-fluoroethane is a simple chiral haloalkane, and the development of robust analytical methods to resolve its enantiomers is essential for its application in stereoselective synthesis and as a chiral building block. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the separation of this compound enantiomers, based on established principles for the chiral separation of halogenated hydrocarbons.

Due to the absence of published, specific methods for this compound, this guide focuses on the most promising chiral stationary phases (CSPs) and mobile phase systems, supported by data from analogous compounds.

Comparison of Recommended Chiral Stationary Phases

Polysaccharide-based CSPs are the most versatile and successful for the separation of a wide range of chiral compounds, including halogenated hydrocarbons. The primary interaction mechanisms involve hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For a small, relatively non-polar molecule like this compound, these interactions are key to achieving enantioselectivity.

Below is a comparison of recommended CSPs for screening and method development.

Chiral Stationary Phase (CSP)Base MaterialKey Characteristics & Suitability for Halogenated AlkanesTypical Mobile Phase Systems
Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) CelluloseBroad enantioselectivity. The phenylcarbamate derivatives provide π-π and dipole-dipole interaction sites. The methyl groups can enhance steric hindrance, aiding in chiral recognition of small molecules.Normal Phase: Hexane (B92381)/Isopropanol (B130326), Hexane/Ethanol
Amylose (B160209) tris(3,5-dimethylphenylcarbamate) AmyloseOften provides complementary selectivity to its cellulose counterpart. The helical structure of amylose can offer different steric and inclusion possibilities.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol
Cellulose tris(3-chloro-4-methylphenylcarbamate) CelluloseThe presence of a chlorine atom on the phenylcarbamate moiety can enhance dipole-dipole interactions with halogenated analytes, potentially increasing resolution.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol
Cellulose tris(4-chloro-3-methylphenylcarbamate) CelluloseSimilar to the above, the position of the halogen on the phenyl ring can subtly alter the chiral recognition, making it a valuable alternative for screening.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol

Experimental Protocols

Given the lack of a specific established method, a systematic screening approach is recommended. The following protocol outlines a general procedure for developing a chiral HPLC method for this compound.

General Sample Preparation
  • Standard Solution: Prepare a racemic standard of this compound in a solvent compatible with the mobile phase (e.g., hexane or isopropanol for normal phase) at a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column and system.

Initial Screening Protocol
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable. Due to the limited chromophore of this compound, detection at low wavelengths (e.g., 200-220 nm) will be necessary. A Refractive Index (RI) detector can also be considered if UV sensitivity is insufficient.

  • Columns: Utilize a set of polysaccharide-based chiral columns, such as those listed in the table above (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) and Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Screening:

    • Condition 1 (Normal Phase): n-Hexane / Isopropanol (90:10, v/v)

    • Condition 2 (Normal Phase): n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5-10 µL

  • Procedure:

    • Equilibrate the first column with the initial mobile phase for at least 30 minutes.

    • Inject the racemic standard and monitor the chromatogram.

    • If no separation or poor resolution is observed, proceed to the next mobile phase condition.

    • Repeat the process for each column in the screening set.

Method Optimization Protocol

Once partial or baseline separation is achieved with a particular column and mobile phase system, the following parameters can be optimized to improve the resolution (Rs), separation factor (α), and analysis time.

  • Mobile Phase Composition:

    • Adjust the ratio of the alcohol modifier (isopropanol or ethanol). A lower percentage of the alcohol generally increases retention and can improve resolution. Vary the alcohol content in small increments (e.g., from 10% down to 1%).

  • Flow Rate:

    • Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can increase efficiency and improve resolution, at the cost of longer analysis time.

  • Temperature:

    • Vary the column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often enhance enantioselectivity for polysaccharide-based CSPs, leading to better resolution.

Example Data for Analogous Compounds

While specific data for this compound is not available, the following table presents performance data for the separation of phenoxy derivatives of a related brominated chiral compound, 1-bromo-3-chloro-2-propanol, on a cellulose-based column. This illustrates the potential of this type of stationary phase for such separations.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)
(RS)-1-bromo-3-chloro-2-propanol derivativesCellulose tris(3,5-dimethylphenylcarbamate) (ODH column)n-Hexane / Isopropanol (80:20, v/v)0.5254

This data is adapted from a study on a structurally related compound and serves as a starting point for method development.

Experimental Workflow Visualization

The logical flow of developing a chiral HPLC method, from initial screening to final optimization, is crucial for an efficient and successful outcome.

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_evaluation Evaluation cluster_optimization Optimization Phase cluster_final Final Method Racemic_Standard Prepare Racemic Standard Sample_Filtration Filter Sample Racemic_Standard->Sample_Filtration Screen_Conditions Inject and Run Screening Conditions Sample_Filtration->Screen_Conditions Select_CSP Select CSPs (e.g., Cellulose, Amylose) Select_CSP->Screen_Conditions Select_MP Select Mobile Phases (e.g., Hexane/IPA) Select_MP->Screen_Conditions Separation_Achieved Separation Achieved? Screen_Conditions->Separation_Achieved Separation_Achieved->Select_CSP:w No Optimize_MP Optimize Mobile Phase Ratio Separation_Achieved->Optimize_MP Yes Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Final_Method Validated Method Optimize_Temp->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 1-bromo-1-fluoroethane with the experimentally determined fragmentation of its isomer, 1-bromo-2-fluoroethane (B107303). Understanding these fragmentation patterns is crucial for the structural elucidation and differentiation of halogenated hydrocarbons in various scientific and industrial applications, including pharmaceutical development and environmental analysis.

Introduction

This compound and its isomers are halogenated alkanes with applications as refrigerants, solvents, and intermediates in organic synthesis. Mass spectrometry is a primary analytical technique for identifying these compounds. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as molecular fingerprints. This guide outlines the predicted fragmentation pathways for this compound and compares them with the known fragmentation of 1-bromo-2-fluoroethane, supported by data from the NIST Mass Spectrometry Data Center.

The presence of bromine, with its two major isotopes (79Br and 81Br) in nearly equal abundance, results in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks (M+ and M+2) of similar intensity separated by two mass-to-charge units (m/z).[1]

Predicted and Observed Fragmentation Patterns

The mass spectral data for this compound is predicted based on established fragmentation principles of alkyl halides. This is compared against the experimental data for 1-bromo-2-fluoroethane obtained from the NIST Mass Spectrometry Data Center.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) Data Source
This compound126/12847111/113, 97/99, 81, 63, 48, 47Predicted
1-Bromo-2-fluoroethane126/12847107/109, 97/99, 81, 63, 48, 47NIST WebBook[2][3]

Detailed Fragmentation Analysis

This compound (Predicted)

The fragmentation of this compound is expected to be influenced by the presence of both fluorine and bromine on the same carbon atom.

  • Molecular Ion: The molecular ion peaks are expected at m/z 126 and 128, corresponding to [CH3CH79BrF]+• and [CH3CH81BrF]+•.

  • Alpha-Cleavage: The most likely initial fragmentation is the loss of a methyl radical (•CH3) to form the [CH79BrF]+ and [CH81BrF]+ ions at m/z 111 and 113.

  • Loss of HBr: Elimination of a hydrogen bromide molecule would lead to the [C2H4F]+ ion at m/z 47. This is predicted to be the base peak due to the stability of the resulting fluorinated cation.

  • Loss of HF: Loss of hydrogen fluoride (B91410) would result in the [C2H479Br]+ and [C2H481Br]+ ions at m/z 107 and 109.

  • Other Fragments: Cleavage of the C-Br bond would yield the [C2H4F]+ ion at m/z 47. Cleavage of the C-F bond is less likely but would produce [C2H4Br]+.

1-Bromo-2-fluoroethane (Experimental)

The fragmentation of 1-bromo-2-fluoroethane is characterized by cleavage events influenced by the different positions of the halogen atoms.

  • Molecular Ion: The molecular ion peaks are observed at m/z 126 and 128.[2][3]

  • Base Peak: The base peak is observed at m/z 47, corresponding to the [C2H4F]+ ion, likely formed through the loss of a bromine radical.[2][3]

  • Loss of Br: The loss of a bromine radical is a favorable fragmentation pathway, leading to the formation of the [CH2FCH2]+ ion at m/z 47.

  • Loss of HF: The loss of a hydrogen fluoride molecule results in the prominent [CH2CH79Br]+• and [CH2CH81Br]+• ions at m/z 107 and 109.[2][3]

  • Other Fragments: A peak at m/z 33, corresponding to [CH2F]+, is also observed, resulting from the cleavage of the C-C bond.

Experimental Protocols

The following is a typical experimental protocol for acquiring electron ionization mass spectra of volatile halogenated hydrocarbons.

Sample Preparation: The analyte (e.g., 1-bromo-2-fluoroethane) is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification. A dilute solution of the analyte in a volatile solvent like dichloromethane (B109758) or methanol (B129727) is injected into the GC inlet.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-200.

  • Solvent Delay: A suitable solvent delay is used to prevent filament damage from the solvent peak.

Fragmentation Pathway Diagrams

1-Bromo-1-fluoroethane_Fragmentation M [CH3CHBrF]+• m/z = 126/128 F1 [CHBrF]+ m/z = 111/113 M->F1 - •CH3 F2 [C2H4F]+ m/z = 47 M->F2 - •Br F4 [C2H4Br]+ m/z = 107/109 M->F4 - HF F3 [C2H3F]+• m/z = 46 F2->F3 - H•

Caption: Predicted EI fragmentation pathway of this compound.

1-Bromo-2-fluoroethane_Fragmentation M [CH2BrCH2F]+• m/z = 126/128 F1 [C2H4F]+ m/z = 47 M->F1 - •Br F2 [C2H3Br]+• m/z = 106/108 M->F2 - HF F3 [CH2F]+ m/z = 33 M->F3 - •CH2Br F4 [C2H4Br]+ m/z = 107/109 M->F4 - F•

Caption: Experimental EI fragmentation of 1-Bromo-2-fluoroethane.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound shows significant differences from the experimental fragmentation of its isomer, 1-bromo-2-fluoroethane. While both compounds exhibit a base peak at m/z 47, the presence and relative abundance of other key fragment ions, particularly those resulting from the loss of a methyl radical versus C-C bond cleavage, allow for their unambiguous differentiation. This comparative guide provides valuable data and methodologies for researchers and professionals working with halogenated compounds, aiding in structural elucidation and isomer differentiation.

References

Verifizierung der stereochemischen Inversion bei SN2-Reaktionen von 1-Brom-1-fluorethan: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte Analyse der stereochemischen Folgen von bimolekularen nukleophilen Substitutionsreaktionen (SN2) am Beispiel von 1-Brom-1-fluorethan. Er objektiviert die theoretischen Grundlagen mit experimentellen Daten aus analogen Systemen, um die erwartete Inversion der Konfiguration zu untermauern. Detaillierte Protokolle für Schlüsselversuche und Vergleiche mit alternativen Reaktionswegen sind enthalten, um ein umfassendes Verständnis für die Planung und Durchführung stereospezifischer Synthesen zu ermöglichen.

Zusammenfassung der theoretischen und experimentellen Evidenz

Die SN2-Reaktion ist ein fundamentaler Prozess in der organischen Chemie, bei dem ein Nukleophil ein Substrat in einem einzigen, konzertierten Schritt angreift, was zum Austausch einer Abgangsgruppe führt. Ein charakteristisches Merkmal der SN2-Reaktion an einem chiralen Zentrum ist die Inversion der stereochemischen Konfiguration, bekannt als Walden-Umdrehung.[1][2] Dies geschieht durch einen "Rückseitenangriff" des Nukleophils, der das chirale Zentrum quasi wie einen Regenschirm im Wind umklappt.[2][3][4]

Für die Reaktion von (S)-1-Brom-1-fluorethan mit einem Nukleophil wie Natriummethoxid wird eine solche Inversion erwartet. Obwohl eine vollständige Inversion der räumlichen Anordnung der Atome stattfindet, führt dies nicht zwangsläufig zu einer Änderung des stereochemischen Deskriptors (von S nach R). Dies liegt an den Priorisierungsregeln nach Cahn-Ingold-Prelog. Wenn die Priorität des eintretenden Nukleophils im Verhältnis zu den anderen Substituenten die Reihenfolge ändert, kann der Deskriptor gleich bleiben.

Obwohl spezifische experimentelle Daten für die Reaktion von 1-Brom-1-fluorethan schwer zugänglich sind, liefert die klassische Arbeit von Hughes und Ingold an sekundären Haloalkanen einen starken experimentellen Beweis für die 100%ige Inversion in SN2-Reaktionen.[3][5][6] Ihre Experimente mit (R)-2-Iodooctan und radioaktivem Iodid zeigten, dass die Rate der Razemisierung doppelt so hoch war wie die Rate des Isotopenaustauschs, was nur durch eine vollständige Inversion bei jeder einzelnen Substitutionsreaktion erklärt werden kann.

Vergleich der stereochemischen Ergebnisse

Die folgende Tabelle fasst die erwarteten und beobachteten stereochemischen Ergebnisse für SN2-Reaktionen an chiralen Zentren zusammen. Als konkretes, experimentell untermauertes Beispiel dient die Reaktion eines chiralen 2-Halogenalkans, die als Analogie zur Verifizierung der Prinzipien für 1-Brom-1-fluorethan dient.

SubstratNukleophilErwartetes Produkt (durch Inversion)Beobachteter spezifischer Drehwert des ProduktsSchlussfolgerung
(S)-1-Brom-1-fluorethanCH₃O⁻(R)-1-Fluor-1-methoxyethanNicht direkt verfügbarInversion der Konfiguration erwartet
(S)-2-IodbutanI⁻(R)-2-Iodbutan-15.90°[5][7][8]Bestätigt die Inversion
(S)-2-BromoctanOH⁻(R)-2-Octanol-10.3°[9]Bestätigt die Inversion

Hinweis: Der spezifische Drehwert von (S)-2-Iodbutan ist +15.90°.[3][4][5][7][8] Enantiomere haben spezifische Drehwerte von gleichem Betrag, aber entgegengesetztem Vorzeichen.

Experimentelle Protokolle

Zur experimentellen Überprüfung der stereochemischen Inversion bei einer SN2-Reaktion können die folgenden Protokolle als Leitfaden dienen. Als Substrat wird hier (S)-2-Bromoctan verwendet, da hierfür verlässliche Daten zur optischen Drehung verfügbar sind und es ein gutes Modell für ein sekundäres Haloalkan darstellt.

Protokoll 1: SN2-Reaktion von (S)-2-Bromoctan mit Natriumhydroxid

Ziel: Synthese von (R)-2-Octanol aus (S)-2-Bromoctan und Nachweis der Konfigurationsinversion.

Materialien:

  • (S)-2-Bromoctan

  • Natriumhydroxid (NaOH)

  • Ethanol (Lösungsmittel)

  • Gesättigte wässrige Ammoniumchloridlösung

  • Diethylether

  • Wasserfreie Magnesiumsulfat

  • Standard-Glasgeräte für die organische Synthese (Rundkolben, Rückflusskühler, Scheidetrichter etc.)

  • Heizquelle (Heizpilz)

  • Magnetrührer

Durchführung:

  • Lösen Sie eine stöchiometrische Menge an Natriumhydroxid in Ethanol in einem Rundkolben.

  • Fügen Sie (S)-2-Bromoctan zur ethanolischen NaOH-Lösung hinzu.

  • Erhitzen Sie die Mischung unter kontinuierlichem Rühren für 2 Stunden am Rückfluss.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.

  • Quenchen Sie die Reaktion durch Zugabe von gesättigter wässriger Ammoniumchloridlösung.

  • Überführen Sie die Mischung in einen Scheidetrichter und extrahieren Sie das Produkt dreimal mit Diethylether.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole und trocknen Sie sie über wasserfreiem Magnesiumsulfat.

  • Entfernen Sie das Lösungsmittel am Rotationsverdampfer, um das Rohprodukt zu erhalten.

  • Reinigen Sie das Produkt bei Bedarf durch Destillation oder Säulenchromatographie.

Protokoll 2: Analyse der stereochemischen Reinheit mittels Polarimetrie

Ziel: Bestimmung des spezifischen Drehwerts des Produkts zur Bestätigung der Inversion.

Materialien:

  • Gereinigtes Produkt aus Protokoll 1

  • Geeignetes, reines Lösungsmittel (z. B. Chloroform oder Ethanol)

  • Polarimeter

  • Messkolben und Präzisionswaage

Durchführung:

  • Stellen Sie eine Lösung des Produkts mit einer exakt bekannten Konzentration (c, in g/mL) in einem geeigneten Lösungsmittel her.

  • Kalibrieren Sie das Polarimeter mit einer Küvette, die nur das reine Lösungsmittel enthält (Blindwert).

  • Füllen Sie die Polarimeterküvette (mit bekannter Länge l, in dm) mit der Probelösung.

  • Messen Sie den beobachteten Drehwinkel (α) der polarisierten Ebene.

  • Berechnen Sie den spezifischen Drehwert [α] mit der Formel: [α] = α / (l * c) .

  • Vergleichen Sie den erhaltenen spezifischen Drehwert mit dem Literaturwert für das erwartete Enantiomer. Ein negatives Vorzeichen für das Produkt aus (S)-2-Bromoctan bestätigt die Bildung von (R)-2-Octanol und somit die Inversion.

Protokoll 3: Analyse mittels chiraler Gaschromatographie (GC)

Ziel: Trennung und quantitative Bestimmung der Enantiomere im Produktgemisch zur Ermittlung des Enantiomerenüberschusses (ee).

Materialien:

  • Produkt aus Protokoll 1

  • Geeignetes Lösungsmittel für die GC-Analyse

  • Gaschromatograph mit einer chiralen stationären Phase (z.B. auf Cyclodextrin-Basis) und einem Flammenionisationsdetektor (FID)

Durchführung:

  • Bereiten Sie eine verdünnte Lösung der Probe in einem flüchtigen Lösungsmittel vor.

  • Stellen Sie die GC-Parameter ein (Injektortemperatur, Ofentemperaturprogramm, Trägergasflussrate, Detektortemperatur). Ein typisches Temperaturprogramm könnte bei einer niedrigen Temperatur beginnen (z. B. 60 °C) und langsam zu einer höheren Temperatur ansteigen (z. B. 180 °C), um eine gute Trennung zu gewährleisten.

  • Injizieren Sie eine kleine Menge der Probelösung in den GC.

  • Zeichnen Sie das Chromatogramm auf. Die beiden Enantiomere sollten als zwei separate Peaks mit unterschiedlichen Retentionszeiten erscheinen.

  • Integrieren Sie die Peakflächen der beiden Enantiomere.

  • Berechnen Sie den Enantiomerenüberschuss (ee) mit der Formel: ee (%) = (|Fläche₁ - Fläche₂| / (Fläche₁ + Fläche₂)) * 100 . Ein hoher ee-Wert für das invertierte Produkt bestätigt die hohe Stereospezifität der SN2-Reaktion.

Visualisierungen

Die folgenden Diagramme veranschaulichen die logischen Beziehungen und Arbeitsabläufe, die in diesem Leitfaden beschrieben werden.

SN2_Inversion cluster_start Ausgangsmaterial cluster_transition Übergangszustand cluster_product Produkt Start (S)-1-Brom-1-fluorethan TS Trigonal-bipyramidaler Übergangszustand Start->TS  Nukleophiler  Rückseitenangriff (z.B. CH₃O⁻) Product (R)-1-Fluor-1-methoxyethan (Invertierte Konfiguration) TS->Product  Abgang von Br⁻

Abbildung 1: Schematische Darstellung der SN2-Reaktion mit Konfigurationsinversion.

Experimental_Workflow cluster_synthesis Synthese cluster_analysis Analyse cluster_conclusion Schlussfolgerung Reaction SN2-Reaktion ((S)-Substrat + Nukleophil) Workup Aufarbeitung und Reinigung Reaction->Workup Polarimetry Polarimetrie (Bestimmung des Drehwinkels) Workup->Polarimetry ChiralGC Chirale GC (Bestimmung des ee-Wertes) Workup->ChiralGC Conclusion Verifizierung der stereochemischen Inversion Polarimetry->Conclusion ChiralGC->Conclusion

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Verifizierung der Stereochemie.

Reaction_Comparison Substrate Chirales Substrat (z.B. (S)-R-X) SN2 SN2 (Starkes Nukleophil, aprotisches Lösungsmittel) Substrate->SN2 SN1 SN1 (Schwaches Nukleophil, protisches Lösungsmittel) Substrate->SN1 E2 E2 (Starke, sterisch gehinderte Base) Substrate->E2 Inversion Inversion (100% (R)-Produkt) SN2->Inversion Racemization Razemisierung ((R)- und (S)-Produkt) SN1->Racemization Elimination Alken E2->Elimination

Abbildung 3: Vergleich der stereochemischen Ergebnisse von SN2, SN1 und E2-Reaktionen.

References

A Comparative Guide to Fluoroethylation Reagents: Alternatives to 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the fluoroethyl group is a crucial strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. While 1-bromo-1-fluoroethane has been a traditional reagent for this purpose, its limitations, including potential for elimination reactions and handling difficulties, have spurred the development of alternative fluoroethylating agents. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific needs.

Overview of Fluoroethylation Strategies

Fluoroethylation can be broadly categorized into nucleophilic, electrophilic, and radical pathways. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide will focus on the most promising and well-documented alternatives to this compound.

Nucleophilic Fluoroethylation: The Rise of Sulfonate Esters

Nucleophilic fluoroethylation remains a cornerstone of C-F bond formation. The most effective alternatives to alkyl halides are highly reactive fluoroethyl sulfonate esters, such as 2-fluoroethyl tosylate, brosylate, and triflate. These reagents exhibit enhanced reactivity and are particularly prominent in the synthesis of PET radiotracers, where high efficiency and speed are paramount.[1][2]

Comparative Performance of Nucleophilic Reagents

The choice of leaving group on the fluoroethylating agent significantly impacts its reactivity. The general order of reactivity for common leaving groups in S(_N)2 reactions is Triflate > Tosylate > Bromide > Chloride.[3] This trend is reflected in the yields and reaction conditions reported for fluoroethylation.

ReagentSubstrateProductYield (%)Reference
2-Fluoroethyl Tosylate Phenol2-Fluoroethoxybenzene51[4]
p-AnisidineN-(4-methoxyphenyl)-2-fluoroethan-1-amine15[4]
Harmol7-(2-fluoroethoxy)-1-methyl-9H-pyrido[3,4-b]indole47[4]
2-Fluoroethyl Brosylate Phenolic PrecursorO-Fluoroethylated Product21[5]
2-Fluoroethyl Triflate AnilineN-(2-fluoroethyl)aniline>95[1][6]
2-Iodo-1-fluoroethane 2-Methyl-1H-indole3-(2-fluoroethylthio)-2-methyl-1H-indole80 (for monofluoro)[7]
Experimental Protocol: O-Fluoroethylation of a Phenolic Precursor using 2-Fluoroethyl Brosylate

This protocol is adapted from the work of Jarkas et al.[5] for the synthesis of a PET radiotracer precursor.

Materials:

  • Phenolic precursor

  • Anhydrous N,N-dimethylformamide (DMF)

  • [¹⁸F]2-Fluoroethyl brosylate (as a solution in DMF)

  • HPLC system for purification

Procedure:

  • Dissolve the phenolic precursor in anhydrous DMF.

  • Add the solution of [¹⁸F]2-fluoroethyl brosylate to the reaction vessel containing the precursor.

  • Heat the reaction mixture. Optimal temperature and time need to be determined for specific substrates but are typically in the range of 80-130°C for 10-30 minutes.

  • After cooling, purify the reaction mixture using reverse-phase HPLC to isolate the desired O-fluoroethylated product.

  • The radiochemical yield for the final product was reported to be 21%.[5]

Workflow for the Synthesis of 2-Fluoroethyl Tosylate

The synthesis of 2-fluoroethyl tosylate is a key step in its application as a fluoroethylating agent. The following diagram illustrates a typical synthetic route.

G cluster_0 Synthesis of 2-Fluoroethanol cluster_1 Tosylation Ethylene_glycol Ethylene glycol Fluoroethanol 2-Fluoroethanol Ethylene_glycol->Fluoroethanol Fluorination HF_Pyridine HF/Pyridine Fluoroethyl_tosylate 2-Fluoroethyl tosylate Fluoroethanol->Fluoroethyl_tosylate Reaction TsCl Tosyl chloride TsCl->Fluoroethyl_tosylate Pyridine Pyridine Pyridine->Fluoroethyl_tosylate G SAH S-Adenosyl-L-homocysteine HMT Halide Methyltransferase (HMT) SAH->HMT Fluoroethyl_iodide Fluoroethyl iodide Fluoroethyl_iodide->HMT FEt_SeAM FEt-SeAM HMT->FEt_SeAM In-situ generation Methyltransferase Methyltransferase FEt_SeAM->Methyltransferase Substrate Nucleophilic Substrate (O, N, S, C) Substrate->Methyltransferase Fluoroethylated_Product Fluoroethylated Product Methyltransferase->Fluoroethylated_Product Fluoroethyl transfer SeAH Se-Adenosyl-L-homocysteine Methyltransferase->SeAH

References

Computational Analysis of 1-Bromo-1-fluoroethane Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is crucial for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes. This guide provides a comprehensive framework for the computational analysis of the competing substitution (SN2) and elimination (E2) reaction pathways of 1-bromo-1-fluoroethane. While specific experimental kinetic data for this molecule is not extensively published, this document outlines a robust computational methodology, based on established quantum chemical protocols, to elucidate its reactivity.

Competing Reaction Pathways: SN2 vs. E2

This compound, a secondary haloalkane, can undergo both nucleophilic substitution and base-induced elimination. The predominant pathway is highly dependent on the nature of the reactant (nucleophile vs. base) and the reaction conditions. The two most probable competing mechanisms are the bimolecular substitution (SN2) and bimolecular elimination (E2) pathways.

  • SN2 Pathway: In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single step. This process results in an inversion of stereochemistry at the carbon center.

  • E2 Pathway: This pathway involves the abstraction of a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon) by a base, simultaneously with the departure of the bromide ion and the formation of a double bond.

Proposed Computational Methodology

To rigorously investigate the kinetics and thermodynamics of these competing pathways, a detailed computational protocol employing Density Functional Theory (DFT) is recommended.[1][2][3] This approach allows for the accurate calculation of the potential energy surface for each reaction.

Experimental Protocols

Software: All quantum chemical calculations can be performed using standard computational chemistry software packages such as Gaussian, ORCA, or Spartan.[1][3]

Computational Level of Theory:

  • Functional: The M06-2X or B3LYP hybrid functionals are recommended for their robust performance in calculating thermochemistry and reaction kinetics.[1][3]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-style correlation-consistent basis set, like aug-cc-pVTZ, should be employed to provide an accurate description of the electronic structure, including polarization and diffuse functions, which are crucial for anions and transition states.[1]

Calculation Procedure:

  • Geometry Optimization: The 3D structures of the reactant (this compound), the nucleophile/base (e.g., methoxide, OH-), the transition states for the SN2 and E2 pathways, and the final products will be optimized to find their lowest energy conformations.

  • Frequency Analysis: Vibrational frequency calculations will be performed on all optimized structures. A true minimum on the potential energy surface will have no imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

  • Transition State Search: Transition state structures can be located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Intrinsic Reaction Coordinate (IRC) Analysis: To confirm that the located transition states connect the reactants and the desired products, an IRC calculation should be performed. This traces the reaction path downhill from the transition state to the corresponding minima.

  • Solvent Effects: To model reactions in solution, the effects of a solvent can be included using a polarizable continuum model (PCM).[1]

Data Presentation

The quantitative data obtained from these computational studies should be summarized in clear, structured tables to facilitate comparison between the SN2 and E2 pathways. Below are examples of how this data could be presented.

Table 1: Calculated Activation and Reaction Energies (in kcal/mol)

Reaction PathwayActivation Energy (ΔG‡)Gibbs Free Energy of Reaction (ΔGrxn)
SN2[Calculated Value][Calculated Value]
E2[Calculated Value][Calculated Value]

Table 2: Key Geometrical Parameters of Calculated Transition States (in Å)

Transition StateC-Nucleophile/Base DistanceC-Br DistanceC-H Distance (for E2)
SN2 Transition State[Calculated Value][Calculated Value]N/A
E2 Transition State[Calculated Value][Calculated Value][Calculated Value]

Visualizing the Reaction Pathways

Diagrams of the reaction pathways provide a clear visual representation of the transformation from reactants to products through the transition state.

SN2_Pathway Reactants CH3CH(F)Br + Nu- TS_SN2 [Nu---CH(F)(CH3)---Br]-‡ Reactants->TS_SN2 S_N2 Products CH3CH(F)Nu + Br- TS_SN2->Products

Caption: SN2 reaction pathway for this compound.

E2_Pathway Reactants CH3CH(F)Br + B- TS_E2 [B---H---CH2---CH(F)---Br]-‡ Reactants->TS_E2 E2 Products CH2=CHF + BH + Br- TS_E2->Products

Caption: E2 reaction pathway for this compound.

By applying this computational framework, researchers can gain valuable insights into the factors governing the reactivity of this compound and predict the likely outcome of its reactions under various conditions. This knowledge is instrumental in the rational design of synthetic strategies and the development of new chemical entities.

References

Cross-Referencing Experimental vs. Predicted NMR Spectra for 1-Bromo-2-Fluoroethane (C2H4BrF)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Structural Elucidation

In the field of chemical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of small organic molecules. The comparison of experimentally acquired NMR spectra with theoretically predicted data serves as a powerful method for structure verification and assignment. This guide provides a detailed cross-referencing of experimental and predicted ¹H and ¹³C NMR spectra for 1-bromo-2-fluoroethane (B107303) (C₂H₄BrF), offering a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available experimental and predicted NMR data for 1-bromo-2-fluoroethane. The predicted values were generated using online NMR prediction tools, which employ algorithms based on large spectral databases and quantum mechanical calculations.

Table 1: ¹H NMR Data Comparison for 1-Bromo-2-Fluoroethane

ParameterExperimental DataPredicted Data
Nucleus ¹H¹H
Frequency 300 MHzN/A
Solvent Not SpecifiedN/A
-CH₂Br Chemical Shift (δ) ~3.6 ppm (triplet of doublets)3.66 ppm (triplet of doublets)
-CH₂F Chemical Shift (δ) ~4.6 ppm (triplet of doublets)4.69 ppm (triplet of doublets)
Vicinal Coupling (³JHH) Not explicitly found6.5 Hz
Geminal Coupling (²JHF) Not explicitly found47.2 Hz

Table 2: ¹³C NMR Data Comparison for 1-Bromo-2-Fluoroethane

ParameterExperimental DataPredicted Data
Nucleus ¹³C¹³C
Solvent Not SpecifiedN/A
-CH₂Br Chemical Shift (δ) Not explicitly found31.5 ppm (doublet)
-CH₂F Chemical Shift (δ) Not explicitly found82.1 ppm (doublet)
Carbon-Fluorine Coupling (¹JCF) Not explicitly found173.9 Hz

Experimental Protocols: Acquiring High-Quality NMR Spectra

The acquisition of reliable experimental NMR data is paramount for accurate structural analysis. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like 1-bromo-2-fluoroethane.

1. Sample Preparation:

  • Analyte: 1-bromo-2-fluoroethane

  • Concentration: For ¹H NMR, 5-25 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is often required.

  • Solvent: A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is chosen based on the solubility of the analyte and its chemical inertness. The solvent peak should not overlap with signals of interest.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solvent. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.

  • NMR Tube: The prepared solution is transferred to a clean, high-precision NMR tube.

2. NMR Spectrometer Setup:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to compensate for any field drift during the experiment.

  • The magnetic field homogeneity is optimized by a process called "shimming," which involves adjusting a series of shim coils to obtain sharp, symmetrical spectral lines.

3. Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the pulse width (calibrated to a 90° flip angle), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds, depending on the relaxation times of the protons). A number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR: Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, more scans are required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

4. Data Processing:

  • The acquired free induction decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.

  • The integrals of the signals in the ¹H NMR spectrum are calculated to determine the relative number of protons corresponding to each signal.

Visualization of the Comparison Workflow

The logical flow of comparing experimental and predicted NMR data can be visualized as follows:

Comparison_Workflow cluster_molecule Analyte cluster_experimental Experimental Analysis cluster_predicted Computational Prediction Molecule 1-Bromo-2-fluoroethane (C2H4BrF) Exp_Protocol Experimental Protocol (Sample Prep, NMR Acquisition) Molecule->Exp_Protocol Prediction_Tool NMR Prediction Software (e.g., NMRDB.org) Molecule->Prediction_Tool Exp_Data Experimental NMR Data (¹H and ¹³C Spectra) Exp_Protocol->Exp_Data Yields Comparison Cross-Referencing and Comparison Exp_Data->Comparison Pred_Data Predicted NMR Data (¹H and ¹³C Spectra) Prediction_Tool->Pred_Data Generates Pred_Data->Comparison Conclusion Structural Verification / Elucidation Comparison->Conclusion

Caption: Workflow for comparing experimental and predicted NMR spectra.

Discussion and Interpretation

The predicted ¹H NMR spectrum for 1-bromo-2-fluoroethane shows two signals, each being a triplet of doublets. This complex splitting pattern arises from both vicinal proton-proton coupling (³JHH) and geminal proton-fluorine coupling (²JHF). The methylene (B1212753) group attached to the bromine atom (-CH₂Br) is predicted to appear at a lower chemical shift (3.66 ppm) compared to the methylene group attached to the more electronegative fluorine atom (-CH₂F) at 4.69 ppm. This is consistent with the general principles of NMR spectroscopy, where electronegative substituents cause a downfield shift.

The predicted ¹³C NMR spectrum also reflects the influence of the halogen substituents. The carbon atom bonded to fluorine (-CH₂F) is significantly deshielded (82.1 ppm) compared to the carbon bonded to bromine (-CH₂Br) (31.5 ppm). Furthermore, a large one-bond carbon-fluorine coupling (¹JCF) of 173.9 Hz is predicted, which would split the -CH₂F signal into a doublet.

While precise experimental values for 1-bromo-2-fluoroethane were not found in the performed searches, the qualitative description of the experimental ¹H NMR spectrum aligns well with the predicted data. A comprehensive analysis would require the acquisition of high-resolution experimental spectra to confirm the predicted chemical shifts and, importantly, to determine the experimental coupling constants. These coupling constants provide valuable information about the dihedral angles between adjacent protons and can aid in conformational analysis.

Isotopic Labeling with 1-Bromo-1-fluoroethane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone technique for elucidating biological pathways and quantifying proteins. The selection of a labeling reagent is critical for the success of these experiments. This guide provides a comparative analysis of 1-Bromo-1-fluoroethane as a potential isotopic labeling agent, benchmarking its theoretical properties against established alternatives and providing a framework for its application in experimental settings.

While direct isotopic labeling studies utilizing this compound are not extensively documented in current literature, its chemical structure suggests potential as a valuable tool in proteomics research. This guide will, therefore, draw comparisons from analogous haloalkane reagents to project its performance and provide detailed experimental considerations.

Comparative Analysis of Alkylating Agents for Isotopic Labeling

The primary function of an alkylating agent in proteomics is the covalent modification of specific amino acid residues, most commonly cysteine, to introduce a stable isotope tag for mass spectrometry-based quantification.[1] The choice of reagent impacts specificity, reactivity, and potential for off-target modifications.

Alkylating AgentPrimary TargetKnown Off-Target Reactions (Cross-Reactivity)Key Considerations
This compound (Isotopically Labeled) Cysteine (Thiol group)Expected reactivity with Methionine, Histidine, Lysine, and N-terminus, similar to other bromo- and iodo- compounds.[2]The presence of a fluorine atom may influence reactivity and specificity. The C-F bond is significantly stronger than C-Br, C-Cl, or C-I bonds, potentially reducing the likelihood of reactions involving the fluorine atom.[3] The leaving group in nucleophilic substitution would be the bromide ion.
Iodoacetamide (B48618) (IAM) Cysteine (Thiol group)Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus.[2]The most commonly used alkylating agent with extensive literature on its side reactions. Can lead to a significant number of off-target modifications.[2][4]
Chloroacetamide (CAA) Cysteine (Thiol group)Lower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation.[2][4]A good alternative to IAM for reducing off-target alkylation, but the potential for methionine oxidation must be considered.[4]
Bromoethylamine Cysteine (Thiol group)Can be used for targeted labeling of cysteine residues.[5][6]Introduces an amino group upon reaction, which can be useful for subsequent chemical modifications.

Theoretical Reactivity and Labeling Mechanism

This compound is expected to act as an electrophile, with the carbon atom bonded to both bromine and fluorine being susceptible to nucleophilic attack by the thiol group of a cysteine residue. In this scenario, the bromide ion would serve as the leaving group, forming a stable thioether bond and incorporating the fluoroethyl group onto the protein.

The high electronegativity of the fluorine atom is predicted to have a significant impact on the reactivity of the adjacent carbon, potentially making it more susceptible to nucleophilic attack compared to a non-fluorinated bromoalkane. However, the overall reactivity will also be influenced by steric hindrance and the specific microenvironment of the cysteine residue within the protein.

Experimental Protocols

While a specific protocol for this compound is not established, a general workflow for protein alkylation for mass spectrometry analysis can be adapted.

General Protein Alkylation Workflow for Mass Spectrometry

cluster_0 Sample Preparation cluster_1 Alkylation cluster_2 Sample Cleanup & Digestion cluster_3 Analysis Protein_Extraction Protein Extraction Reduction Reduction of Disulfide Bonds (e.g., with DTT) Protein_Extraction->Reduction Alkylation_Step Alkylation with This compound Reduction->Alkylation_Step Quenching Quenching of Excess Reagent Alkylation_Step->Quenching Digestion Protein Digestion (e.g., with Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: General workflow for protein alkylation and analysis.

Detailed Methodologies
  • Protein Extraction and Reduction:

    • Extract proteins from cells or tissues using a suitable lysis buffer.

    • Quantify the protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylation with Isotopically Labeled this compound:

    • Cool the sample to room temperature.

    • Add the isotopically labeled this compound solution to a final concentration that is empirically determined (typically in the range of 20-50 mM).

    • Incubate in the dark at room temperature for 45-60 minutes.

  • Quenching and Protein Digestion:

    • Quench the alkylation reaction by adding a thiol-containing reagent, such as DTT or cysteine, to scavenge the excess alkylating agent.

    • Proceed with protein digestion by adding a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Sample Desalting and Mass Spectrometry Analysis:

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

Potential Signaling Pathways and Logical Relationships

The introduction of an isotopic label via this compound allows for the quantitative comparison of protein abundance between different cellular states. This can be applied to study various signaling pathways.

cluster_0 Experimental Conditions cluster_1 Labeling cluster_2 Analysis cluster_3 Biological Interpretation Control Control Cells Light_Label Label with Light Isotope (e.g., ¹²C-1-Bromo-1-fluoroethane) Control->Light_Label Treated Treated Cells Heavy_Label Label with Heavy Isotope (e.g., ¹³C-1-Bromo-1-fluoroethane) Treated->Heavy_Label Mix Mix Samples Light_Label->Mix Heavy_Label->Mix MS LC-MS/MS Analysis Mix->MS Quant Quantify Protein Ratios MS->Quant Pathway Identify Altered Signaling Pathways Quant->Pathway

Caption: Workflow for quantitative proteomics using isotopic labeling.

Considerations and Future Directions

The use of isotopically labeled this compound for protein labeling is a promising yet unexplored avenue. Key considerations for its application include:

  • Synthesis of Isotopically Labeled Reagent: The synthesis of isotopically labeled (e.g., ¹³C or ²H) this compound would be a necessary first step.[9][]

  • Optimization of Reaction Conditions: Empirical testing is required to determine the optimal concentration, incubation time, and pH for efficient and specific labeling.

  • Assessment of Off-Target Reactivity: A thorough characterization of potential off-target modifications on other amino acid residues is crucial for accurate data interpretation.[2]

Future studies should focus on the synthesis of isotopically enriched this compound and its systematic evaluation as a protein labeling reagent. Direct comparison with established reagents like iodoacetamide and chloroacetamide will be essential to validate its utility and delineate its specific advantages for proteomics research. The unique chemical properties imparted by the fluorine atom may offer enhanced specificity or reactivity, making it a valuable addition to the toolkit of chemical proteomics.

References

Comparative Toxicity of Brominated vs. Chlorinated Fluoroethanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity of brominated and chlorinated fluoroethanes, intended for researchers, scientists, and professionals in drug development. The information presented is based on available experimental data and aims to offer an objective overview to inform research and development activities.

Executive Summary

The acute inhalation toxicity of certain brominated and chlorinated fluoroethanes is largely attributed to their metabolic conversion to fluoroacetate (B1212596). This metabolite is then transformed into fluorocitrate, a potent inhibitor of aconitase, a key enzyme in the citric acid cycle. Inhibition of this cycle leads to cellular energy depletion and citrate (B86180) accumulation, ultimately causing severe toxicity. Experimental data from studies on rats indicate that 1-(di)halo-2-fluoroethanes, including both brominated and chlorinated analogs, are highly toxic. The position of the halogen and fluorine atoms on the ethane (B1197151) molecule significantly influences its metabolic activation and subsequent toxicity.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute inhalation toxicity of selected brominated and chlorinated fluoroethanes in rats. The 4-hour approximate lethal concentration (LC50 or ALC) is a common metric used to express the concentration of a substance in the air that is lethal to 50% of the test animals over a 4-hour exposure period.

Table 1: Acute Inhalation Toxicity of Brominated Fluoroethanes in Rats

Compound4-Hour Approximate Lethal Concentration (ppm)Reference
1-Bromo-2-fluoroethane (B107303)≤ 100[1][2]
LCLo (Lowest Published Lethal Concentration) 11 ppm [3]

Table 2: Acute Inhalation Toxicity of Chlorinated Fluoroethanes in Rats

Compound4-Hour Approximate Lethal Concentration (LC50/ALC) (ppm)Reference
1-Chloro-2-fluoroethane (B1294213)≤ 100[1][2]
1-Chloro-1,2-difluoroethane≤ 100[1][2]
1,1-Dichloro-1-fluoroethane (B156305) (HCFC-141b)~62,000[4]
1,2-Dichloro-1,1-difluoroethane110,000 mg/m³ (~22,800 ppm)[5]
Dichlorotetrafluoroethane>50,000 (30 min to 6h)[6]

Mechanism of Toxicity: A Signaling Pathway

The primary mechanism of toxicity for these compounds involves a "lethal synthesis" pathway. The parent compound is first metabolized, and the resulting metabolite is responsible for the toxic effects. The following diagram illustrates this pathway.

ToxicityPathway cluster_metabolism Metabolic Activation (Liver) cluster_tca Citric Acid Cycle Inhibition (Mitochondria) Fluoroethane Brominated/Chlorinated Fluoroethane CYP2E1 Cytochrome P450 2E1 (CYP2E1) Fluoroethane->CYP2E1 Oxidation Fluoroacetaldehyde Fluoroacetaldehyde CYP2E1->Fluoroacetaldehyde Fluoroacetate Fluoroacetate Fluoroacetaldehyde->Fluoroacetate Oxidation AcetylCoA Acetyl-CoA Fluoroacetate->AcetylCoA Conversion CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Fluorocitrate Fluorocitrate (Toxic Metabolite) CitrateSynthase->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibition CitricAcidCycle Citric Acid Cycle (Energy Production) Aconitase->CitricAcidCycle Blocked

Toxicity pathway of certain halo-fluoroethanes.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from acute inhalation toxicity studies conducted in rats. These studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), specifically Guideline 403 for Acute Inhalation Toxicity.[7][8]

Key Methodologies from Cited Experiments:

1. Animal Model:

  • Species: Male and female Sprague-Dawley or Wistar rats are commonly used.[9][10]

  • Age and Weight: Young adult rats, typically 8-12 weeks old, with a bodyweight range of 200-300g.

  • Housing: Animals are individually housed in inhalation chambers during exposure to prevent dermal absorption and are observed in standard laboratory conditions post-exposure.

2. Exposure Apparatus and Conditions:

  • Chamber Type: Whole-body or nose-only inhalation exposure chambers are utilized.[10][11] Nose-only exposure is often preferred for aerosols to minimize oral and dermal exposure.[11]

  • Atmosphere Generation: The test substance is vaporized or aerosolized to generate a stable and uniform concentration within the exposure chamber.[12]

  • Exposure Duration: A standard duration for acute inhalation toxicity testing is 4 hours.[1][4][9][10]

  • Concentration Monitoring: The concentration of the test substance in the chamber is monitored regularly using methods like gas chromatography.[12]

3. Experimental Procedure:

  • Group Size: Typically, groups of 5-10 animals of each sex are used for each concentration level.[9]

  • Dose Levels: A range of concentrations is tested to determine the lethal concentration. A limit test may be performed first at a high concentration to determine if the substance has low toxicity.

  • Observations:

    • During Exposure: Animals are observed for clinical signs of toxicity, such as changes in activity, respiratory distress, and convulsions.[1][2][10]

    • Post-Exposure: Animals are observed for a period of 14 days for signs of toxicity, and mortality is recorded. Body weight is measured regularly.[9][12]

  • Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. In some studies, tissues are collected for histopathological examination.[10]

4. Data Analysis:

  • The primary endpoint is the calculation of the LC50 value, the concentration estimated to cause mortality in 50% of the animals.[9] Statistical methods, such as probit analysis, are used for this calculation.

Discussion of Comparative Toxicity

The available data suggest that the presence and position of bromine or chlorine atoms in fluoroethanes significantly impact their toxicity.

  • High Toxicity of 1-halo-2-fluoroethanes: Both 1-bromo-2-fluoroethane and 1-chloro-2-fluoroethane exhibit high acute inhalation toxicity in rats, with 4-hour approximate lethal concentrations at or below 100 ppm.[1][2] This is attributed to their efficient metabolism to fluoroacetate. The carbon-hydrogen bond on the carbon adjacent to the halogen is susceptible to oxidation by cytochrome P450 enzymes, particularly CYP2E1, initiating the conversion to the toxic metabolite.[13]

  • Lower Toxicity of Other Isomers: In contrast, compounds like 1,1-dichloro-1-fluoroethane have a much lower acute toxicity, with a 4-hour LC50 in rats of approximately 62,000 ppm.[4] This significant difference is likely due to a different metabolic pathway that does not lead to the formation of fluoroacetate.

  • Mechanism of Aconitase Inhibition: The toxicity of fluoroacetate stems from its conversion to fluorocitrate.[8][14][15] Fluorocitrate then acts as a potent inhibitor of aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle.[8][14][15] Specifically, the (-)-erythro diastereomer of 2-fluorocitrate is converted by aconitase to fluoro-cis-aconitate. This intermediate then reacts to form 4-hydroxy-trans-aconitate, which binds very tightly to the enzyme, effectively inhibiting it.[2][14] This blockage of the citric acid cycle disrupts cellular respiration and energy production, leading to the observed toxic effects.

Conclusion

The comparative toxicity of brominated and chlorinated fluoroethanes is highly dependent on their chemical structure, which dictates their metabolic fate. Compounds that are readily metabolized to fluoroacetate, such as 1-bromo-2-fluoroethane and 1-chloro-2-fluoroethane, are significantly more toxic than isomers that follow different metabolic pathways. The primary mechanism of this toxicity is the inhibition of the citric acid cycle by the metabolite fluorocitrate. For researchers and drug development professionals, these findings underscore the importance of considering metabolic pathways when assessing the potential toxicity of halogenated compounds. Further research is warranted to expand the comparative toxicity data to a wider range of brominated and chlorinated fluoroethanes and to further elucidate the structure-activity relationships that govern their toxicity.

References

Comparative Guide to the Kinetic Studies of Haloethane Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of solvolysis reactions of selected haloethanes. Due to a lack of available published data for 1-bromo-1-fluoroethane, this document focuses on structurally related compounds to provide insights into the factors governing their reactivity. The principles and experimental methodologies described herein are directly applicable to the study of other haloalkanes, including this compound, should kinetic data become available.

Introduction to Haloethane Solvolysis

Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. For haloethanes, this typically proceeds via a nucleophilic substitution pathway. The reaction mechanism, either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is highly dependent on the structure of the haloethane, the nature of the solvent, and the stability of the potential carbocation intermediate.

The solvolysis of a haloethane (R-X) in a protic solvent (SOH) can be represented as:

R-X + SOH → R-OS + HX

The rate of this reaction provides valuable information about the reaction mechanism and the influence of electronic and steric effects. For instance, the rate of SN1 solvolysis is primarily determined by the stability of the carbocation formed in the rate-determining step.[1]

Comparative Kinetic Data

CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
Ethyl Bromide24.1% (w/w) Aqueous Ethanol (B145695)25.101.5 x 10⁻⁷ (approx.)[2]
tert-Butyl Chloride50% (v/v) Aqueous Ethanol251.4 x 10⁻⁴General Literature

Note: The rate constant for ethyl bromide was estimated from the data presented in the reference. The data for tert-butyl chloride is provided as a common benchmark for SN1 reactions.

Factors Influencing Solvolysis Rates of Haloethanes

The rate of solvolysis is influenced by several key factors:

  • Leaving Group Ability: The weaker the C-X bond, the better the leaving group. For halogens, the leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻. Therefore, a bromoalkane will undergo solvolysis faster than a chloroalkane, which in turn is faster than a fluoroalkane.

  • Carbocation Stability: In SN1 reactions, the rate is dependent on the stability of the carbocation intermediate. Alkyl substitution at the carbon bearing the halogen stabilizes the carbocation through inductive effects and hyperconjugation. Tertiary carbocations are the most stable, followed by secondary, and then primary.[1]

  • Solvent Polarity: Polar protic solvents, such as water and alcohols, are effective at solvating both the departing leaving group and the carbocation intermediate, thereby accelerating the rate of SN1 reactions.

  • Inductive and Resonance Effects: Electron-withdrawing groups, such as fluorine, can destabilize a developing positive charge on an adjacent carbon through a negative inductive effect (-I), thus slowing down an SN1 reaction. Conversely, electron-donating groups can stabilize the carbocation and accelerate the reaction.

For this compound, one would predict a slower SN1 solvolysis rate compared to ethyl bromide due to the strong electron-withdrawing effect of the fluorine atom, which would destabilize the potential secondary carbocation. The bromine atom is a good leaving group, but the electronic effect of the fluorine atom is expected to be a dominant factor.

Experimental Protocols for Kinetic Studies of Solvolysis

The following is a general experimental protocol for determining the rate of a haloalkane solvolysis reaction. This method is adapted from procedures used for compounds like tert-butyl chloride and can be applied to other haloalkanes.[3]

Objective: To determine the first-order rate constant for the solvolysis of a haloalkane in an aqueous ethanol solution.

Materials:

  • Haloalkane (e.g., tert-butyl chloride as a standard)

  • Ethanol (95%)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.01 M)

  • Bromothymol blue indicator solution

  • Acetone (B3395972)

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Solvent Preparation: Prepare the desired aqueous ethanol solvent mixture (e.g., 50% v/v) by mixing the appropriate volumes of 95% ethanol and deionized water. Prepare a sufficient volume for all planned experiments.[3]

  • Reaction Setup:

    • In a clean Erlenmeyer flask, add a known volume (e.g., 100 mL) of the prepared aqueous ethanol solvent.

    • Add a few drops of bromothymol blue indicator to the solvent.

    • Place the flask in a constant temperature water bath and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).[3]

  • Initiation of Reaction:

    • Prepare a stock solution of the haloalkane in a small amount of a non-participating solvent like acetone (e.g., 0.2 M).

    • To the temperature-equilibrated solvent in the flask, add a known small volume of the standardized NaOH solution from a burette. This will turn the solution blue.

    • Rapidly add a known volume of the haloalkane stock solution to the flask and start a timer immediately. This is time t=0.[3]

  • Data Collection:

    • Record the time it takes for the blue color of the indicator to disappear (turn yellow), indicating that the added NaOH has been neutralized by the HCl produced during the solvolysis.

    • Immediately add another known aliquot of the NaOH solution and record the time for the color change to occur again.

    • Repeat this process for several aliquots to obtain a series of time points for the consumption of known amounts of NaOH.[3]

  • Data Analysis:

    • The reaction is followed by monitoring the production of H⁺ ions. The concentration of the haloalkane at any time t, [RX]t, is proportional to the total volume of NaOH required for complete reaction minus the volume consumed up to time t.

    • For a first-order reaction, a plot of ln([RX]t) versus time will yield a straight line with a slope of -k, where k is the first-order rate constant.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows relevant to the kinetic studies of haloethane solvolysis.

Solvolysis_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack by Solvent cluster_step3 Step 3: Deprotonation A Haloethane (R-X) B Carbocation (R⁺) + Halide Ion (X⁻) A->B Slow D Protonated Product (R-OS⁺H) B->D Fast C Solvent (SOH) E Final Product (R-OS) + H⁺ D->E Fast

Caption: General mechanism of an SN1 solvolysis reaction.

Experimental_Workflow A Prepare Aqueous Ethanol Solvent B Equilibrate Solvent at Constant Temperature A->B C Add NaOH and Indicator B->C D Initiate Reaction by Adding Haloalkane C->D E Monitor Time for Indicator Color Change D->E F Repeat NaOH Addition and Time Measurement E->F G Plot ln([RX]t) vs. Time F->G H Determine Rate Constant (k) from the Slope G->H

Caption: Experimental workflow for a kinetic study of haloethane solvolysis.

Conclusion

The kinetic study of haloethane solvolysis provides fundamental insights into reaction mechanisms and the interplay of electronic and steric effects. While direct experimental data for this compound is currently unavailable, the principles outlined in this guide, along with comparative data from related compounds, offer a solid framework for understanding and predicting its solvolytic reactivity. The provided experimental protocol serves as a template for researchers wishing to investigate the kinetics of this and other haloalkane solvolysis reactions. Further research to obtain quantitative data for this compound would be a valuable contribution to the field of physical organic chemistry.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-1-fluoroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure to 1-Bromo-1-fluoroethane, immediately consult your institution's emergency procedures and the information outlined in this guide. This substance is considered hazardous; handle with extreme caution.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 2311-13-9), a halogenated hydrocarbon. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemicals.

Safety and Hazard Profile

This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is recognized as being harmful to public health and the environment by destroying ozone in the upper atmosphere.[1]

Quantitative Data Summary

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, the following table includes data for the compound where available, supplemented with information for closely related halogenated ethanes to provide a broader safety context.

PropertyValueNotes
Chemical Name This compound
CAS Number 2311-13-9[2]
Molecular Formula C₂H₄BrF[2][3]
Molecular Weight 126.96 g/mol [2][3]
Boiling Point 71.59°C (rough estimate)[2]
Density 2.0000 g/cm³ (rough estimate)[2]
Flash Point -1°C (for 1-Bromo-2-fluoroethane)Data for a related isomer.[4]
GHS Hazard Statements H225, H302, H312, H315, H319, H332, H335, H420Highly flammable, Harmful if swallowed/in contact with skin/if inhaled, Causes skin/eye irritation, May cause respiratory irritation, Harms public health and the environment by destroying ozone.[1]

Experimental Protocols: Spill Neutralization and Cleanup

In the event of a small spill, immediate action is necessary to contain and clean the affected area.

Materials:

  • Chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or earth)

  • Sodium thiosulfate (B1220275) solution (for potential neutralization of bromine-containing compounds)

  • Sealable, labeled hazardous waste containers

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene)

    • Chemical splash goggles and face shield

    • Fully buttoned lab coat

    • For larger spills or in poorly ventilated areas, a respirator with an appropriate cartridge is required.

Procedure:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a certified laboratory chemical fume hood.

  • Control Ignition Sources: As this compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: Use an inert absorbent material to dike the spill and prevent it from spreading.

  • Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect Waste: Once the material is fully absorbed, use non-sparking tools to collect the contaminated absorbent and place it into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be placed in the hazardous waste container.

  • Label and Store Waste: Tightly seal the waste container and clearly label it as "Hazardous Waste: Halogenated Organic Waste" and include "this compound". Store the container in a designated, well-ventilated, and secure area away from incompatible materials, awaiting professional disposal.

Disposal Workflow

The proper disposal of this compound follows a strict protocol to ensure regulatory compliance and safety. The logical workflow for this process is illustrated below.

A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B C Collect in a Designated, Labeled, and Sealed Container B->C D Store in a Secure, Well-Ventilated Area C->D E Arrange for Pickup by a Licensed Hazardous Waste Disposal Service D->E F Transport to a Treatment, Storage, and Disposal Facility (TSDF) E->F G High-Temperature Incineration with Emission Controls F->G

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Plan

The primary method for the disposal of this compound and other halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[5][6] This process effectively destroys the hazardous compounds and utilizes scrubbers and other emission control systems to manage byproducts.[6]

  • Waste Segregation: It is imperative to collect this compound waste separately from non-halogenated organic waste.[5][7] Co-mingling can complicate the disposal process and may lead to the formation of more hazardous byproducts during treatment.

  • Containerization: Use a designated, chemically resistant container for collecting liquid waste. The container must be in good condition, have a secure, tight-fitting lid, and be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" with the specific chemical name, "this compound," listed.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[7][8]

  • Documentation: Maintain a log of the waste generated, including the chemical name and approximate quantity. This is crucial for regulatory compliance and for the disposal vendor.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable environmental services company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash. Provide the disposal company with all necessary documentation regarding the waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-1-fluoroethane, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Summary

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, this substance is recognized as being hazardous to the ozone layer.[1] In case of fire, thermal decomposition can produce toxic gases, including hydrogen bromide and hydrogen fluoride.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldTo be used in conjunction with safety goggles for splash protection.[3][4]
Hand Protection Chemical Impermeable GlovesGloves must be inspected prior to use and comply with EU Directive 89/686/EEC and the standard EN 374.[2]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[2]
Safety ShoesRequired for foot protection.[3]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] In case of inadequate ventilation, respiratory protection is necessary.[3]

Experimental Protocols: Handling and Storage

Adherence to the following step-by-step procedures is crucial for the safe handling and storage of this compound.

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][5]

  • PPE Inspection: Before starting any work, inspect all personal protective equipment for integrity.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][5]

  • Tool Selection: Use only non-sparking tools to avoid ignition of flammable vapors.[1][6]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashes and the generation of mists or vapors.

  • Avoid Contact: Avoid all direct contact with the skin and eyes, and do not breathe in fumes, mist, spray, or vapors.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1][5]

  • Location: Store in a cool, dry, and well-ventilated area.[2][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and alkali metals.[3]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[5]

  • Containment: Collect waste material in suitable, closed containers labeled for disposal.[7]

  • Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1]

  • Recovery and Recycling: Refer to the manufacturer or supplier for information on recovery and recycling options.[1]

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Ignition Sources: Remove all sources of ignition.[6]

  • Containment: Stop the leak if it is safe to do so. For large spills, dike the area for recovery or absorb with appropriate material.[1] For small spills, use a dry chemical absorbent.[1]

  • Clean-up: Use spark-proof tools and explosion-proof equipment for cleanup.[6] Absorb the spill with inert material such as vermiculite, sand, or earth and place it in a suitable container for disposal.[5][6]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[5] Seek medical advice if skin irritation occurs.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical advice.[3]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency A Assess Hazards & Review SDS B Inspect & Don PPE A->B Proceed if understood C Work in Ventilated Area B->C Begin work D Ground Equipment C->D E Use Non-Sparking Tools D->E F Dispense Chemical E->F G Store in Cool, Dry, Ventilated Area F->G After use J Collect in Labeled, Closed Container F->J Generate waste Spill Spill Occurs F->Spill Accident Exposure Exposure Occurs F->Exposure Accident H Keep Container Tightly Closed G->H I Segregate from Incompatibles G->I K Dispose via Approved Waste Facility J->K Evacuate Evacuate Area Ventilate Ventilate Contain Contain Spill Cleanup Clean Up FirstAid Administer First Aid Medical Seek Medical Attention Evacuate->Ventilate Ventilate->Contain Contain->Cleanup FirstAid->Medical

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.